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  • Product: Metaflumizone, (Z)-
  • CAS: 139970-56-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Conformational Dynamics of Metaflumizone, (Z)-Isomer: A Technical Whitepaper

Executive Summary Metaflumizone is a highly efficacious semicarbazone insecticide classified as a Sodium Channel Blocker Insecticide (SCBI). Commercial formulations of metaflumizone exist as a geometric isomeric mixture,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metaflumizone is a highly efficacious semicarbazone insecticide classified as a Sodium Channel Blocker Insecticide (SCBI). Commercial formulations of metaflumizone exist as a geometric isomeric mixture, typically comprising ≥90% of the (E)-isomer and ≤10% of the (Z)-isomer (1)[1]. While the (E)-isomer is the primary biologically active agent against lepidopteran pests, the (Z)-isomer exhibits drastically reduced insecticidal activity[2].

Understanding the structural and conformational dynamics of the (Z)-isomer is critical for quality control, resistance management, and the rational design of next-generation SCBIs. This whitepaper provides an authoritative analysis of the crystal structure, conformational energetics, and receptor-binding limitations of (Z)-metaflumizone, explaining the causality behind its diminished target engagement.

Molecular Topology and Isomeric Divergence

The chemical identity of the (Z)-isomer is Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl]-, (Z)-[1]. Metaflumizone features a central semicarbazone bridge (C=N-NH-C=O) connecting two heavily substituted aromatic systems.

The geometric isomerism arises strictly from the restricted rotation around the imine double bond (C=N) within the semicarbazone backbone. In the thermodynamically favored (E)-conformation, the bulky aromatic groups are positioned in a trans-like geometry, minimizing steric clash. Conversely, in the (Z)-conformation, the 4-(trifluoromethoxy)phenyl group and the 3-(trifluoromethyl)phenyl moiety are forced onto the same side of the imine bond. This proximity induces severe steric hindrance, fundamentally altering the molecule's three-dimensional topology and its ability to interact with biological targets.

Crystallographic Profiling of (Z)-Metaflumizone

To understand the spatial limitations of the (Z)-isomer, Single-Crystal X-Ray Diffraction (SC-XRD) is employed. Semicarbazone and related imidazolinone scaffolds typically crystallize in the monoclinic system, most commonly within the P21​/c space group (3)[4][3].

Causality in Crystallization: Isolating the pure (Z)-isomer for SC-XRD requires precise chromatographic separation followed by slow evaporation techniques. Rapid precipitation often leads to amorphous powders or kinetically traps the molecule in disordered states. Slow evaporation ensures that the molecules have sufficient time to orient into a highly ordered monoclinic lattice, allowing for the precise measurement of the distorted dihedral angles caused by the (Z)-configuration.

Table 1: Representative Crystallographic Parameters for the (Z)-Semicarbazone Scaffold
ParameterValue
Chemical Formula C₂₄H₁₆F₆N₄O₂
Molecular Weight 506.40 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 293(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Z (Molecules/unit cell) 4
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.115

(Note: R1 < 0.05 acts as a self-validating metric, confirming that the solved structure accurately represents the electron density map without significant twinning or disorder).

Conformational Thermodynamics (DFT Analysis)

Density Functional Theory (DFT) provides a quantum mechanical validation of the steric penalties observed in the crystal structure.

Causality in Computational Setup: Calculations are performed at the B3LYP/6-311G(d,p) level. The B3LYP functional is chosen because it accurately models the dispersion forces and electron-withdrawing effects of the trifluoromethyl ( −CF3​ ) and trifluoromethoxy ( −OCF3​ ) groups, which are critical for determining the rotational barriers of the semicarbazone core.

Table 2: Conformational & Energetic Comparison (DFT B3LYP/6-311G(d,p))
Parameter(E)-Metaflumizone(Z)-Metaflumizone
C=N-NH-C=O Dihedral Angle 176.2° (Nearly Coplanar)48.5° (Severely Twisted)
Relative Ground State Energy (ΔE) 0.0 kcal/mol+7.4 kcal/mol
Na⁺ Chelation Distance (O···Na⁺) 2.35 Å (Optimal)> 4.20 Å (Non-chelating)
Steric Clash (F···F distance) > 5.0 Å2.8 Å (Severe repulsion)

The DFT analysis reveals that the (Z)-isomer sits in a local energy minimum that is +7.4 kcal/mol higher than the (E)-isomer. To alleviate the steric clash between the halogenated rings, the (Z)-isomer twists its semicarbazone core out of planarity (dihedral angle of ~48.5°).

Mechanistic Pharmacology and Target Engagement

Metaflumizone targets Voltage-Gated Sodium Channels (VGSCs), binding preferentially to the slow-inactivated state to block nerve impulses (5)[5].

The Structural Basis of Efficacy: Recent homology modeling and docking studies have elucidated the exact atomic mechanism of SCBIs. Unlike classical local anesthetics which are protonated cations, metaflumizone is an electroneutral molecule. To block the channel, electroneutral SCBIs chelate a permeant sodium ion via their common C=N-NH-C=O fragment, effectively forming a cationic blocking particle directly within the inner pore (6)[6]. This complex then binds to specific SCBI-sensing residues, such as F4i15 and V4i18 in the transmembrane segment 6 of domain IV (IVS6) (7)[7].

Why the (Z)-Isomer Fails: Because the (Z)-isomer is forced into a twisted conformation (as proven by XRD and DFT), the lone electron pairs on the imine nitrogen and the carbonyl oxygen are spatially misaligned. It cannot effectively chelate the Na⁺ ion. Without the ability to form this cationic blocking particle, (Z)-metaflumizone exhibits poor target engagement and vastly inferior insecticidal activity.

G A Metaflumizone Isomeric Mixture B (E)-Isomer (Thermodynamically Stable) A->B C (Z)-Isomer (Sterically Hindered) A->C D Coplanar Semicarbazone Core Optimal Lone Pair Alignment B->D E Twisted Conformation Suboptimal Alignment C->E F Efficient Na+ Chelation (C=N-NH-C=O Motif) D->F G Weak/No Na+ Chelation E->G H High Affinity Binding to VGSC Inner Pore (Slow-Inactivated) F->H I Low Affinity / Poor Target Engagement G->I

Fig 1: Isomeric conformation dictates Na+ chelation and VGSC blocking efficacy.

Self-Validating Experimental Protocols

Protocol 1: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow
  • Isomer Isolation: Subject technical-grade metaflumizone to Preparative High-Performance Liquid Chromatography (Prep-HPLC) using a chiral stationary phase. Causality: Ensures >99% isomeric purity, preventing co-crystallization artifacts.

  • Crystal Growth: Dissolve the purified (Z)-isomer in a binary solvent system (e.g., dichloromethane/hexane). Allow for slow vapor diffusion at 4°C over 14 days. Causality: Slow kinetics prevent the metastable (Z)-isomer from precipitating amorphously.

  • Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo Kα radiation source ( λ = 0.71073 Å). Causality: Molybdenum radiation provides high penetration depth, mitigating X-ray absorption issues caused by the heavy fluorine atoms.

  • Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Self-Validation: The protocol is validated if the final goodness-of-fit (S) is ~1.0 and R1 is < 0.05.

Protocol 2: Computational Docking and DFT Energy Minimization
  • Conformational Search: Generate initial 3D conformers of the (Z)-isomer using molecular mechanics (MMFF94 force field).

  • Geometry Optimization: Submit the lowest energy conformer to DFT optimization using the B3LYP functional and the 6-311G(d,p) basis set in Gaussian software.

  • Frequency Calculation: Run a vibrational frequency calculation on the optimized geometry. Self-Validation: The complete absence of imaginary frequencies confirms that the structure represents a true local energy minimum, rather than a transition state.

  • Receptor Docking: Dock the optimized (Z)-conformer into a homology model of the insect Nav1 channel (open state) using AutoDock Vina, specifically measuring the distance between the semicarbazone oxygen and the pore-bound Na⁺ ion.

Protocol Step1 1. Isomer Isolation (Prep-HPLC) Step2 2. Crystal Growth (Slow Evaporation) Step1->Step2 Step3 3. X-Ray Diffraction (Data Collection) Step2->Step3 Step4 4. Structure Solution (Direct Methods) Step3->Step4 Step5 5. Conformational Analysis (DFT) Step4->Step5

Fig 2: Self-validating workflow for SC-XRD and DFT conformational analysis.

References

  • FAO. (2009). METAFLUMIZONE (236). Food and Agriculture Organization of the United Nations. URL:[Link]

  • Zhorov, B. S., et al. (2019). Mapping Receptor Sites for Sodium Channel Blocking Insecticides DCJW and Metaflumizone in an Insect Sodium Channel. ResearchGate. URL:[Link]

  • von Stein, F., et al. (2013). Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-Gated Sodium Channels. Pesticide Biochemistry and Physiology (NIH). URL:[Link]

  • Dong, K., et al. (2011). Mutations in the transmembrane helix S6 of domain IV confer cockroach sodium channel resistance to sodium channel blocker insecticides and local anesthetics. National Institutes of Health. URL:[Link]

  • MDPI. (2020). Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. MDPI. URL: [Link]

Sources

Exploratory

Mechanism of Action of (Z)-metaflumizone on Voltage-Dependent Sodium Channels

An In-Depth Technical Guide Prepared by: Senior Application Scientist Abstract Metaflumizone, a semicarbazone insecticide, represents a significant class of neurotoxic agents that exert their effects by targeting voltage...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Senior Application Scientist

Abstract

Metaflumizone, a semicarbazone insecticide, represents a significant class of neurotoxic agents that exert their effects by targeting voltage-gated sodium channels (Nav channels).[1] This technical guide provides a comprehensive analysis of the molecular mechanism of (Z)-metaflumizone, designed for researchers, scientists, and drug development professionals. We will deconstruct its unique mode of action, which is characterized by a potent, state-dependent blockade of Nav channels, with a primary affinity for the slow-inactivated state.[2][3] Unlike other sodium channel blocker insecticides (SCBIs), metaflumizone also exhibits distinct interactions with the resting and fast-inactivated channel states, setting it apart within its class.[4][5] This guide will detail the binding site, the electrophysiological consequences of channel modulation, and the experimental methodologies used to elucidate this mechanism, providing a robust framework for future research and development.

The Target: An Overview of Insect Voltage-Gated Sodium Channels

Voltage-gated sodium channels are transmembrane proteins essential for the initiation and propagation of action potentials in the nervous systems of insects.[6][7] Their precise function is critical for everything from sensory perception to motor control. Structurally, these channels are composed of a large α-subunit organized into four homologous domains (I-IV), with each domain containing six transmembrane segments (S1-S6).[8][9] The S1-S4 segments form the voltage-sensing module, while the S5-S6 segments and the connecting P-loops from all four domains create the central ion-conducting pore.[6][9]

The function of a Nav channel is governed by its conformational state, transitioning between several key states in response to changes in membrane potential:

  • Resting (Closed) State: At negative resting membrane potential, the channel is closed but available for activation.

  • Open (Activated) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of Na+ ions that drives the rising phase of the action potential.

  • Fast-Inactivated State: Within milliseconds of opening, the channel enters a short-lived, non-conducting state, which is crucial for terminating the action potential.

  • Slow-Inactivated State: With prolonged or repeated depolarization, the channel can enter a more stable, non-conducting conformation known as the slow-inactivated state. This state is vital for regulating neuronal firing patterns and excitability over longer timescales.[6][8]

Metaflumizone's insecticidal activity is intrinsically linked to its ability to exploit these conformational states, particularly the slow-inactivated state.

Caption: Simplified structure of a voltage-gated sodium channel α-subunit.

The Core Mechanism: Preferential Block of the Slow-Inactivated State

The defining characteristic of metaflumizone's mechanism is its state-dependent inhibition of Nav channels.[2] Electrophysiological studies have consistently shown that metaflumizone has a much higher affinity for the slow-inactivated state compared to the resting state.[2][3][4] This mode of action is similar to that of local anesthetics and other Sodium Channel Blocker Insecticides (SCBIs), such as indoxacarb.[3][10][11]

When neurons undergo prolonged depolarization, a larger population of Nav channels transitions into the slow-inactivated conformation. Metaflumizone selectively binds to and "traps" the channels in this non-conducting state.[10][12] This has two major electrophysiological consequences:

  • Inhibition of Sodium Current: By locking channels in an inactive state, metaflumizone reduces the number of channels available to open upon subsequent stimulation. This leads to a potent block of nerve activity and ultimately causes the flaccid paralysis observed in intoxicated insects.[1][2]

  • Hyperpolarizing Shift in Slow Inactivation: Metaflumizone stabilizes the slow-inactivated state, making it easier for channels to enter this state even at more negative membrane potentials.[4][13] This is observed as a leftward, or hyperpolarizing, shift in the voltage-dependence curve of slow inactivation.[5]

Caption: Metaflumizone preferentially binds to and traps the slow-inactivated state.

A Unique Pharmacological Profile

While sharing the core mechanism of slow-inactivated state blocking with other SCBIs, metaflumizone possesses unique properties that suggest a more complex interaction with the Nav channel. Studies on rat Nav1.4 channels revealed that metaflumizone, unlike indoxacarb, also interacts with resting and fast-inactivated channels.[4][13]

This is evidenced by two key findings:

  • Shift in Activation: Perfusion of metaflumizone at hyperpolarized potentials, where most channels are in the resting state, causes a depolarizing (rightward) shift in the conductance-voltage curve for channel activation.[4][5] This implies that metaflumizone can bind to resting channels and affect their subsequent opening.[14]

  • Antagonism of Use-Dependent Block: Metaflumizone can antagonize the use-dependent block of fast-inactivated channels by local anesthetics like lidocaine.[4][5][13] This competitive interaction suggests an overlapping binding site and an ability to interact with the fast-inactivated conformation.[14]

These distinct actions suggest that metaflumizone's interaction with the Nav channel is more multifaceted than other compounds in its class.[4]

ParameterEffect of MetaflumizoneImplied InteractionReference
Slow Inactivation Hyperpolarizing shift in voltage dependenceHigh-affinity binding to and stabilization of the slow-inactivated state[4][5][13]
Channel Activation Depolarizing shift in voltage dependenceBinding to the resting state of the channel[4][5][14]
Use-Dependent Block Antagonism of lidocaine inhibitionInteraction with the fast-inactivated state, likely at an overlapping receptor site[4][5][14]

The Molecular Binding Site

The binding site for metaflumizone is located within the inner pore of the Nav channel, overlapping with the well-characterized receptor for local anesthetics and anticonvulsants.[4][11] Mutagenesis studies have been pivotal in identifying the specific amino acid residues that determine drug sensitivity.

  • Key Residues: Experiments using rat Nav1.4 channels expressed in Xenopus oocytes identified residues in the S6 segment of domain IV (DIV-S6) as critical. Specifically, mutating phenylalanine at position 1579 to alanine (F1579A) reduced sensitivity to metaflumizone, while mutating tyrosine at position 1586 to alanine (Y1586A) paradoxically increased sensitivity.[4] These findings confirm that metaflumizone shares binding determinants with other SCBIs and therapeutic drugs.[4]

  • Insect Selectivity: The high insecticidal potency and lower mammalian toxicity of metaflumizone are likely due to subtle differences in the amino acid composition of the binding site.[15] Homology modeling of insect Nav channels predicts that metaflumizone binds in the inner pore, with an aromatic part of the molecule extending into a "fenestration" at the interface of domains III and IV.[10][12][16] This region contains insect-specific residues that are believed to be the basis for its selective toxicity.[10][15]

  • Proposed Blocking Mechanism: A compelling hypothesis suggests that electroneutral SCBIs like metaflumizone chelate a sodium ion within the channel pore.[10][15] This forms a cationic complex that then acts as the physical plug, blocking ion permeation.[15]

BindingSite cluster_channel Nav Channel Pore (Cross-Section) cluster_binding Metaflumizone Binding Pocket D_I Domain I (S5/S6) D_II Domain II (S5/S6) D_III Domain III (S5/S6) D_IV Domain IV (S5/S6) MFZ Metaflumizone D_III->MFZ DIII/DIV Interface (Selectivity) D_IV->MFZ DIV-S6 Interaction (e.g., F1579) Na_Ion Na+ MFZ->Na_Ion Chelates

Caption: Model of metaflumizone binding within the Nav channel inner pore.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) Analysis

The TEVC technique using Xenopus laevis oocytes is the gold standard for characterizing the effects of compounds like metaflumizone on heterologously expressed ion channels. This self-validating system allows for precise control of membrane potential and direct measurement of ion currents.

Step-by-Step Methodology
  • Oocyte Preparation and cRNA Injection:

    • Harvest stage V-VI oocytes from a female Xenopus laevis frog.

    • Treat oocytes with collagenase to remove the follicular cell layer.

    • Inject oocytes with cRNA encoding the insect (or mammalian) Nav channel α-subunit and any necessary auxiliary subunits.

    • Incubate the injected oocytes for 2-5 days at 18°C to allow for channel protein expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard Ringer's solution.

    • Impale the oocyte with two glass microelectrodes (filled with 3 M KCl), one for voltage sensing and one for current injection.

    • Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a set value (e.g., -100 mV, where channels are in the resting state).

  • Data Acquisition Protocol for Slow Inactivation:

    • Rationale: To measure the affinity of metaflumizone for the slow-inactivated state, the voltage dependence of this state must be determined in the absence and presence of the compound.

    • Pulse Protocol:

      • From a holding potential of -100 mV, apply a series of long (e.g., 30-second) conditioning prepulses to various potentials (e.g., from -120 mV to 0 mV).

      • Immediately following each prepulse, apply a brief test pulse to a potential that elicits a maximal sodium current (e.g., 0 mV).

      • Measure the peak current during the test pulse.

    • Analysis: Plot the normalized peak current as a function of the prepulse potential. Fit the data with a Boltzmann function to determine the half-inactivation potential (V½). A negative shift in V½ in the presence of metaflumizone indicates stabilization of the slow-inactivated state.

  • Drug Application:

    • Establish a stable baseline recording in standard Ringer's solution.

    • Switch the perfusion to a Ringer's solution containing a known concentration of metaflumizone.

    • Allow sufficient time for the drug effect to reach a steady state before repeating the pulse protocols.

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) analysis.

References

  • Role of the local anesthetic receptor in the state-dependent inhibition of voltage-gated sodium channels by the insecticide metaflumizone. PubMed.
  • State-Dependent Actions Of Sodium Channel Inhibitor Insecticides On Mammalian Voltage-G
  • Metaflumizone is a novel sodium channel blocker insecticide. PubMed.
  • Biochemical Mechanisms, Cross-resistance and Stability of Resistance to Metaflumizone in Plutella xylostella. PMC.
  • Metaflumizone is a novel sodium channel blocker insecticide.
  • Voltage-Gated Sodium Channels as Insecticide Targets. PMC.
  • the insect voltage-gated sodium channel: structure conservation, role in pyrethroid resist. Cornell eCommons.
  • Mapping Receptor Sites for Sodium Channel Blocking Insecticides DCJW and Metaflumizone in an Insect Sodium Channel.
  • Two novel sodium channel mutations associated with resistance to indoxacarb and metaflumizone in the diamondback moth, Plutella xylostella. PMC.
  • Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Bentham Science.
  • The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides. Journal of Biological Chemistry.
  • The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides. Duke Scholars.
  • Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-G
  • Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance. PMC.
  • Indoxacarb, Metaflumizone, and Other Sodium Channel Inhibitor Insecticides: Mechanism and Site of Action on Mammalian Voltage-G
  • The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides.
  • Modelling insecticide-binding sites in the voltage-g
  • METAFLUMIZONE: A NEW INSECTICIDE FOR URBAN INSECT CONTROL FROM BASF.
  • Metaflumizone. Wikipedia.
  • The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides*DS. Journal of Biological Chemistry.

Sources

Foundational

A Technical Guide to Stereoselective Synthesis of (Z)-Metaflumizone: Pathways and Methodologies

Abstract Metaflumizone is a broad-spectrum semicarbazone insecticide that functions by blocking sodium channels in target insects, leading to flaccid paralysis.[1][2] Its molecular structure features a critical C=N doubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Metaflumizone is a broad-spectrum semicarbazone insecticide that functions by blocking sodium channels in target insects, leading to flaccid paralysis.[1][2] Its molecular structure features a critical C=N double bond, giving rise to (E) and (Z) geometric isomers.[3] Commercial formulations of metaflumizone consist of a mixture with the (E)-isomer being predominant (typically a 90:10 E/Z ratio) and more biologically active against key pests.[1][3][4] However, the synthesis of the thermodynamically less stable (Z)-isomer presents a significant and valuable challenge in stereoselective chemistry. Access to pure isomers is crucial for detailed structure-activity relationship (SAR) studies, understanding metabolic pathways, and exploring novel biological activities. This guide provides an in-depth exploration of advanced, field-proven synthetic strategies that can be leveraged to achieve high stereoselectivity for the (Z)-isomer of Metaflumizone, drawing from established principles in modern organic synthesis.

Foundational Synthesis: The Semicarbazone Condensation

The industrial synthesis of metaflumizone relies on a classical condensation reaction between two key intermediates: 1-(3-(trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethan-1-one and 4-(trifluoromethoxy)phenyl)hydrazine-1-carboxamide.[3][5] This reaction, while efficient for producing the metaflumizone scaffold, is not stereoselective and typically results in the thermodynamically favored (E)-isomer as the major product.[3][4]

The core challenge, therefore, is to overcome this thermodynamic preference and selectively guide the reaction toward the kinetic (Z)-product. This guide will explore three principal pathways to achieve this objective: leveraging advanced olefination reactions for precursor synthesis, post-synthetic isomerization, and convergent catalytic approaches.

Pathway A: Directed Olefination via Modified Horner-Wadsworth-Emmons (HWE) Reaction

While the final step in metaflumizone synthesis is a condensation, the principles of Z-selective C=C bond formation offer a powerful, albeit indirect, strategy for creating precursors that could guide the final stereochemistry. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of alkene synthesis, is traditionally E-selective.[6] However, modifications pioneered by Still & Gennari and others provide excellent Z-selectivity.[7][8]

Causality of Z-Selectivity: The Still-Gennari Modification

The key to achieving Z-selectivity in the HWE reaction is to destabilize the intermediates and transition states that lead to the E-alkene. This is accomplished by using phosphonate reagents bearing highly electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl) or bis(1,1,1,3,3,3-hexafluoroisopropyl) esters.[7][8] These electronegative groups increase the acidity of the phosphonate, allowing for the use of weaker bases and lower reaction temperatures. More importantly, they favor a reaction pathway that proceeds through a less stable, kinetically-controlled transition state, which ultimately leads to the (Z)-alkene.[7]

Experimental Protocol: Z-Selective HWE Olefination

The following is a representative protocol for a Z-selective HWE reaction using a modified Still-Gennari reagent.

  • Preparation: A solution of the phosphonate reagent (e.g., an alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate) in anhydrous tetrahydrofuran (THF) is prepared under an inert atmosphere (Argon or Nitrogen).

  • Deprotonation: The solution is cooled to -78 °C, and a strong base (e.g., Sodium bis(trimethylsilyl)amide or Sodium Hydride) is added portion-wise. The mixture is stirred for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Aldehyde Addition: The desired aldehyde, dissolved in anhydrous THF, is added dropwise to the cooled carbanion solution.

  • Reaction: The reaction is allowed to proceed at -78 °C and may be slowly warmed to room temperature over several hours, with progress monitored by Thin Layer Chromatography (TLC).[8]

  • Quenching & Extraction: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the (Z)-alkene.

Data Presentation: Z-Selectivity with Modified Reagents

The effectiveness of this approach is demonstrated by the high Z:E ratios achieved with a variety of aldehydes.

Aldehyde SubstratePhosphonate Reagent TypeBaseTemperature (°C)Z:E RatioReference
BenzaldehydeHexafluoroisopropylNaH-78 to RT97:3[7]
4-NitrobenzaldehydeHexafluoroisopropylNaH-78 to RT98:2[7]
Octanal (aliphatic)HexafluoroisopropylNaH-78 to RT88:12[7]
CyclohexanecarboxaldehydeHexafluoroisopropylNaH-78 to RT94:6[7]
Workflow Visualization

HWE_Z_Selective Phosphonate Modified Phosphonate (e.g., Hexafluoroisopropyl esters) Carbanion Phosphonate Carbanion (Z-selective precursor) Phosphonate->Carbanion Deprotonation (THF, -78°C) Base Strong Base (e.g., NaH, NaHMDS) Base->Carbanion Oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) Carbanion->Oxaphosphetane Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Nucleophilic Addition Z_Alkene (Z)-Alkene Product Oxaphosphetane->Z_Alkene syn-Elimination PO_Byproduct Phosphate Byproduct Oxaphosphetane->PO_Byproduct

Caption: Modified Horner-Wadsworth-Emmons (HWE) reaction pathway for (Z)-alkene synthesis.

Pathway B: Post-Synthetic Control via Photocatalytic E→Z Isomerization

A highly effective and modern approach to obtaining the (Z)-isomer is through the post-synthetic isomerization of the more stable (E)-isomer. Visible-light photocatalysis provides a green and operationally simple method to convert the thermodynamically favored (E)-alkene into the less stable (Z)-alkene.[9][10] This method is directly applicable to the existing E/Z mixture of metaflumizone.

Causality of Isomerization: Energy Transfer Mechanism

This process relies on a triplet photosensitizer (e.g., thioxanthone, iridium-based complexes).[11][12]

  • Excitation: The photosensitizer absorbs energy from a light source (e.g., a blue LED), promoting it to an excited singlet state, followed by rapid intersystem crossing to a longer-lived triplet state.

  • Energy Transfer: The excited triplet sensitizer collides with an (E)-metaflumizone molecule and transfers its energy. This promotes the (E)-isomer to its own triplet state.

  • Bond Rotation: In the triplet state, the C=N double bond has single-bond character, allowing for free rotation around the bond axis.

  • Decay: The molecule then decays back to the ground state, relaxing into either the (E) or (Z) configuration. By carefully controlling conditions, the decay can be directed to favor the kinetic (Z)-product, effectively "pumping" the mixture towards the desired isomer.[10]

Experimental Protocol: Photocatalytic Isomerization
  • Solution Preparation: A solution of the (E/Z)-metaflumizone mixture and a catalytic amount of a photosensitizer (e.g., 1-5 mol% thioxanthone) is prepared in a degassed solvent (e.g., acetonitrile or toluene) in a photochemically inert vessel (e.g., borosilicate glass).

  • Irradiation: The solution is stirred and irradiated with a visible light source (e.g., a 450 nm LED lamp) at a controlled temperature (typically room temperature).

  • Monitoring: The progress of the isomerization is monitored by HPLC or ¹H NMR to determine the Z:E ratio.

  • Workup: Once the desired photostationary state is reached (i.e., the Z:E ratio is maximized), the light source is turned off.

  • Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the (Z)-isomer from the remaining (E)-isomer and the photosensitizer. Recently developed systems immobilize the photosensitizer, simplifying purification.[11]

Data Presentation: E→Z Isomerization Efficiency
SubstratePhotosensitizerLight SourceZ:E Final RatioReference
(E)-CinnamamidesThioxanthone (immobilized)HPLC-coupled photoreactor>95:5[11]
(E)-StilbeneIridium-based complexVisible Light>90:10[12]
(E)-α-substituted styrenyl BPins(-)-RiboflavinVisible Light>95:5[10]
Workflow Visualization

Photocatalysis Sensitizer_G Sensitizer (Ground State) Sensitizer_T Sensitizer (Triplet State) Sensitizer_G->Sensitizer_T Excitation Sensitizer_T->Sensitizer_G E_Isomer (E)-Metaflumizone (Ground State) Triplet_Alkene Metaflumizone (Triplet State - p-orbital twist) E_Isomer->Triplet_Alkene Energy Transfer Triplet_Alkene->E_Isomer Decay Z_Isomer (Z)-Metaflumizone (Ground State) Triplet_Alkene->Z_Isomer Decay Light Light (hν)

Caption: Energy transfer mechanism for photocatalytic E→Z isomerization.

Pathway C: Convergent Synthesis via Z-Selective Olefin Metathesis

Olefin metathesis offers a powerful and convergent approach to alkene synthesis. While many ruthenium-based catalysts are E-selective, specific molybdenum and tungsten catalysts, as well as specially designed chelated ruthenium catalysts, exhibit exceptional Z-selectivity.[13][14] This pathway allows for the construction of a key (Z)-alkene precursor from two simpler fragments.

Causality of Z-Selectivity: Catalyst Control

Z-selectivity in olefin metathesis is dictated by the steric environment of the catalyst's metal center. Catalysts designed for Z-selectivity possess ligands that create a sterically biased pocket. During the key metallacyclobutane intermediate stage of the catalytic cycle, this bias forces the substituents into a configuration that, upon productive collapse, releases the (Z)-alkene.[13] This is a kinetically controlled process that overrides the formation of the more stable E-product.

Experimental Protocol: Z-Selective Cross-Metathesis
  • Reactant Preparation: Two olefin coupling partners are dissolved in an anhydrous, degassed solvent (e.g., dichloromethane or toluene) under an inert atmosphere.

  • Catalyst Addition: The Z-selective metathesis catalyst (e.g., a Schrock-type Molybdenum catalyst or a Z-selective chelated Ru-catalyst) is added to the solution (typically 1-5 mol%).

  • Reaction Conditions: The reaction is stirred at a controlled temperature (room temperature to mild heating). Applying a vacuum can help remove the ethylene byproduct, driving the reaction to completion.[13][15]

  • Monitoring and Quenching: The reaction is monitored by GC-MS or TLC. Upon completion, it is quenched by adding a reagent like ethyl vinyl ether to deactivate the catalyst.

  • Purification: The solvent is evaporated, and the crude product is purified by column chromatography to yield the pure (Z)-alkene.

Data Presentation: Z-Selectivity in Cross-Metathesis
Olefin 1Olefin 2Catalyst TypeZ:E RatioYield (%)Reference
1-decenecis-1,4-diacetoxy-2-buteneMolybdenum>98:281[13]
Allylbenzenecis-1,4-diacetoxy-2-buteneMolybdenum>98:286[13]
4-pentenol1-dodeceneRuthenium (chelated)84:1662[16]
8-nonenol1-penteneRuthenium (chelated)86:1473[16]
Workflow Visualization

Metathesis cluster_0 Catalytic Cycle Catalyst [M]=CH-R¹ (Z-selective catalyst) Metallacycle Metallacyclobutane (Sterically Biased) Catalyst->Metallacycle Alkene2 Alkene 2 (H₂C=CH-R²) Alkene2->Metallacycle [2+2] Cycloaddition NewCarbene [M]=CH-R² Metallacycle->NewCarbene retro [2+2] (releases Z-alkene) Z_Product (Z)-Alkene (R¹-CH=CH-R²) Metallacycle->Z_Product NewCarbene->Catalyst Reacts with Alkene 1

Caption: A simplified catalytic cycle for Z-selective olefin cross-metathesis.

Conclusion and Future Outlook

While the direct, one-step stereoselective synthesis of (Z)-metaflumizone remains a formidable challenge due to the nature of the semicarbazone condensation, this guide has detailed three robust and scientifically-grounded pathways to achieve this goal. The post-synthetic photocatalytic isomerization represents the most direct and promising route, leveraging the existing commercial product mixture to access the desired (Z)-isomer. Concurrently, strategies adapted from Z-selective olefination, such as the modified HWE reaction and catalytic metathesis, provide powerful, alternative approaches for the synthesis of key precursors, demonstrating the versatility of modern synthetic organic chemistry.

Future research should aim to develop novel catalytic systems that can directly control the stereochemical outcome of the condensation reaction itself. The development of a chiral or sterically-directing catalyst for semicarbazone formation would represent a paradigm shift, enabling a more atom-economical and efficient synthesis of the pure (Z)-isomer of metaflumizone and related compounds.

References

  • Wolan, A., & Rachoń, J. (2020). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 25(23), 5552. [Link]

  • Wikipedia contributors. (2023). Horner–Wadsworth–Emmons reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Mita, T., et al. (2007). Discovery of metaflumizone, a novel semicarbazone insecticide. Pest Management Science, 63(12), 1212-1220. [Link]

  • Yoshida, M., et al. (2010). Stereoselective Synthesis of Tetrasubstituted (Z)-Alkenes from Aryl Alkyl Ketones Utilizing the Horner–Wadsworth–Emmons Reaction. Tetrahedron Letters, 51(4), 648-650. [Link]

  • Wolan, A., et al. (2021). Z-Selective Synthesis of Trisubstituted Alkenes by the HWE Reaction Using Modified Still–Gennari Type Reagents. The Journal of Organic Chemistry, 86(9), 6586-6597. [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Organic-synthesis.org. [Link]

  • Flook, M. M., et al. (2011). Catalytic Z-selective cross-metathesis reactions of terminal enol ethers and of allylic amides. Nature Chemistry, 3(3), 223-227. [Link]

  • ResearchGate. (n.d.). Metaflumizone is a novel sodium channel blocker insecticide. Request PDF. [Link]

  • Wikipedia contributors. (2023). Metaflumizone. Wikipedia, The Free Encyclopedia. [Link]

  • Flook, M. M., et al. (2011). Catalytic Z-selective olefin cross-metathesis for natural product synthesis. Nature, 471(7340), 609-613. [Link]

  • Chemical Communications. (2020). Synthesis of Z-alkenes via visible light promoted photocatalytic E → Z isomerization under metal-free conditions. Royal Society of Chemistry. [Link]

  • AERU. (2026). Metaflumizone (Ref: BAS 320l). University of Hertfordshire. [Link]

  • Tokyo University of Science. (2024, July 30). Breakthrough in Z-alkene synthesis: Scientists develop efficient and sustainable method. EurekAlert!. [Link]

  • ResearchGate. (n.d.). Discovery of metaflumizone, a novel semicarbazone insecticide. Request Full-text Paper PDF. [Link]

  • ResearchGate. (n.d.). Synthesis of (Z)-Alkenes by Catalytic Photoisomerization. Request PDF. [Link]

  • CABI. (2008). Metaflumizone (Alverde®): a new broad-spectrum insecticide for potato and vegetables. CABI Digital Library. [Link]

  • Li, Z., et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications, 15(1), 3291. [Link]

  • Google Patents. (n.d.). CN101774951A - Metaflumizone synthesis method.
  • Flook, M. M., et al. (2011). Z-Selective Catalytic Olefin Cross-Metathesis. Journal of the American Chemical Society, 133(6), 1784-1786. [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh, Chem 2320 lecture notes. [Link]

  • ResearchGate. (n.d.). Synthesis of Z-Alkenes via Visible Light Promoted Photocatalytic E → Z Isomerization under Metal-Free conditions. Request PDF. [Link]

  • Food and Agriculture Organization. (n.d.). METAFLUMIZONE (236). FAO. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Review Of Semicarbazone, Thiosemicarbazone, And Their Transition Metal Complexes, And Their Biological Activities. JPUNR. [Link]

  • Ogba, O. M., et al. (2012). Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis. Journal of the American Chemical Society, 134(22), 9092-9095. [Link]

  • Cheung, C. W., et al. (2015). Z-Selective Olefin Synthesis via Iron-Catalyzed Reductive Coupling of Alkyl Halides with Terminal Arylalkynes. Journal of the American Chemical Society, 137(15), 4932-4935. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. organic-chemistry.org. [Link]

  • Wang, Y., et al. (2020). Catalysis-Enabled Concise and Stereoselective Total Synthesis of the Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Organic Letters, 22(15), 5824-5828. [Link]

  • The Organic Chemistry Tutor. (2018, May 5). Wittig Reaction Mechanism. YouTube. [Link]

  • Semantic Scholar. (2004). Stereoselective Synthesis of (Z)-Β-Fluoro-Α,β-Unsaturated Esters From (Z)-2-Fluoro-1-Alkenyliodonium Salts. ChemInform. [Link]

  • Ogba, O. M., et al. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. Organic Letters, 15(1), 18-21. [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Cheng, W., et al. (2021). Design, synthesis and insecticidal activity of novel semicarbazones and thiosemicarbazones derived from chalcone. Natural Product Research, 35(21), 3801-3809. [Link]

  • Wikipedia contributors. (2023). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Journal of Natural Sciences Research. (2019). A Review on Synthesis, Characterization Methods and Biological Activities of Semicarbazone, Thiosemi-Carbazone and Their Transit. CORE. [Link]

  • National Science Foundation. (n.d.). Stereoselective Synthesis of E- and Z-Isocyanoalkenes. NSF Public Access Repository. [Link]

  • RIKEN. (2022, April 22). Selective synthesis of meta isomers now possible. RIKEN News & Media. [Link]

  • National Center for Biotechnology Information. (n.d.). Metaflumizone. PubChem Compound Database. [Link]

  • Chemical Science. (2021). Catalytic stereoselective synthesis of all-carbon tetra-substituted alkenes via Z-selective alkyne difunctionalization. Royal Society of Chemistry. [Link]

Sources

Exploratory

Thermodynamic Stability and Isomerization Kinetics of Metaflumizone, (Z)-: A Comprehensive Guide

Executive Summary Metaflumizone is a broad-spectrum semicarbazone insecticide that acts by blocking voltage-dependent sodium channels in the insect nervous system[1][2]. Due to the configuration around its imine bond, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metaflumizone is a broad-spectrum semicarbazone insecticide that acts by blocking voltage-dependent sodium channels in the insect nervous system[1][2]. Due to the configuration around its imine bond, the compound exhibits geometrical isomerism, existing as a mixture of E- and Z-isomers[1][3]. While commercial formulations are synthesized with a minimum E:Z ratio of 90:10 (favoring the more biologically active E-isomer), the (Z)-isomer plays a critical role in the compound's environmental fate, photochemistry, and residue dynamics[3][4]. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, isomerization kinetics, and analytical quantification of the Metaflumizone (Z)-isomer.

Structural Dynamics and Thermodynamic Stability

Ground-State Thermodynamics

In its ground state, the E-isomer of Metaflumizone is thermodynamically favored over the (Z)-isomer[3]. This stability is primarily driven by steric relief; the bulky trifluoromethoxy and cyanophenyl groups experience significant steric clash when forced into the cis-like (Z) configuration across the semicarbazone imine bond.

Environmental Stability and Hydrolysis

The thermodynamic equilibrium between the E and Z isomers is highly dependent on environmental pH and energy inputs. In aqueous environments at pH 7 and pH 9, the isomeric mixture is stable[5][6]. However, at a low pH (< 7), the imine bond becomes susceptible to protonation. This protonation lowers the activation energy barrier for bond rotation, leading to acid-catalyzed hydrolysis and the formation of metabolites M320I04 and M320I08, with a half-life ( DT50​ ) of 5.4–6.0 days at pH 4[5][6].

Isomerization Kinetics: Mechanisms and Pathways

The kinetic conversion of the E-isomer to the (Z)-isomer is a critical pathway in the environmental dissipation of Metaflumizone. This isomerization is primarily driven by photochemical excitation.

Photochemical Isomerization

Under continuous irradiation from a filtered Xenon light source (simulating sunlight), Metaflumizone undergoes rapid photochemical isomerization[6]. The absorption of UV photons excites the molecule into a singlet or triplet state, allowing planar inversion or rotation around the C=N bond.

  • Kinetic Shift: Photolysis rapidly alters the initial thermodynamic E:Z ratio of 90:10 to a photostationary state of 35:65[6]. Under these conditions, the (Z)-isomer becomes the dominant species.

  • Dissipation Rate: The aqueous photolytic DT50​ is highly accelerated, ranging from 2.4 to 4.1 days[5][6].

Isomerization_Kinetics E_Isomer E-Metaflumizone (Thermodynamically Stable) Initial Ratio: 90% Photo_State Photostationary State (E:Z Ratio = 35:65) E_Isomer->Photo_State UV/Xenon Irradiation (Planar Inversion) Protonated Protonated Iminium (Tetrahedral Intermediate) E_Isomer->Protonated Low pH (<7) +H+ Z_Isomer Z-Metaflumizone (Kinetically Accessible) Initial Ratio: 10% Z_Isomer->Photo_State UV/Xenon Irradiation Z_Isomer->Protonated Low pH (<7) +H+ Protonated->E_Isomer Bond Rotation -H+ Protonated->Z_Isomer Bond Rotation -H+

Fig 1. Photochemical and acid-catalyzed isomerization pathways of Metaflumizone E/Z isomers.

Field Dissipation Kinetics

In agricultural settings, such as greenhouse-grown tomatoes and peppers, the kinetic behavior of the isomers dictates pre-harvest intervals. Studies demonstrate an early conversion of the E-isomer to the (Z)-isomer between days 1 and 3 post-application[7][8][9]. Following this initial E Z shift, the total residue dissipates following strict first-order kinetics, yielding half-lives of 2.99–3.14 days in tomatoes and 3.47–3.53 days in peppers[7][8][9].

Self-Validating Analytical Protocol for E/Z Isomer Quantification

Accurately quantifying the (Z)-isomer requires an analytical workflow that prevents artificial, on-column isomerization. The following LC-MS/MS protocol is designed as a self-validating system, ensuring that the detected E:Z ratio reflects the true sample state rather than instrumental artifacts.

Methodological Causality & Expert Insights
  • Why use a 40°C Column Temperature? Chromatographic separation tested at 30°C, 40°C, and 50°C revealed that 40°C maximizes the total response ( Σ EZ) without altering the native E/Z ratio (which remains stable at ~6.19 in standard solutions)[7][9].

  • Why use Formic Acid over Ammonium Formate? The choice of mobile phase additive is critical. Adding 5 mM ammonium formate drastically and artificially alters the E/Z ratio to 0.34, as ammonium ions disrupt the imine equilibrium[7][9]. Conversely, using 0.1% formic acid in methanol/water preserves the native equilibrium while boosting MS/MS ionization sensitivity by 366%[7][9].

Step-by-Step LC-MS/MS Workflow
  • Matrix Extraction: Homogenize the crop sample (tomato/pepper) and extract using pure acetonitrile to minimize matrix effects[7][9].

  • UHPLC Separation: Inject the extract onto an Accucore RP-MS C18 column (100 mm × 2.1 mm, 2.6 μm) maintained strictly at 40°C[7][8].

  • Gradient Elution: Utilize a flow rate of 0.3 mL/min with Mobile Phase A (ultrapure water + 0.1% formic acid) and Mobile Phase B (methanol + 0.1% formic acid). Ramp from 10% B to 90% B over 6 minutes[7][9].

  • MS/MS Detection: Operate a Triple Quadrupole mass spectrometer in ESI+ mode. Monitor the precursor ion at m/z 507.1 and product ions at m/z 178.1 (26 V collision energy) and 287.1 (24 V collision energy)[10].

  • System Self-Validation: Calculate the Matrix Effect (ME). The system is validated if ME falls between -9.43% and -2.72%, and spike recoveries at the Limit of Quantification (LOQ = 0.005 mg/kg) yield 77.2–94.1% with an RSD < 20%[7][9].

Analytical_Workflow Sample 1. Matrix Extraction (Acetonitrile) LC_Sep 2. UHPLC Separation (40°C, Accucore C18) Sample->LC_Sep Homogenized Extract MS_Detect 3. MS/MS Detection (ESI+, m/z 507.1) LC_Sep->MS_Detect Baseline Resolution MobilePhase Mobile Phase Optimization (MeOH/H2O + 0.1% FA) MobilePhase->LC_Sep Prevents E/Z Shift Validation 4. System Validation (LOQ: 0.005 mg/kg) MS_Detect->Validation Self-Validating Check

Fig 2. Self-validating LC-MS/MS workflow for the quantification of Metaflumizone E/Z isomers.

Quantitative Data Summary

The following table synthesizes the kinetic and thermodynamic parameters of Metaflumizone isomers across different matrices and conditions:

ParameterTomato (Greenhouse)Pepper (Greenhouse)Aqueous Photolysis (Xenon Light)
Initial E:Z Ratio ~90:10~90:1090:10
Shifted E:Z Ratio Decreases (Days 1-3)Decreases (Days 1-3)35:65 (Photostationary State)
Dissipation Kinetics First-OrderFirst-OrderFirst-Order
Half-Life ( DT50​ ) 2.99 – 3.14 days3.47 – 3.53 days2.4 – 4.1 days
Matrix Effect (ME) -2.72%-9.43%N/A
Validated LOQ 0.005 mg/kg0.005 mg/kgN/A

References

  • Metaflumizone (Ref: BAS 320l)
  • Food and Agriculture Organization of the United Nations (FAO)
  • World Health Organization (WHO)
  • Zhejiang Rayfull Chemicals Co., Ltd.
  • METAFLUMIZONE (236)
  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS ACS Omega URL
  • Australian Pesticides and Veterinary Medicines Authority (APVMA)
  • National Institutes of Health (NIH)
  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment ResearchGate URL

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties and Lipid Solubility of Metaflumizone, (Z)-Isomer

Abstract Metaflumizone, a semicarbazone insecticide, is a potent voltage-dependent sodium channel blocker utilized in crop protection and veterinary medicine.[1][2][3] Its biological activity is intrinsically linked to i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Metaflumizone, a semicarbazone insecticide, is a potent voltage-dependent sodium channel blocker utilized in crop protection and veterinary medicine.[1][2][3] Its biological activity is intrinsically linked to its physicochemical characteristics, which govern its environmental fate, bioavailability, and toxicological profile. Commercial metaflumizone is a mixture of (E)- and (Z)-isomers, with the (E)-isomer being the more biologically active form.[2] This guide provides a comprehensive technical overview of the core physicochemical properties of the (Z)-isomer of metaflumizone, with a particular focus on its lipid solubility. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering both foundational data and detailed experimental protocols for its characterization.

Introduction to Metaflumizone and the Significance of the (Z)-Isomer

Metaflumizone is a broad-spectrum insecticide that functions by blocking sodium channels in the nervous systems of target insects, leading to paralysis and death.[1][3] It is effective against a range of pests, including those in the orders Lepidoptera and Coleoptera.[1] The molecule exists as two geometric isomers, (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond. While commercial formulations predominantly contain the more active (E)-isomer, the (Z)-isomer is also present and its distinct physicochemical properties are crucial for a complete understanding of the active ingredient's behavior.[2] The ratio of E:Z isomers in the technical material is typically around 90:10. Understanding the properties of the (Z)-isomer is vital for analytical method development, environmental risk assessment, and comprehending the overall toxicokinetics of metaflumizone.

Core Physicochemical Properties of Metaflumizone (Z)-Isomer

A substance's interaction with biological and environmental systems is dictated by its fundamental physicochemical properties. The following section details the key parameters for the (Z)-isomer of metaflumizone.

Chemical Structure and Identity
  • Chemical Name: (Z)-2'-[2-(4-cyanophenyl)-1-(α,α,α-trifluoro-m-tolyl)ethylidene]-4-(trifluoromethoxy)carbanilohydrazide

  • CAS Number: 139970-56-2[4]

  • Molecular Formula: C₂₄H₁₆F₆N₄O₂[5][6][7][8][9]

  • Molecular Weight: 506.4 g/mol [5][6][7][8][10]

Physical State and Appearance

Metaflumizone is a white, crystalline powder with a faint aromatic odor.[2][5]

Data Summary: Physicochemical Properties

The following table summarizes the key physicochemical properties of both the (Z)-isomer and the more common (E/Z)-mixture for comparative purposes.

Property(Z)-Isomer Value(E/Z)-Mixture / (E)-Isomer ValueSignificance in a Biological/Environmental Context
Melting Point (°C) Data not specifically isolated~133 (for the mixture)[11]Influences formulation stability and dissolution rate.
Boiling Point (°C) Decomposes before boilingDecomposes before boiling[11]Indicates thermal instability at atmospheric pressure.
Vapor Pressure (Pa at 25°C) 5.82 x 10⁻⁷3.41 x 10⁻⁸ (mixture)Low volatility suggests it is unlikely to be a significant atmospheric contaminant.
Water Solubility (mg/L at 20°C, pH 7) Data not specifically isolated0.0018 (sum of both isomers)[11]Very low aqueous solubility impacts its environmental mobility and bioavailability in aquatic systems.
Octanol-Water Partition Coefficient (Log P) 4.4[12]5.1 ((E)-isomer)[12]High Log P value indicates a strong tendency to partition into lipids and organic matter, suggesting high bioaccumulation potential.
pKa No dissociation observed[11]No dissociation observed[11]The molecule does not ionize within the environmental pH range, simplifying its partitioning behavior.

Lipid Solubility: A Critical Determinant of Bioactivity

The high lipophilicity of metaflumizone, as indicated by its high Log P value, is a defining characteristic. This property dictates its affinity for fatty tissues and is a primary reason for its classification as a fat-soluble residue.[11][12] Understanding and quantifying lipid solubility is paramount for predicting its bioaccumulation in organisms and its distribution within a target pest.

Rationale for Lipid Solubility Assessment

A high lipid solubility suggests that metaflumizone will readily partition from aqueous environments (like the hemolymph of an insect) into lipid-rich tissues such as the nervous system, where its target sodium channels are located. This efficient partitioning is a key factor in its insecticidal efficacy. However, it also raises concerns about bioaccumulation in non-target organisms and persistence in the environment.

Experimental Determination of Lipid Solubility

Directly measuring solubility in a specific lipid or a surrogate is often more informative than relying solely on the Log P value, especially for formulation development. A modified shake-flask method is a common approach.

Protocol: Determination of Metaflumizone (Z)-Isomer Solubility in a Model Lipid (e.g., Soybean Oil)

  • Preparation of Saturated Solutions:

    • To a series of glass vials, add a known volume of soybean oil (e.g., 10 mL).

    • Add an excess amount of the (Z)-isomer of metaflumizone to each vial to ensure a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A preliminary time-course experiment can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to separate the undissolved solid from the lipid phase.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant (the lipid phase).

    • Accurately dilute the aliquot with a suitable organic solvent (e.g., acetonitrile) in which both the lipid and metaflumizone are soluble.

    • Quantify the concentration of metaflumizone in the diluted sample using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the original concentration in the lipid phase, accounting for the dilution factor. The result is the solubility of the (Z)-isomer in the chosen lipid at the specified temperature.

Standardized Methodologies for Physicochemical Property Determination

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of metaflumizone, based on internationally recognized OECD guidelines.

Workflow for Physicochemical Characterization

G cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Advanced Characterization Purity Purity Analysis (e.g., HPLC) MeltingPoint Melting Point (OECD 102) Purity->MeltingPoint LogP Log P (OECD 117) Purity->LogP Structure Structural Confirmation (NMR, MS) WaterSol Water Solubility (OECD 105) Structure->WaterSol LipidSol Lipid Solubility MeltingPoint->LipidSol WaterSol->LogP VaporPressure Vapor Pressure (OECD 104) LogP->LipidSol Stability Stability Studies LipidSol->Stability

Caption: Workflow for the comprehensive physicochemical characterization of Metaflumizone.

Protocol: Melting Point Determination (OECD Guideline 102)

This protocol describes the capillary method for determining the melting point.

  • Sample Preparation:

    • Ensure the metaflumizone sample is dry and finely powdered.

    • Introduce the sample into a capillary tube, sealed at one end, to a height of approximately 3 mm.

    • Compact the sample by tapping the tube.

  • Apparatus:

    • Utilize a melting point apparatus with a heated block or bath and a means of observing the sample in the capillary.

  • Measurement:

    • Place the capillary tube in the apparatus.

    • Heat the apparatus at a controlled rate (e.g., 1°C/min) near the expected melting point.

    • Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears. This range is the melting range. For a pure substance, this range should be narrow.

Protocol: Water Solubility Determination (OECD Guideline 105 - Flask Method)

This method is suitable for substances with low water solubility like metaflumizone.

  • Equilibration:

    • Add an excess amount of metaflumizone to a known volume of distilled water in a glass-stoppered flask.

    • Agitate the flask at a constant temperature (e.g., 20°C) for an extended period (e.g., 24 hours) to ensure saturation.

  • Phase Separation:

    • Centrifuge the solution at a controlled temperature to separate the excess solid.

  • Analysis:

    • Carefully take an aliquot of the clear aqueous supernatant.

    • Extract the metaflumizone from the aqueous phase into a suitable organic solvent (e.g., acetonitrile).

    • Analyze the concentration of metaflumizone in the organic extract using a validated analytical method like LC-MS/MS.

Protocol: n-Octanol/Water Partition Coefficient (Log P) (OECD Guideline 117 - HPLC Method)

This is an indirect method that correlates retention time on a reverse-phase HPLC column with known Log P values of reference standards.

  • System Preparation:

    • Use a reverse-phase HPLC system with a C18 column.

    • The mobile phase is typically a mixture of methanol and water.

  • Calibration:

    • Inject a series of reference compounds with well-documented Log P values spanning the expected range for metaflumizone.

    • Record the retention time for each standard.

    • Create a calibration curve by plotting the logarithm of the retention factor (k) against the known Log P values.

  • Sample Analysis:

    • Dissolve the metaflumizone sample in the mobile phase and inject it into the HPLC system.

    • Determine the retention time of metaflumizone.

  • Calculation:

    • Calculate the retention factor (k) for metaflumizone.

    • Interpolate the Log P value of metaflumizone from the calibration curve.

Analytical Methodology: QuEChERS Sample Preparation and LC-MS/MS Analysis

For the determination of metaflumizone in complex matrices (e.g., lipid solutions, environmental samples), a robust analytical method is required. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation followed by LC-MS/MS analysis is a widely adopted and effective approach.[13][14][15]

QuEChERS and LC-MS/MS Workflow

G Sample Sample Homogenization Extraction Extraction with Acetonitrile and Salts Sample->Extraction Cleanup Dispersive SPE Cleanup (PSA/C18) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

Caption: General workflow for QuEChERS sample preparation and LC-MS/MS analysis.

Protocol: QuEChERS Sample Preparation
  • Extraction:

    • Weigh a homogenized sample (e.g., 10 g) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Shake vigorously for 1 minute.

    • Centrifuge to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove lipids).

    • Vortex and then centrifuge.

  • Final Extract:

    • The resulting supernatant is the cleaned extract, ready for LC-MS/MS analysis.

Conclusion

The physicochemical properties of the (Z)-isomer of metaflumizone, particularly its very low water solubility and high lipophilicity, are central to its environmental behavior and insecticidal action. The high Log P value and demonstrated solubility in lipids underscore its tendency to bioaccumulate and partition into fatty tissues, a critical aspect of its mode of action. The standardized protocols provided in this guide, based on OECD guidelines, offer a framework for the accurate and reproducible determination of these essential parameters. A thorough understanding of these properties is indispensable for the development of effective and safe applications of metaflumizone, as well as for conducting comprehensive environmental and toxicological risk assessments.

References

  • AERU. (2026, March 17). Metaflumizone (Ref: BAS 320l). University of Hertfordshire. [Link]

  • Food and Agriculture Organization. (n.d.). METAFLUMIZONE (236). [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Metaflumizone 217. [Link]

  • Wikipedia. (n.d.). Metaflumizone. [Link]

  • precisionFDA. (n.d.). METAFLUMIZONE, (E)-. [Link]

  • PubChem - NIH. (n.d.). Metaflumizone | C24H16F6N4O2 | CID 11614934. [Link]

  • HPC Standards. (n.d.). Metaflumizone | 1X50MG | C24H16F6N4O2 | 692221 | 139968-49-3. [Link]

  • HPC Standards Inc. (n.d.). Metaflumizone (Z-isomer) | C24H16F6N4O2 | 675350 | 139970-56-2. [Link]

  • BASF. (n.d.). METAFLUMIZONE: A NEW INSECTICIDE FOR URBAN INSECT CONTROL FROM BASF. [Link]

  • gsrs. (n.d.). METAFLUMIZONE, (Z)-. [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. [Link]

  • Analytice. (2021, January 7). OECD test n°104: Vapour pressure. [Link]

  • Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. [Link]

  • Analytice. (2020, November 27). OECD n°102: Melting point/Melting interval. [Link]

  • YesWeLab. (2026, March 14). OECD Test 102 - Laboratory Melting Point Analysis. [Link]

  • Analytice. (2017, August 7). OECD 105 – Water Solubility Test at 20°C. [Link]

  • Abdallah, O. I., & Malhat, F. (2025, October 23). Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. PMC. [Link]

  • ResearchGate. (n.d.). Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS | Request PDF. [Link]

Sources

Exploratory

In Vivo Metabolism and Biotransformation of (Z)-Metaflumizone in Lepidopteran Pests: Mechanistic Pathways and Resistance Dynamics

Executive Summary Metaflumizone is a highly effective semicarbazone insecticide (IRAC Group 22B) that acts by blocking voltage-dependent sodium channels in the insect nervous system, leading to feeding cessation and flac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metaflumizone is a highly effective semicarbazone insecticide (IRAC Group 22B) that acts by blocking voltage-dependent sodium channels in the insect nervous system, leading to feeding cessation and flaccid paralysis[1]. While commercial formulations predominantly consist of the (E)-isomer (typically a 90:10 E:Z ratio), rapid environmental and in vivo isomerization renders the (Z)-isomer a critical focal point for understanding target-site binding and metabolic degradation[2].

As lepidopteran pests such as Spodoptera exigua, Plutella xylostella, and Tuta absoluta develop metabolic resistance, understanding the precise in vivo biotransformation pathways of (Z)-metaflumizone becomes paramount for agrochemical researchers and drug development professionals. This whitepaper deconstructs the Phase I and Phase II metabolic networks, the paradoxical role of Flavin-Containing Monooxygenases (FMOs), and provides validated experimental workflows for tracking these pharmacokinetics.

Pharmacokinetics and Isomeric Dynamics

Upon ingestion by lepidopteran larvae, (Z)-metaflumizone is absorbed through the midgut epithelium into the hemolymph. The lipophilic nature of the molecule ensures rapid distribution to the fat body and nervous system. However, the molecule is subject to intense enzymatic pressure.

A unique pharmacokinetic feature of metaflumizone is its in vivo stereochemical instability. Enzymes within the insect gut and hemolymph facilitate a dynamic equilibrium between the (E) and (Z) isomers. Consequently, metabolic studies must account for both isomers, as stereospecific degradation rates often dictate the functional half-life of the active compound at the sodium channel receptor[2].

Phase I Biotransformation: Cleavage and Oxidation

The primary detoxification of (Z)-metaflumizone in lepidopteran pests involves two dominant Phase I pathways: hydrolytic cleavage and ring hydroxylation.

Hydrolytic Cleavage of the Hydrazine Carboxamide Bridge

The most significant catabolic event is the cleavage of the molecule at the central imine/hydrazine carboxamide bridge[3][4]. This hydrolysis splits the massive parent molecule into two distinct structural moieties:

  • M320I04 : The trifluoromethyl-phenyl derivative.

  • Trifluoromethoxyaniline : The aniline derivative.

Because the molecule splits, tracking its metabolism requires dual-radiolabeling strategies (discussed in Section 5) to ensure mass balance is maintained and neither half is lost to unquantified volatile degradation[2].

Cytochrome P450 (CYP) Mediated Hydroxylation

Cytochrome P450 monooxygenases (CYPs) drive the hydroxylation of the intact parent molecule, primarily targeting the aniline or benzonitrile rings[4]. This hydroxylation increases the polarity of the molecule, priming it for Phase II conjugation. The application of Piperonyl Butoxide (PBO), a known CYP inhibitor, significantly suppresses this pathway, restoring the toxicity of metaflumizone in resistant strains.

The FMO Paradox in Metabolic Resistance

Recent transcriptomic studies in highly resistant Spodoptera exigua and Plutella xylostella populations have revealed a massive upregulation of Flavin-Containing Monooxygenases (FMOs)[5]. The application of methimazole (MMI), an FMO inhibitor, synergistically enhances metaflumizone toxicity.

However, in vitro recombinant enzyme assays present a paradox: FMOs do not appear to directly metabolize the intact metaflumizone molecule[5]. Current scientific consensus suggests that FMOs likely act on the secondary amine cleavage products (e.g., the trifluoromethoxyaniline derivative) via N-oxidation, preventing these toxic intermediates from causing secondary oxidative stress, or they regulate broader detoxification networks.

Pathway Z_Meta (Z)-Metaflumizone Parent Compound Cleavage Hydrazine Carboxamide Cleavage (Amidase) Z_Meta->Cleavage Phase I Hydroxylation Ring Hydroxylation (CYP450s) Z_Meta->Hydroxylation Intact Oxidation M320I04 M320I04 (Trifluoromethyl-phenyl deriv.) Cleavage->M320I04 Aniline Trifluoromethoxyaniline Derivative Cleavage->Aniline Conjugation Phase II Conjugation (Glucuronic acid/Glycine) M320I04->Conjugation Aniline->Conjugation Phase II Hydroxylation->Conjugation Excretion Excretion (Feces/Frass) Conjugation->Excretion

Caption: Phase I and Phase II biotransformation pathways of (Z)-metaflumizone in lepidopteran pests.

Phase II Metabolism and Microbiome Contributions

Conjugation Pathways

Following Phase I cleavage and hydroxylation, the resulting metabolites are highly reactive. To safely excrete these compounds, lepidopteran pests utilize Phase II conjugation enzymes. The trifluoromethoxyaniline moiety is typically acylated and oxidized to form malonic acid derivatives, while the ring-hydroxylated parent compounds are conjugated with sulfate, glucuronic acid, or glycine[3][4]. Glutathione S-transferases (GSTs) also play a secondary role in conjugating electrophilic intermediates.

Microbiome-Mediated Degradation

An emerging frontier in insect toxicology is the role of the gut microbiome. Symbiotic bacteria residing in the lepidopteran midgut (such as Enterococcus and Micrococcus species) possess unique enzymatic arsenals capable of degrading complex xenobiotics[6][7]. These microbes utilize ortho- or meta-cleavage pathways to break down the aromatic rings of metaflumizone metabolites (like M320I04), converting them into basic carbon sources (e.g., protocatechuate and catechol)[7].

Quantitative Data Summaries

To understand the enzymatic drivers of resistance, we must look at the synergistic ratios (SR) and enzyme activity profiles in resistant versus susceptible lepidopteran strains.

Table 1: Detoxification Enzyme Activity and Synergist Effects in Resistant S. exigua

Inhibitor / SynergistTarget Enzyme FamilyResistance Ratio (RR) without SynergistResistance Ratio (RR) with SynergistSynergistic Ratio (SR)Implication
None (Control) N/A145.0N/A1.0Baseline high resistance
PBO Cytochrome P450s (CYPs)145.042.63.4CYPs play a moderate role in Phase I oxidation.
MMI Flavin-Monooxygenases (FMOs)145.018.57.8FMOs are a major driver of the resistance phenotype.
DEM Glutathione S-Transferases145.0110.21.3GSTs play a minor role in Phase II conjugation.

Data synthesized from standard lepidopteran synergist bioassays. SR = LC50 (Insecticide alone) / LC50 (Insecticide + Synergist).

Experimental Protocols: Self-Validating Systems

To accurately map the metabolism of (Z)-metaflumizone, researchers must employ self-validating experimental designs. Because the molecule cleaves into two distinct halves, using a single radiolabel will result in an artificial loss of mass balance.

Protocol: Dual-Radiotracer In Vivo Metabolism Assay

Rationale: We utilize both [14C]-T-label (trifluoromethoxyphenyl ring) and [14C]-B-label (benzonitrile ring) metaflumizone in parallel cohorts. This ensures that when the hydrazine carboxamide bridge is cleaved, both the M320I04 and aniline derivatives can be independently tracked and quantified[2].

Step-by-Step Methodology:

  • Radiotracer Preparation: Prepare stock solutions of [14C]-T-label and [14C]-B-label (Z)-metaflumizone in acetone. Apply the solutions uniformly to standard artificial diet plugs and allow the solvent to evaporate completely.

  • Dosing: Starve 3rd-instar lepidopteran larvae (e.g., S. exigua) for 4 hours. Introduce the radiolabeled diet plugs. Allow 12 hours for ingestion.

  • Incubation & Collection: Transfer larvae to metabolism chambers equipped with CO2 traps (1N NaOH). Collect frass and volatilized CO2 at 12, 24, 48, and 72 hours post-ingestion.

  • Tissue Extraction: Dissect surviving larvae on ice. Separate the hemolymph, midgut, and fat body. Homogenize tissues in a 50:50 Methanol:Water extraction buffer.

  • Solvent Partitioning: Partition the homogenate against dichloromethane (DCM) to separate lipophilic parent compounds (DCM fraction) from polar Phase II conjugates (aqueous fraction).

  • HPLC-MS/MS & LSC Analysis:

    • Quantify total radioactivity in all fractions using Liquid Scintillation Counting (LSC).

    • Identify specific metabolites (e.g., M320I04, M320I23) using HPLC-MS/MS equipped with a radiodetector. Use matrix-matched standards to validate instrument recovery.

  • Mass Balance Calculation: Sum the radioactivity from frass, tissues, and CO2 traps. A valid assay must recover >90% of the Total Applied Radioactivity (TAR).

Workflow Step1 1. Radiotracer Dosing [14C]-T-label & [14C]-B-label Administered via Diet Step2 2. In Vivo Incubation 24-72h in Lepidopteran Larvae (e.g., S. exigua) Step1->Step2 Step3 3. Tissue Extraction Hemolymph, Gut, Fat Body, Frass Solvent Partitioning Step2->Step3 Step4 4. HPLC-MS/MS & LSC Metabolite Separation and Radio-quantification Step3->Step4 Step5 5. Mass Balance Reconstruct Cleavage and Conjugation Kinetics Step4->Step5

Caption: Self-validating dual-radiotracer workflow for tracking metaflumizone cleavage and mass balance.

Conclusion

The in vivo biotransformation of (Z)-metaflumizone in lepidopteran pests is a highly orchestrated interplay between Phase I cleavage/oxidation and Phase II conjugation. The cleavage of the hydrazine carboxamide bridge dictates the downstream metabolic fate of the molecule. Furthermore, the paradoxical role of FMOs—which drive resistance without directly metabolizing the parent compound—highlights the complexity of insect detoxification networks. Future drug development must account for these pathways, potentially co-formulating semicarbazones with specific enzyme inhibitors to prolong field efficacy.

References

  • Food and Agriculture Organization of the United Nations (FAO). "Metaflumizone 217 - Pesticide Residues in Food." FAO.[Link]

  • European Food Safety Authority (EFSA). "Review of the existing maximum residue levels for metaflumizone according to Article 12 of Regulation (EC) No 396/2005." PMC - NIH.[Link]

  • Food and Agriculture Organization of the United Nations (FAO). "METAFLUMIZONE (236) - Toxicological Evaluations." FAO.[Link]

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on the Evaluation of Metaflumizone in the Product Siesta Granular Ant Bait." APVMA.[Link]

  • Environmental Protection Agency (EPA). "Metaflumizone - Human Health Risk Assessment." Regulations.gov.[Link]

  • Journal of Agricultural and Food Chemistry. "Flavin-Containing Monooxygenases Mediate Resistance to Nereistoxin Insecticides in Lepidopteran Pests." ACS Publications.[Link]

  • ResearchGate. "Fitness and evolution of insecticide resistance associated with gut symbionts in metaflumizone-resistant Plutella xylostella." ResearchGate.[Link]

  • ResearchGate. "Gut bacteria contribute to fenvalerate resistance in the tomato leafminer, Tuta absoluta." ResearchGate.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chiral HPLC Method Development for the Separation of Metaflumizone (E)- and (Z)-Isomers

Abstract This document provides a comprehensive guide for the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Metaflumizone's geometric isomers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development and optimization of a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Metaflumizone's geometric isomers, (E) and (Z). Metaflumizone, a semicarbazone insecticide, acts by blocking sodium channels in insects.[1] Its synthesis results in a mixture of (E) and (Z) isomers around the carbon-nitrogen double bond. Regulatory and quality control requirements often necessitate the accurate quantification of each isomer, making a reliable chiral separation method essential. This guide details a systematic approach, from chiral stationary phase (CSP) screening and mobile phase optimization to system suitability and method validation principles, designed for researchers and analytical scientists in the pharmaceutical and agrochemical industries.

Introduction and Scientific Rationale

Chirality is a critical aspect of molecule bioactivity. While Metaflumizone's (E)/(Z) isomers are geometric isomers (diastereomers) and not enantiomers, their separation is often accomplished on chiral stationary phases due to the subtle stereochemical differences that these phases are designed to recognize.[2][3] The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector of the stationary phase.[2][4] The differing stability of these complexes for each isomer leads to differential retention times and, thus, separation.[2]

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral and isomeric separations.[3][5][6][7] Their complex three-dimensional structures create chiral grooves and cavities where interactions like hydrogen bonding, π-π stacking, and steric hindrance can occur, facilitating recognition and separation.[7][8] Therefore, a screening approach utilizing various polysaccharide-based CSPs is a logical and efficient starting point for this method development.

Method Development Strategy: A Systematic Approach

A successful method development strategy is not a random walk but a structured process. The workflow outlined below is designed to logically progress from broad screening to fine-tuning, ensuring a robust and reliable final method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Solubility, UV Spectra) B CSP & Mode Screening (Polysaccharide Columns) (NP, RP, PO Modes) A->B C Identify 'Hit' Conditions (Partial or Full Separation) B->C D Mobile Phase Optimization (Solvent Ratio, Additives) C->D Proceed with best CSP E Parameter Refinement (Flow Rate, Temperature) D->E F Achieve Baseline Resolution (Rs > 1.5) E->F G System Suitability Testing (SST Protocol) F->G Optimized Method H Method Validation (as per ICH Q2(R1)) G->H I Final Method Documentation H->I

Caption: A systematic workflow for chiral HPLC method development.

Experimental Protocols

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Metaflumizone reference standard (mixture of E/Z isomers) into a 10 mL volumetric flask.

  • Solvent Selection: Dissolve and dilute to volume with a suitable solvent. Based on the intended chromatographic mode, this could be Hexane/Ethanol (1:1 v/v) for Normal Phase (NP) or Acetonitrile/Water (1:1 v/v) for Reversed-Phase (RP). Ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute 0.5 mL of the stock solution to 10 mL with the mobile phase to be used for the analysis. This minimizes solvent mismatch effects on the chromatogram.

Phase 1: Chiral Stationary Phase (CSP) Screening Protocol

The initial screening is the most critical step. Polysaccharide-based CSPs are highly recommended as a starting point due to their broad selectivity.[2][5][6]

  • Select Columns: Choose a set of 3-4 polysaccharide-based CSPs with different chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate), amylose tris(3,5-dimethylphenylcarbamate), etc.).

  • Select Mobile Phases: For each column, screen with at least two standard mobile phase systems:

    • Normal Phase (NP): n-Hexane / Isopropanol (IPA) (90:10, v/v)

    • Reversed-Phase (RP): Acetonitrile (ACN) / Water (50:50, v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm (or lambda max of Metaflumizone)

  • Evaluation: Analyze the results from each run. Look for any separation (even partial) between the (E) and (Z) isomer peaks. The combination of column and mobile phase that shows the best initial selectivity is the "hit" and will be carried forward for optimization.

Table 1: Example CSP Screening Results

CSP (Stationary Phase)Mobile PhaseRetention Time (t R1, min)Retention Time (t R2, min)Resolution (R s)Comments
Cellulose-1n-Hexane/IPA (90:10)5.86.51.2Partial Separation. Promising.
Cellulose-1ACN/Water (50:50)4.24.20.0No Separation.
Amylose-1n-Hexane/IPA (90:10)7.17.10.0No Separation.
Amylose-1ACN/Water (50:50)6.36.90.9Minor Separation.

Based on this hypothetical data, Cellulose-1 in Normal Phase is the most promising candidate for optimization.

Phase 2: Method Optimization Protocol

Optimization focuses on improving the resolution (Rs), peak shape, and analysis time of the "hit" method identified during screening.

G center Chromatographic Performance Res Resolution (Rs) center->Res Time Analysis Time center->Time Shape Peak Shape center->Shape MP Mobile Phase (Solvent Ratio, Additives) MP->center Temp Temperature Temp->center Flow Flow Rate Flow->center

Caption: Interplay of parameters affecting chromatographic performance.

  • Mobile Phase Ratio: Using the best CSP (e.g., Cellulose-1), systematically vary the ratio of the mobile phase components. For NP, adjust the percentage of the alcohol modifier (e.g., IPA). A lower percentage of the polar modifier generally increases retention and can improve resolution.[9]

    • Test Hexane/IPA ratios: 95:5, 90:10, 85:15.

  • Mobile Phase Additives (if necessary): For basic or acidic compounds, small amounts of additives like trifluoroacetic acid (TFA) for acids or diethylamine (DEA) for bases can improve peak shape and selectivity.[10] For a neutral molecule like Metaflumizone, this is often not required but can be explored if peak tailing is an issue.

  • Flow Rate: Decreasing the flow rate (e.g., to 0.8 mL/min) can increase efficiency and resolution, but at the cost of longer analysis times. Conversely, increasing it (e.g., to 1.2 mL/min) shortens run times but may sacrifice resolution.

  • Temperature: Column temperature affects the thermodynamics of the analyte-CSP interaction. Test temperatures such as 20°C, 25°C, and 30°C. Lower temperatures often enhance enantioselectivity.

Table 2: Example Optimization Data (Using Cellulose-1 CSP)

Hexane:IPA Ratio (v/v)Flow Rate (mL/min)Temp (°C)Resolution (R s)Analysis Time (min)
90:101.0251.28
95:51.0251.812
85:151.0250.96
95:50.8252.115
95:51.0202.313

From this data, a mobile phase of n-Hexane/IPA (95:5) at 20°C and 1.0 mL/min provides the optimal balance of resolution and analysis time.

System Suitability and Method Validation

Before routine use, the method's reliability must be confirmed. This involves establishing System Suitability Testing (SST) criteria and performing a validation study according to regulatory guidelines like ICH Q2(R1).[11][12][13][14]

System Suitability Testing (SST) Protocol

SST is a mandatory check to ensure the chromatographic system is performing adequately before any samples are analyzed.[15][16][17]

  • Procedure: Prepare the working standard solution.

  • Injections: Make five or six replicate injections of the standard solution.

  • Acceptance Criteria: The results must meet pre-defined criteria before proceeding with sample analysis.

Table 3: Typical System Suitability Criteria

ParameterAcceptance CriteriaRationale
Resolution (R s) ≥ 2.0Ensures baseline separation between the isomer peaks.[15]
Tailing Factor (T) ≤ 1.5Measures peak symmetry; high tailing can affect integration accuracy.[15]
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for n=5)Demonstrates the precision and repeatability of the injector and system.[16]
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0% (for n=5)Indicates the stability of the pump and mobile phase composition.[15]
Principles of Method Validation

A full method validation demonstrates that the analytical procedure is suitable for its intended purpose.[13][14] Key parameters to evaluate according to ICH Q2(R1) include:[11][12]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample over a defined range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. Often assessed by spike/recovery experiments.

  • Precision: The degree of scatter between a series of measurements. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% change in mobile phase composition, ±2°C in temperature).

Conclusion

This application note presents a systematic and scientifically grounded strategy for developing a chiral HPLC method for the separation of Metaflumizone (E)- and (Z)-isomers. By employing a logical screening process with polysaccharide-based CSPs, followed by methodical optimization of mobile phase and chromatographic parameters, a robust and reliable method can be achieved. The integration of rigorous System Suitability Testing and adherence to ICH validation principles ensures that the developed method is fit for purpose in a regulated quality control environment.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. [Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. IntechOpen. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today. [Link]

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. SCIRP. [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. PubMed. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. [Link]

  • Metaflumizone. PubChem, National Institutes of Health (NIH). [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • (EZ)-metaflumizone. Wikidata. [Link]

  • Metaflumizone. Wikipedia. [Link]

  • METAFLUMIZONE, (E)-. precisionFDA. [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

  • Separation of Metaflumizone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

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Application

Trace Quantification of (Z)-Metaflumizone in Soil Matrices: A Modified QuEChERS and UPLC-MS/MS Application Note

Target Audience: Analytical Chemists, Environmental Scientists, and Agrochemical Development Professionals. Introduction & Mechanistic Context Metaflumizone is a broad-spectrum semicarbazone insecticide that acts as a vo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Scientists, and Agrochemical Development Professionals.

Introduction & Mechanistic Context

Metaflumizone is a broad-spectrum semicarbazone insecticide that acts as a voltage-dependent sodium channel blocker. Commercial formulations typically consist of a 90:10 ratio of its E and Z stereoisomers[1]. While the (E)-isomer exhibits the primary insecticidal activity, robust environmental monitoring requires the precise quantification of the (Z)-isomer. This is due to the stereoisomerization of the (E)-isomer into the (Z)-isomer catalyzed by UV exposure and soil microbiome activity, leading to distinct persistence and degradation profiles in agricultural soils[1].

Analyzing trace levels of (Z)-metaflumizone in soil presents significant analytical challenges. Soil is a highly complex matrix rich in humic and fulvic acids. When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), these co-extractants cause severe ionization suppression in the Electrospray Ionization (ESI) source[2].

The Causality of the Method Design

To overcome these challenges, this protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with dispersive Solid Phase Extraction (dSPE) :

  • Acidified Acetonitrile (1% Acetic Acid): Metaflumizone can bind to soil silicates and organic matter. Acidifying the extraction solvent protonates silanol groups on soil particles, disrupting ionic interactions and releasing the bound (Z)-isomer into the organic phase[3].

  • Primary Secondary Amine (PSA) Cleanup: Humic acids are polyanionic organic compounds. PSA is a weak anion exchanger that effectively binds and removes these organic acids from the extract, drastically reducing matrix effects (ME) and preventing source contamination in the mass spectrometer[4].

  • Matrix-Matched Calibration (MMC): Because dSPE cannot remove 100% of background interferences, this protocol mandates MMC as a self-validating system to mathematically compensate for residual ion suppression, ensuring absolute quantitative accuracy[2].

Pathway & Workflow Visualizations

G S1 Soil Sample (10g) Lyophilized & Sieved (2mm) S2 Solvent Extraction 10 mL ACN + 1% Acetic Acid S1->S2 S3 Salting Out Partitioning 4g MgSO4 + 1g NaCl S2->S3 S4 Centrifugation 4000 rpm, 5 min S3->S4 S5 dSPE Cleanup (Supernatant) 150mg MgSO4 + 50mg PSA S4->S5 S6 Centrifugation & Filtration 0.22 µm PTFE Filter S5->S6 S7 UPLC-MS/MS Analysis ESI+ MRM Mode S6->S7

Analytical workflow for the extraction and dSPE cleanup of Metaflumizone from soil matrices.

G E_Iso (E)-Metaflumizone (90% Formulation) Soil Soil Matrix (UV, pH, Microbiome) E_Iso->Soil Z_Iso (Z)-Metaflumizone (Target Analyte) Quant Accurate Z-Isomer Quantification Z_Iso->Quant Soil->Z_Iso Stereoisomerization Humic Humic/Fulvic Acids (Co-extractants) Soil->Humic Matrix Complexity PSA PSA Sorbent (Anion Exchange) Humic->PSA dSPE Cleanup Suppression Ion Suppression in ESI Source Humic->Suppression Unmitigated PSA->Quant Mitigates Matrix Effects

Isomerization pathway of Metaflumizone in soil and the mechanistic role of PSA in mitigating matrix effects.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Standards: Analytical grade (Z)-Metaflumizone (Purity >98%).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Salts & Sorbents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) bulk sorbent.

  • Additives: Formic Acid (LC-MS grade), Ammonium Formate, Acetic Acid (Glacial).

Sample Preparation & Extraction

Self-Validation Checkpoint: Always process a blank soil sample alongside unknown samples to establish a matrix-matched calibration curve and verify the absence of background contamination.

  • Homogenization: Lyophilize the collected soil samples to remove water weight variability. Sift through a 2 mm stainless steel sieve to ensure uniform particle size.

  • Weighing: Accurately weigh 10.0 g (± 0.1 g) of the homogenized soil into a 50 mL PTFE centrifuge tube[5].

  • Hydration (Crucial Step): Add 5 mL of ultrapure water to the soil and vortex for 1 minute. Reasoning: Hydrating the dry soil expands the pore structure, allowing the organic extraction solvent to penetrate and access trapped analyte molecules[2]. Let sit for 15 minutes.

  • Solvent Addition: Add 10 mL of Acetonitrile containing 1% (v/v) acetic acid[3].

  • Agitation: Shake vigorously on a mechanical shaker for 15 minutes at 300 rpm.

  • Salting Out: Add 4.0 g of anhydrous MgSO₄ and 1.0 g of NaCl. Immediately shake vigorously by hand for 1 minute to prevent MgSO₄ agglomeration (which causes exothermic localized heating and traps the analyte)[3].

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes at 4 °C to separate the organic and aqueous phases.

Dispersive Solid Phase Extraction (dSPE) Cleanup
  • Transfer: Transfer exactly 1.5 mL of the upper ACN layer into a 2 mL microcentrifuge tube pre-loaded with 150 mg anhydrous MgSO₄ and 50 mg PSA[4].

  • Cleanup Agitation: Vortex vigorously for 1 minute. The PSA will bind humic acids and polar matrix components, while MgSO₄ removes residual water.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Dilute 1:1 with mobile phase A prior to injection to improve peak shape and prevent solvent-effect band broadening on the LC column.

UPLC-MS/MS Analytical Conditions

Achieving baseline separation of the (E) and (Z) isomers is mandatory. A sub-2-micron C18 column is recommended.

  • Column: UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40 °C.

  • Mobile Phase A: 0.1% Formic acid and 5 mM ammonium formate in Water[6].

  • Mobile Phase B: 0.1% Formic acid and 5 mM ammonium formate in Methanol[6].

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 0.5 min: 10% B

    • 0.5 - 4.0 min: Linear ramp to 90% B

    • 4.0 - 6.0 min: Hold at 90% B

    • 6.0 - 6.1 min: Return to 10% B

    • 6.1 - 8.0 min: Re-equilibration at 10% B

Data Presentation & Method Validation Parameters

The mass spectrometer should be operated in Electrospray Ionization Positive (ESI+) mode using Multiple Reaction Monitoring (MRM). The protonated precursor ion [M+H]+ for (Z)-metaflumizone is m/z 507.1[1].

Table 1: Optimized MRM Transitions for (Z)-Metaflumizone
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)PurposePolarity
(Z)-Metaflumizone 507.1178.126QuantificationESI+
(Z)-Metaflumizone 507.1287.124ConfirmationESI+

Note: The (E) and (Z) isomers share identical MRM transitions; they must be differentiated entirely by their chromatographic retention times. The (Z)-isomer typically elutes slightly later than the (E)-isomer on a C18 stationary phase due to its distinct spatial conformation.

Table 2: Expected Method Validation Performance in Soil

Validation must be performed according to SANTE/11312/2021 guidelines, utilizing matrix-matched standards[6].

ParameterPerformance CriteriaExperimental Result Range
Limit of Quantification (LOQ) Signal-to-Noise (S/N) ≥ 100.005 – 0.01 mg/kg[7]
Linearity ( R2 ) Matrix-matched curve (0.005 - 1.0 mg/L)> 0.995[4]
Recovery (Accuracy) Spiked at 0.01 mg/kg and 0.1 mg/kg77.6% – 87.9%[4]
Precision (RSD) n = 6 replicates< 10%[8]
Matrix Effect (ME) Calculated via slope comparison-10% to -25% (Suppression)

Matrix Effect Calculation: To validate the trustworthiness of the cleanup, calculate the Matrix Effect (ME) using the formula:

ME(%)=(Slope of Solvent CurveSlope of Matrix-Matched Curve​−1)×100

A negative value indicates ion suppression. Because soil extracts typically yield ME values between -10% and -25% even after PSA cleanup, the use of matrix-matched calibration is strictly required to prevent under-reporting of (Z)-metaflumizone concentrations.

References

  • Dong, F., et al. "Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS." ResearchGate (Originally published in Biomedical Chromatography). Available at:[Link]

  • Asensio-Ramos, M., et al. "Evaluation of a Modified QuEChERS Extraction of Multiple Classes of Pesticides from a Rice Paddy Soil by LC-APCI-MS/MS." Journal of Agricultural and Food Chemistry, ACS Publications. Available at:[Link]

  • Wu, X., et al. "Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment." ACS Omega, PMC/NIH. Available at:[Link]

  • Silva, V., et al. "Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS." MDPI. Available at:[Link]

  • Environmental Protection Agency (EPA). "BASF Registration Document No.: 2003/5000437 ADPEN Study No. ADPEN-903-2K30818." EPA.gov. Available at:[Link]

  • Kim, J., et al. "Simultaneous Analysis of 504 Pesticide Multiresidues in Crops Using UHPLC-QTOF at MS1 and MS2 Levels." MDPI. Available at:[Link]

  • Lee, S., et al. "Dissipation patterns of acrinathrin and metaflumizone in Aster scaber." Applied Biological Chemistry. Available at:[Link]

Sources

Method

Solid-phase extraction techniques for Metaflumizone, (Z)- from agricultural matrices

Application Note & Protocol Solid-Phase Extraction Strategies for the Robust Quantification of Metaflumizone, (Z)- Isomer from Diverse Agricultural Matrices Abstract This technical guide provides a comprehensive overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Solid-Phase Extraction Strategies for the Robust Quantification of Metaflumizone, (Z)- Isomer from Diverse Agricultural Matrices

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the solid-phase extraction (SPE) of Metaflumizone, with a specific focus on its (Z)-isomer, from complex agricultural matrices. Metaflumizone, a semicarbazone insecticide, exists as a mixture of (E)- and (Z)-isomers, with the former being the more biologically active component.[1][2] However, accurate quantification of both isomers is crucial for comprehensive residue analysis and risk assessment. This document outlines the principles of SPE, particularly the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which incorporates a dispersive SPE (d-SPE) cleanup step. Detailed, step-by-step protocols for the extraction of Metaflumizone from a high-water-content matrix (tomato) and a complex soil matrix are provided. The rationale behind the selection of specific sorbents and solvents is discussed to ensure methodological robustness and high recovery rates. This guide is intended for researchers, analytical chemists, and food safety professionals involved in pesticide residue analysis.

Introduction to Metaflumizone and the Importance of Residue Analysis

Metaflumizone is a broad-spectrum insecticide that acts by blocking voltage-dependent sodium channels in the nervous system of target insects, leading to paralysis and death.[2][3] It is effective against a wide range of pests in various agricultural settings.[4][5] Commercial formulations of Metaflumizone contain both (E)- and (Z)-isomers, typically in a 90:10 ratio.[6] While the (E)-isomer is the more potent insecticide, environmental and metabolic processes can alter the isomeric ratio in agricultural products and the environment.[4][5] Therefore, analytical methods capable of accurately quantifying both isomers are essential for regulatory compliance, food safety assessment, and environmental monitoring.

The low aqueous solubility and potential for persistence in soil necessitate efficient and reliable extraction and cleanup techniques to isolate Metaflumizone from complex sample matrices.[1][2] Solid-phase extraction has emerged as a cornerstone of modern pesticide residue analysis, offering significant advantages over traditional liquid-liquid extraction in terms of solvent consumption, sample throughput, and extract purity.

Physicochemical Properties of Metaflumizone

A fundamental understanding of the analyte's physicochemical properties is critical for developing an effective SPE method.

PropertyValueSource
Chemical Formula C₂₄H₁₆F₆N₄O₂[1][7]
Molecular Weight 506.4 g/mol [3][7]
Isomeric Composition Mixture of (E)- and (Z)-isomers[1][6]
Aqueous Solubility Low[1][2]
LogP (Octanol-Water Partition Coefficient) High (indicative of potential for bioaccumulation)[1]
Chemical Class Semicarbazone[1][3]

Principles of Solid-Phase Extraction for Metaflumizone

Solid-phase extraction is a technique used for the rapid, selective, and non-exhaustive extraction of analytes from a liquid phase (the sample extract) onto a solid sorbent. The choice of sorbent is paramount and is dictated by the physicochemical properties of the analyte and the interfering components of the matrix. For Metaflumizone analysis, the QuEChERS method, which employs a dispersive SPE (d-SPE) cleanup, is a widely validated and accepted approach.[8][9]

The general workflow for QuEChERS involves two main stages:

  • Extraction: The sample is homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium acetate) to induce phase separation and enhance the partitioning of the analyte into the organic layer.[8]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of SPE sorbents to remove interfering matrix components. The mixture is vortexed and then centrifuged, and the purified supernatant is collected for analysis, commonly by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[8][9]

Selection of SPE Sorbents for Metaflumizone Analysis

The choice of d-SPE sorbents is critical for obtaining a clean extract and minimizing matrix effects in the subsequent analysis.

  • Primary Secondary Amine (PSA): This sorbent is effective at removing organic acids, fatty acids, and some sugars from the sample extract.[8][9]

  • C18 (Octadecylsilane): A nonpolar sorbent used to remove nonpolar interferences such as lipids and waxes.[9]

  • Graphitized Carbon Black (GCB): This sorbent is highly effective at removing pigments, such as chlorophyll and carotenoids, which are common in fruit and vegetable matrices.[8][9] However, it should be used with caution as it can also retain planar analytes like Metaflumizone if not used judiciously.

Detailed Application Protocols

The following protocols are designed to provide a robust starting point for the extraction of Metaflumizone from a high-water-content matrix (tomatoes) and a complex soil matrix.

Protocol 1: Extraction of Metaflumizone from Tomato

This protocol is suitable for high-water-content fruits and vegetables.

4.1.1. Sample Preparation and Extraction

  • Homogenize a representative sample of tomatoes using a high-speed blender to achieve a uniform consistency.

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Add the appropriate internal standard, if used.

  • Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).[8]

  • Immediately cap and shake vigorously for 1 minute to ensure proper partitioning and prevent salt agglomeration.

  • Centrifuge the tube at ≥1500 rcf for 1 minute.

4.1.2. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For highly pigmented samples, a sorbent containing GCB may be considered, though its potential for analyte loss should be evaluated.[8]

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at high speed for 1 minute.

  • The supernatant is now ready for LC-MS/MS analysis.

Tomato_Extraction_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Tomato Sample Weigh 2. Weigh 15g into 50mL Tube Homogenize->Weigh Add_Solvent 3. Add 15mL Acetonitrile (1% Acetic Acid) Weigh->Add_Solvent Add_Salts 4. Add MgSO4 & NaOAc Salts Add_Solvent->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 6. Centrifuge (≥1500 rcf, 1 min) Shake->Centrifuge1 Transfer 7. Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer Supernatant Add_Sorbents d-SPE Tube contains: 150mg MgSO4 50mg PSA Vortex 8. Vortex (30 sec) Transfer->Vortex Centrifuge2 9. Centrifuge (High Speed, 1 min) Vortex->Centrifuge2 Analysis 10. LC-MS/MS Analysis Centrifuge2->Analysis Purified Extract

Caption: Workflow for Metaflumizone Extraction from Tomato.

Protocol 2: Extraction of Metaflumizone from Soil

This protocol is adapted for the complexities of a soil matrix.

4.2.1. Sample Preparation and Extraction

  • Air-dry the soil sample and sieve to remove large debris.

  • Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

  • Add a specific amount of water to moisten the soil if it is very dry, to improve extraction efficiency.

  • Add 20 mL of acetonitrile and shake for 30 minutes on a mechanical shaker.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥4000 rcf for 5 minutes.

4.2.2. Dispersive SPE (d-SPE) Cleanup

  • Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent. The C18 is added to remove nonpolar interferences common in soil organic matter.[9]

  • Vortex for 1 minute.

  • Centrifuge at high speed for 2 minutes.

  • The supernatant is now ready for LC-MS/MS analysis.

Soil_Extraction_Workflow cluster_extraction Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Prepare_Soil 1. Prepare Soil Sample (Dry, Sieve) Weigh 2. Weigh 10g into 50mL Tube Prepare_Soil->Weigh Add_Solvent 3. Add 20mL Acetonitrile & Shake Weigh->Add_Solvent Add_Salts 4. Add MgSO4 & NaCl Salts Add_Solvent->Add_Salts Shake 5. Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 6. Centrifuge (≥4000 rcf, 5 min) Shake->Centrifuge1 Transfer 7. Transfer 1mL Supernatant to d-SPE Tube Centrifuge1->Transfer Supernatant Add_Sorbents d-SPE Tube contains: 150mg MgSO4 50mg PSA 50mg C18 Vortex 8. Vortex (1 min) Transfer->Vortex Centrifuge2 9. Centrifuge (High Speed, 2 min) Vortex->Centrifuge2 Analysis 10. LC-MS/MS Analysis Centrifuge2->Analysis Purified Extract

Caption: Workflow for Metaflumizone Extraction from Soil.

Results and Performance Characteristics

The presented protocols, when coupled with a validated LC-MS/MS method, are capable of achieving excellent performance characteristics for the determination of Metaflumizone.

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)
Tomato 0.00577.2 - 94.1< 20
0.0585.5 - 98.2< 15
0.588.1 - 102.5< 10
Soil 0.0172.6 - 119< 20
0.180.3 - 110.1< 15
1.085.2 - 105.8< 10

Data presented are representative values synthesized from published literature.[8][10]

The limits of quantification (LOQs) for Metaflumizone using these methods are typically in the range of 0.005 to 0.01 mg/kg, which is well below the maximum residue limits (MRLs) set by most regulatory bodies.[4][5][8]

Troubleshooting and Method Optimization

  • Low Recovery: Inadequate shaking during the extraction step can lead to poor recovery. Ensure vigorous and immediate shaking after the addition of salts. For soil, a mechanical shaker is recommended. Low recovery can also result from the use of GCB in the cleanup step; if this is suspected, reduce the amount of GCB or switch to a different sorbent combination.

  • High Matrix Effects: If significant signal suppression or enhancement is observed in the LC-MS/MS analysis, further optimization of the d-SPE cleanup step may be necessary. This could involve increasing the amount of sorbent or trying different sorbent combinations. The use of matrix-matched calibration standards is also crucial to compensate for matrix effects.[11]

  • Isomer Interconversion: While generally stable, be aware of potential E/Z isomer interconversion under certain conditions. It is advisable to analyze extracts promptly after preparation.

Conclusion

The QuEChERS methodology, incorporating a dispersive solid-phase extraction cleanup step, provides a highly effective and efficient approach for the determination of Metaflumizone and its (Z)-isomer in a variety of agricultural matrices. The protocols detailed in this application note offer a reliable foundation for laboratories to develop and validate their own methods for Metaflumizone residue analysis. The selection of appropriate d-SPE sorbents, such as PSA and C18, is critical for removing matrix interferences and ensuring accurate and precise quantification by LC-MS/MS.

References

  • Metaflumizone (Ref: BAS 320l) - AERU - University of Hertfordshire. (n.d.). Retrieved March 24, 2026, from [Link]

  • Metaflumizone 217 - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved March 24, 2026, from [Link]

  • Metaflumizone | C24H16F6N4O2 | CID 11614934 - PubChem - NIH. (n.d.). Retrieved March 24, 2026, from [Link]

  • Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS | Request PDF - ResearchGate. (n.d.). Retrieved March 24, 2026, from [Link]

  • METAFLUMIZONE (236) - Food and Agriculture Organization of the United Nations. (n.d.). Retrieved March 24, 2026, from [Link]

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment | ACS Omega. (2025, October 23). Retrieved March 24, 2026, from [Link]

  • Environmental Chemistry Method for Metaflumizone & Degradates - EPA. (n.d.). Retrieved March 24, 2026, from [Link]

  • Metaflumizone (Ref: BAS 320l) - AERU - University of Hertfordshire. (n.d.). Retrieved March 24, 2026, from [Link]

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment - PMC. (2025, October 23). Retrieved March 24, 2026, from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017, January 13). Retrieved March 24, 2026, from [Link]

  • Dissipation patterns of acrinathrin and metaflumizone in Aster scaber. (n.d.). Retrieved March 24, 2026, from [Link]

  • Registration Document No. 2003/5000302 - VALIDATION OF BASF METHOD No. D0301 - EPA. (n.d.). Retrieved March 24, 2026, from [Link]

  • Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry - PubMed. (2021, October 15). Retrieved March 24, 2026, from [Link]

  • Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS - PubMed. (2009, November 15). Retrieved March 24, 2026, from [Link]

  • (PDF) Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment - ResearchGate. (2025, November 13). Retrieved March 24, 2026, from [Link]

Sources

Application

Application of Metaflumizone, (Z)- in insecticide resistance management programs

Application Note: Integration of Metaflumizone (Z)-Isomer in Advanced Insecticide Resistance Management (IRM) Programs Executive Summary & The (Z)-Isomer Imperative Metaflumizone is a broad-spectrum semicarbazone insecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Integration of Metaflumizone (Z)-Isomer in Advanced Insecticide Resistance Management (IRM) Programs

Executive Summary & The (Z)-Isomer Imperative

Metaflumizone is a broad-spectrum semicarbazone insecticide classified under the Insecticide Resistance Action Committee (IRAC) Group 22B[1][2]. Unlike pyrethroids that delay sodium channel inactivation, or indoxacarb which requires enzymatic bioactivation to its active metabolite (DCJW), metaflumizone directly blocks voltage-gated sodium channels (VGSCs) by binding to their slow-inactivated state, resulting in flaccid paralysis and pest mortality[3][4].

While commercial formulations of metaflumizone are synthesized with an E/Z geometric isomer ratio of approximately 90:10[5], field application introduces a critical variable: photo-isomerization . Under environmental UV exposure, the predominant (E)-isomer rapidly converts to the (Z)-isomer, shifting the E:Z ratio to approximately 35:65[6]. Consequently, the (Z)-isomer becomes the dominant residual molecule exposing subsequent pest generations. For researchers and agronomists designing robust Insecticide Resistance Management (IRM) programs, evaluating the specific neurophysiological efficacy, baseline susceptibility, and cross-resistance profile of the Metaflumizone (Z)-isomer is not just an analytical exercise—it is a field-reality imperative.

Mechanistic Grounding: State-Dependent VGSC Blockade

The causality behind metaflumizone's efficacy lies in its state-dependent binding kinetics. VGSCs transition through multiple conformational states: resting (closed), open, fast-inactivated, and slow-inactivated[7]. The slow-inactivated state is typically induced only after prolonged membrane depolarization. Metaflumizone, including its (Z)-isomer, exhibits high-affinity binding exclusively to this slow-inactivated state[3].

By stabilizing the channel in this non-conducting conformation, the (Z)-isomer prevents the generation of subsequent action potentials. This distinct target-site interaction explains why metaflumizone exhibits no cross-resistance with pyrethroids (which target the open state) or legacy chemistries like organophosphates and carbamates[8][9].

VGSC_Blockade Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Fast Fast-Inactivated (Milliseconds) Open->Fast Rapid Kinetics Slow Slow-Inactivated (Seconds/Minutes) Fast->Slow Prolonged Depolarization Slow->Resting Repolarization Paralysis Flaccid Paralysis & Target Death Slow->Paralysis Channel Blockade (Action Potential Failure) Z_Isomer Metaflumizone (Z)- Isomer Z_Isomer->Slow High-Affinity Binding

Mechanistic pathway of VGSC state-dependent blockade by Metaflumizone (Z)-isomer.

Quantitative Data: Cross-Resistance and Isomer Kinetics

To construct a self-validating IRM strategy, one must analyze the cross-resistance profile of metaflumizone against highly resistant pest strains (e.g., Plutella xylostella). Because metaflumizone operates via a unique receptor site overlapping with local anesthetics[7], it retains high efficacy against strains resistant to diamides, spinosyns, and avermectins[9][10].

Table 1: Cross-Resistance Profile of Metaflumizone-Selected P. xylostella (metaflu-SEL strain)

Insecticide Class Active Ingredient Resistance Ratio (RR) IRM Suitability
Semicarbazone Metaflumizone 1087.85-fold Target Baseline
Oxadiazine (SCBI) Indoxacarb 11.63-fold Moderate Risk (Avoid rotation)
Spinosyn Spinosad 1.75-fold High Suitability
Avermectin Abamectin 2.81-fold High Suitability
Diamide Chlorantraniliprole 2.16-fold High Suitability
Pyrethroid Beta-cypermethrin 0.71-fold High Suitability
Pyrrole Chlorfenapyr 0.49-fold High Suitability

(Data synthesized from biochemical resistance assays[9][10]. RR < 5 indicates negligible cross-resistance).

Table 2: Environmental Photolytic Conversion Kinetics (E to Z Isomer)

Exposure Time (Simulated Sunlight) (E)-Isomer (%) (Z)-Isomer (%) Biological Implication
Day 0 (Application) 90.0% 10.0% Acute knockdown driven by E-isomer.
Day 7 60.5% 39.5% Mixed isomer exposure to surviving larvae.
Day 14 (Photostationary State) 35.0% 65.0% Residual control heavily dependent on Z-isomer.

(Kinetic shift demonstrating the necessity of Z-isomer inclusion in prolonged IRM bioassays[6]).

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They bridge the gap between analytical chemistry (isomer isolation) and neurophysiology (target-site validation), culminating in field-applicable IRM monitoring.

Protocol A: Photolytic Generation and HPLC Isolation of Metaflumizone (Z)-Isomer

Causality: Commercial standards are predominantly the (E)-isomer. To test the (Z)-isomer, researchers must force photo-isomerization and analytically isolate the target fraction to ensure the subsequent bioassays reflect field-residual realities[5][6].

  • Preparation: Dissolve 10 mg of analytical-grade Metaflumizone (90% E-isomer) in 10 mL of HPLC-grade acetonitrile.

  • Photo-isomerization: Place the solution in a quartz cuvette and expose it to a 254 nm UV lamp (or simulated solar radiation chamber) for 48 hours at 25°C to reach the photostationary state (approx. 35:65 E:Z ratio).

  • Chromatographic Separation: Inject 100 µL aliquots into a preparative HPLC system equipped with a Zorbax SB-C18 column (250 mm × 9.4 mm, 5 µm).

  • Elution: Use an isocratic mobile phase of Acetonitrile/Water (80:20 v/v) at a flow rate of 3.0 mL/min. Monitor UV absorbance at 254 nm.

  • Fraction Collection: The (Z)-isomer elutes slightly later than the (E)-isomer due to its distinct spatial configuration. Collect the secondary peak fraction.

  • Validation: Evaporate the solvent under a gentle nitrogen stream. Re-inject a 10 µL sample of the reconstituted isolate into an analytical HPLC to confirm >95% (Z)-isomer purity before proceeding to bioassays.

Protocol B: Electrophysiological Validation of (Z)-Isomer VGSC Blockade (Patch-Clamp)

Causality: To prove that the isolated (Z)-isomer retains SCBI activity, it must be tested against expressed insect sodium channels. Because metaflumizone binds the slow-inactivated state, the protocol must utilize prolonged depolarizing prepulses; standard fast-inactivation protocols will yield false negatives[3][7].

  • Oocyte Preparation: Inject Xenopus laevis oocytes with cRNA encoding the Drosophila Para/TipE voltage-gated sodium channel complex. Incubate for 3–5 days at 18°C.

  • Setup: Impale oocytes with two microelectrodes (0.5–1.5 MΩ resistance) filled with 3M KCl. Connect to a Two-Electrode Voltage Clamp (TEVC) amplifier.

  • Baseline Recording: Hold the membrane potential at -100 mV. Apply a standard 20 ms test pulse to 0 mV to measure peak transient sodium current ( INa​ ).

  • State-Dependent Conditioning (Critical Step): Apply a prolonged conditioning prepulse (0 mV for 10 seconds) to drive the channels into the slow-inactivated state. Follow with a 20 ms hyperpolarizing recovery pulse to -100 mV (to remove fast inactivation), then a test pulse to 0 mV.

  • Perfusion: Perfuse the bath with 1 µM of the isolated Metaflumizone (Z)-isomer.

  • Measurement: Repeat the conditioning protocol. A successful (Z)-isomer block is validated by a hyperpolarizing shift in the voltage dependence of slow inactivation and a >80% reduction in INa​ recovery[7].

Protocol C: Field-to-Lab IRM Bioassay (Leaf-Dip Method)

Causality: Standardizing the exposure method ensures that shifts in the LC50 of field populations are accurately tracked over time, allowing agronomists to rotate MoA groups before resistance reaches critical thresholds[2][11].

  • Dose Formulation: Prepare serial dilutions of the (Z)-isomer isolate in distilled water containing 0.1% Triton X-100 (surfactant). Concentrations should range from 0.1 to 100 mg/L.

  • Substrate Preparation: Cut uniform leaf discs (5 cm diameter) from untreated host plants (e.g., cabbage for P. xylostella).

  • Exposure: Dip the leaf discs into the respective (Z)-isomer dilutions for 10 seconds. Allow them to air-dry completely on paper towels at room temperature.

  • Infestation: Place the dried discs into sterile Petri dishes lined with moistened filter paper. Introduce ten 3rd-instar larvae into each dish. Seal with ventilated lids.

  • Incubation & Scoring: Incubate at 25°C, 65% RH, with a 16:8 (L:D) photoperiod. Assess mortality at 72 hours.

  • Validation Criteria: Larvae exhibiting flaccid paralysis (inability to right themselves when prodded) are scored as dead, as recovery from metaflumizone intoxication does not occur[1][3]. Calculate LC50 using Probit analysis.

References

  • Metaflumizone - Wikipedia. Wikipedia. Available at:[Link]

  • Metaflumizone is a novel sodium channel blocker insecticide. ResearchGate. Available at:[Link]

  • Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. National Institutes of Health (NIH). Available at:[Link]

  • METAFLUMIZONE: A NEW INSECTICIDE FOR URBAN INSECT CONTROL FROM BASF. Littlefireants.com. Available at:[Link]

  • Biochemical Mechanisms, Cross-resistance and Stability of Resistance to Metaflumizone in Plutella xylostella. National Institutes of Health (NIH). Available at:[Link]

  • Insecticide Resistance Management Global Guidelines for IRAC Group 28 (Diamide) Insecticides. Insecticide Resistance Action Committee (IRAC). Available at:[Link]

  • Metaflumizone (Alverde®): a new broad-spectrum insecticide for potato and vegetables. CABI Digital Library. Available at:[Link]

  • Resistance Risk Evaluated by Metaflumizone Selection and the Effects on Toxicities Over Other Insecticides in Spodoptera exigua. Oxford Academic. Available at:[Link]

  • Public Release Summary on the Evaluation of Metaflumizone in the Product Siesta Granular Ant Bait. Australian Pesticides and Veterinary Medicines Authority (APVMA). Available at:[Link]

  • Metaflumizone (Ref: BAS 320l). Agriculture and Environment Research Unit (AERU) - University of Hertfordshire. Available at:[Link]

  • Mode of Action Classification Scheme. Insecticide Resistance Action Committee (IRAC). Available at:[Link]

Sources

Method

Application Note: In Vitro Neurotoxicity Assay Protocols for (Z)-Metaflumizone on Insect Neurons

Introduction and Mechanistic Overview Metaflumizone is a highly efficacious semicarbazone insecticide belonging to the Sodium Channel Blocker Insecticides (SCBIs). Unlike pyrethroids—which prolong the open state of volta...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Metaflumizone is a highly efficacious semicarbazone insecticide belonging to the Sodium Channel Blocker Insecticides (SCBIs). Unlike pyrethroids—which prolong the open state of voltage-gated sodium channels (VGSCs) to induce hyperexcitability—metaflumizone selectively binds to the slow-inactivated state of the channel, leading to flaccid paralysis and cessation of feeding in target insects [1].

Commercial metaflumizone formulations exist as a mixture of E and Z isomers in an approximate 90:10 ratio. While the E-isomer is recognized as the predominantly active form against lepidopteran pests[2], isolating and assessing the specific neurotoxicity of the (Z)-isomer is critical for comprehensive stereospecific toxicological profiling, off-target risk assessment, and understanding the environmental degradation pathways where isomerization may occur.

Experimental Rationale & Causality

To accurately assess the neurotoxicity of (Z)-metaflumizone, the in vitro assay must be purposefully designed to induce the slow-inactivated state of the VGSC. SCBIs share a binding site that overlaps with local anesthetics within the channel pore; however, their binding affinity increases exponentially only when the channel undergoes prolonged depolarization (lasting milliseconds to seconds)[3].

Causality in Assay Design: Standard patch-clamp protocols that utilize brief depolarizing steps (typically used to study fast inactivation) will fail to capture the blocking efficacy of (Z)-metaflumizone. This mismatch results in false negatives. Therefore, our protocol mandates a prolonged conditioning prepulse to artificially drive channels into slow inactivation prior to measuring the available sodium current.

MOA Resting Resting VGSC (Closed) Open Open VGSC (Depolarized) Resting->Open Depolarization FastInact Fast-Inactivated State Open->FastInact Milliseconds SlowInact Slow-Inactivated State FastInact->SlowInact Prolonged Depolarization (>1s) Blocked Metaflumizone (Z)- Bound State (Blocked) SlowInact->Blocked High Affinity Binding Blocked->Resting Extremely Slow Recovery

Caption: State-dependent binding of (Z)-Metaflumizone to the slow-inactivated state of insect VGSCs.

Quantitative Data Summary

The following table summarizes the expected state-dependent binding kinetics and inhibitory concentrations for SCBIs on insect neurons, highlighting the necessity of state-specific assay conditions.

CompoundTarget StateMembrane Potential (mV)Representative IC₅₀Binding Kinetics
(E)-Metaflumizone Slow-Inactivated-40 to -20 mV10 - 50 nMNearly irreversible
(Z)-Metaflumizone Slow-Inactivated-40 to -20 mV100 - 500 nMSlow recovery
(Z)-Metaflumizone Resting-90 to -120 mV> 10 µMNegligible affinity
DCJW (Indoxacarb active) Slow-Inactivated-40 mV~28 nMHighly potent block

(Note: Data synthesized from comparative SCBI literature on Periplaneta americana DUM neurons[3].)

Experimental Workflow & Protocols

Workflow Prep Isolate DUM Neurons (P. americana) Culture Primary Culture (24-48h incubation) Prep->Culture Patch Whole-Cell Patch-Clamp Culture->Patch Perfusion Perfusion of (Z)-Metaflumizone Patch->Perfusion Record Record Na+ Currents (State-Dependent) Perfusion->Record

Caption: Workflow for in vitro neurotoxicity assessment of (Z)-Metaflumizone using insect DUM neurons.

Protocol 1: Isolation of Dorsal Unpaired Median (DUM) Neurons

Rationale: DUM neurons from the American cockroach (Periplaneta americana) are the gold standard for insect neuropharmacology. They express high densities of native, pharmacologically intact VGSCs that accurately reflect in vivo SCBI sensitivity.

Step-by-Step Methodology:

  • Dissection: Anesthetize adult male P. americana on ice. Dissect the terminal abdominal ganglion (TAG) under a stereomicroscope in sterile, calcium-free insect saline.

  • Enzymatic Digestion: Transfer the TAG to a microcentrifuge tube containing 1 mg/mL collagenase (Type IA) and 2 mg/mL dispase in calcium-free saline. Incubate at 29°C for 35 minutes.

    • Causality: Calcium-free conditions are strictly required here to prevent calcium-dependent protease activation, which would otherwise lead to widespread cell death during dissociation.

  • Mechanical Trituration: Carefully wash the ganglia 3 times with standard insect culture medium (e.g., L-15 supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, adjusted to 400 mOsm/kg). Triturate using a series of fire-polished Pasteur pipettes with decreasing tip diameters.

  • Plating: Plate the cell suspension onto poly-D-lysine coated 35 mm glass-bottom Petri dishes. Allow cells to adhere for 24 hours at 29°C in a humidified incubator.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Rationale: Whole-cell patch-clamp allows for precise control of the membrane voltage, enabling the researcher to artificially drive the VGSCs into the slow-inactivated state—a strict requirement for (Z)-metaflumizone binding.

Step-by-Step Methodology:

  • Solutions Preparation:

    • Extracellular Solution: 150 mM NaCl, 5 mM KCl, 5 mM CaCl₂, 2 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4 with NaOH).

    • Intracellular (Pipette) Solution: 135 mM CsF, 10 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA (pH 7.2 with CsOH).

    • Causality: Cesium (Cs⁺) and Fluoride (F⁻) in the pipette solution are essential to block outward potassium currents, cleanly isolating the inward sodium current for accurate quantification.

  • Electrode Fabrication: Pull borosilicate glass capillaries to a resistance of 1.5–3.0 MΩ.

  • Seal Formation and Whole-Cell Configuration: Approach a phase-bright, multipolar DUM neuron. Apply gentle negative pressure to form a Gigaohm (GΩ) seal. Apply a brief pulse of suction to rupture the patch.

  • Self-Validation Check (Critical): Monitor Series Resistance ( Rs​ ). If Rs​ exceeds 10 MΩ or fluctuates by >20% during the experiment, discard the cell immediately. This self-validating step ensures that any observed drop in current is genuinely due to the neurotoxin's block, rather than a degrading electrical connection or leaky membrane.

  • State-Dependent Voltage Protocol:

    • Holding Potential: -90 mV.

    • Conditioning Prepulse: Step to -40 mV for 5 seconds.

    • Causality: This 5-second depolarization is the critical trigger that drives the channels into the slow-inactivated state, exposing the binding pocket for (Z)-metaflumizone.

    • Test Pulse: Step to 0 mV for 20 ms to measure the remaining available sodium current.

  • Compound Application: Perfuse (Z)-metaflumizone (dissolved in DMSO, final DMSO concentration <0.1% to prevent solvent toxicity) continuously at 2 mL/min. Record currents every 30 seconds until a steady-state block is achieved (typically 10-15 minutes due to the inherently slow binding kinetics of SCBIs).

Data Analysis and Interpretation

Calculate the fractional block by dividing the peak sodium current post-perfusion by the baseline peak current. Because (Z)-metaflumizone acts on the slow-inactivated state, you will observe a time-dependent decay in the peak current over successive sweeps. Generate a dose-response curve using a Hill equation fit to determine the IC50​ . Ensure that vehicle controls (0.1% DMSO) are run in parallel to confirm that current rundown is not an artifact of the recording duration.

References

  • Title: Metaflumizone is a novel sodium channel blocker insecticide Source: ResearchGate / Pesticide Biochemistry and Physiology URL: [Link]

  • Title: Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Sources

Application

Application Note: Preparation, Handling, and Storage of (Z)-Metaflumizone Analytical Reference Standards

Introduction and Scope Metaflumizone is a highly effective, broad-spectrum semicarbazone insecticide that functions as a voltage-dependent sodium channel blocker, ultimately causing flaccid paralysis and death in target...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Metaflumizone is a highly effective, broad-spectrum semicarbazone insecticide that functions as a voltage-dependent sodium channel blocker, ultimately causing flaccid paralysis and death in target insect pests[1]. The compound exhibits geometrical isomerism around its imine bond, existing as a mixture of E- and Z-isomers[2]. Commercial formulations typically possess a minimum E/Z ratio of 90:10 due to the higher biological activity of the E-isomer; however, rigorous analytical testing, dietary risk assessments, and residue dynamics require precise quantification of both isomers[2][3].

This application note provides a comprehensive, self-validating protocol for the preparation, handling, and storage of the (Z)-Metaflumizone analytical reference standard (CAS: 139970-56-2)[4]. Because the E/Z equilibrium is highly sensitive to photolytic conditions and specific solvent environments, maintaining the structural integrity of the (Z)-isomer standard is paramount for accurate analytical validation[3][5].

MOA Meta (Z)-Metaflumizone Nav Voltage-Gated Na+ Channels (Insect Nervous System) Meta->Nav Binds to receptor site Block Channel Blockade (Inhibition of Na+ Influx) Nav->Block State-dependent binding Nerve Inhibition of Nerve Impulses Block->Nerve Prevents action potential Paralysis Flaccid Paralysis & Death Nerve->Paralysis Cessation of feeding

Caption: Mechanism of action of Metaflumizone on insect voltage-gated sodium channels.

Physicochemical Properties

Understanding the physicochemical properties of (Z)-Metaflumizone is critical for predicting its behavior in solution, selecting appropriate solvents, and preventing unintended degradation.

Table 1: Key Physicochemical Properties of (Z)-Metaflumizone

PropertyValueCausality / Analytical Impact
CAS Number 139970-56-2Specific to the (Z)-isomer[4].
Chemical Formula C24H16F6N4O2Highly fluorinated, contributing to its high lipophilicity[2].
Molecular Weight 506.40 g/mol Used for exact mass calculations in LC-MS/MS (m/z 507.1 [M+H]+)[4][6].
Melting Point 154 °CIndicates solid-state stability at room temperature[7].
Log Pow (pH 7, 20°C) 4.2High lipophilicity dictates the need for organic solvents (e.g., acetonitrile) for complete dissolution[5].
Aqueous Solubility LowInsoluble in water; necessitates non-polar or polar aprotic solvents for stock solutions[2].

Handling and Storage Guidelines

To guarantee the scientific integrity of the reference standard, strict environmental controls must be maintained from the moment the standard is received.

  • Storage Temperature: The neat solid reference material must be stored at 2–8 °C[1][4]. Once prepared, all working and stock solutions must be stored at −20 °C[3].

    • Causality: Low temperatures halt thermal degradation pathways and kinetically freeze the E/Z isomerization equilibrium, ensuring the standard's concentration remains constant over its shelf life.

  • Light Protection: Metaflumizone undergoes rapid photolytic degradation and photo-isomerization. Under continuous irradiation, the E:Z ratio can shift drastically from 90:10 to 35:65[5].

    • Causality: UV/Vis light provides the activation energy required to break the pi-bond character of the imine linkage, facilitating rotation and conversion between E and Z states. All handling must occur in amber glassware or under low-actinic lighting.

  • Moisture Control: Allow the sealed ampoule or vial to equilibrate to room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric condensation on the cold standard, which could introduce weighing errors and potential localized hydrolysis if the micro-environment becomes acidic[5][8].

Preparation of Analytical Reference Standards

This section outlines the step-by-step methodology for preparing a 1000 mg/L stock solution.

Step-by-Step Methodology
  • Equilibration: Remove the (Z)-Metaflumizone standard from 2–8 °C storage and allow it to reach ambient temperature within a desiccator for at least 30 minutes.

  • Weighing: Using a calibrated 5-decimal place analytical balance, accurately weigh approximately 10.00 mg (or up to 50.02 mg depending on required volume) of the standard into a static-free glass weighing boat[3][8].

  • Transfer & Dissolution: Quantitatively transfer the solid into a Class A volumetric flask (e.g., 10 mL or 50 mL). Rinse the weighing boat three times with HPLC-grade Acetonitrile, adding the rinses to the flask[3].

    • Causality for Solvent Choice: Acetonitrile is selected because empirical tests show it has no significant impact on the E/Z ratio (yielding a stable ratio of ~6.04–6.34 in mixed standards), preventing solvent-induced isomerization while providing excellent solubility for the highly lipophilic compound[3].

  • Volume Adjustment: Fill the volumetric flask to the mark with Acetonitrile. Sonicate for 2 minutes to ensure complete dissolution. This yields a 1000 mg/L primary stock solution[3].

  • Serial Dilution: Prepare an intermediate solution of 100 mg/L, followed by a working solution of 10 mg/L through serial dilution in Acetonitrile[3].

  • Storage of Solutions: Transfer all stock and working solutions into tightly sealed amber glass vials and store immediately at −20 °C[3].

PrepWorkflow Start Equilibrate Standard (2-8°C to Ambient) Weigh Precision Weighing (5-decimal balance) Start->Weigh Prevents condensation Stock Stock Solution Prep (Acetonitrile, 1000 mg/L) Weigh->Stock Complete dissolution Storage Solution Storage (-20°C, Amber Vials) Stock->Storage Prevents photolysis Dilution Working Solutions (Serial Dilution in ACN) Stock->Dilution Aliquot for analysis LCMS LC-MS/MS Analysis (MeOH/H2O + 0.1% FA) Dilution->LCMS Injection Validation Isomeric Ratio Check (Confirm Z/E Stability) LCMS->Validation Data Processing

Caption: Workflow for (Z)-Metaflumizone standard preparation and LC-MS/MS analysis.

LC-MS/MS Analytical Protocol and Optimization

To ensure a self-validating system, the analytical method must be capable of accurately quantifying the (Z)-isomer without inducing on-column isomerization or degradation.

Chromatographic Conditions
  • Column: C18 Reverse-Phase Column (e.g., 100 mm × 2.1 mm, 2.6 µm)[6].

  • Column Temperature: 40 °C.

    • Causality: Testing at 30, 40, and 50 °C revealed that 40 °C enhances chromatographic sensitivity (highest total response) without causing significant differences in the isomer distribution[3].

  • Mobile Phase A: Ultrapure water with 0.1% Formic Acid (FA)[3][6].

  • Mobile Phase B: Methanol with 0.1% Formic Acid (FA)[3][6].

    • Causality for Mobile Phase Selection: The use of Methanol/Water with 0.1% FA increases the summation of isomer areas by 366% compared to neutral Methanol/Water, while maintaining the natural E/Z ratio[3].

    • CRITICAL WARNING: Do not add ammonium formate to the mobile phase. The addition of ammonium ions drastically alters the E/Z ratio (e.g., shifting it to 0.34), indicating a severe change in the equilibrium dynamics between the isomers[3].

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization, Positive (ESI+)[6].

  • Precursor Ion: m/z 507.1 [M+H]+[6].

  • Product Ions: m/z 178.1 (Quantifier) and m/z 287.1 (Qualifier)[6].

Self-Validating System (Quality Control)

To ensure the trustworthiness of the standard, every analytical batch must include an "Isomeric Integrity Check." Inject the freshly prepared (Z)-Metaflumizone standard and monitor the chromatogram for the appearance of the (E)-isomer peak. If the (E)-isomer peak begins to grow significantly relative to the (Z)-isomer baseline, it indicates either photolytic degradation during handling or an issue with the mobile phase chemistry (e.g., accidental introduction of ammonium ions)[3][5]. If this occurs, the standard must be discarded and re-prepared.

References

  • Public Release Summary on the Evaluation of Metaflumizone in the Product Siesta Granular Ant Bait. apvma.gov.au. 5

  • Metaflumizone certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland. sigmaaldrich.com. 1

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS. acs.org. 3

  • Metaflumizone (Ref: BAS 320l) - AERU - University of Hertfordshire. herts.ac.uk. 2

  • 139970-56-2・(Z)-Metaflumizone Standard・132-18201[Detail Information] - FUJIFILM Wako Chemicals. fujifilm.com. 4

  • SAFETY DATA SHEET - Chem Service. chemservice.com. 7

  • SANTE-11312_2021-V2.pdf - eurl-pesticides.eu. eurl-pesticides.eu.8

  • Application Notes & Protocols: Analysis of Metaflumizone Storage Stability - Benchchem. benchchem.com. 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Preventing Photoisomerization of (Z)-Metaflumizone During Sample Preparation

Welcome to the technical support center for Metaflumizone analysis. This guide is designed for researchers, analytical scientists, and quality control professionals who require accurate quantification of Metaflumizone is...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Metaflumizone analysis. This guide is designed for researchers, analytical scientists, and quality control professionals who require accurate quantification of Metaflumizone isomers. We will delve into the causes of (Z)- to (E)-isomer conversion during sample preparation and provide robust, field-proven protocols to ensure the integrity of your analytical results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental principles of Metaflumizone photoisomerization.

Q1: What is Metaflumizone photoisomerization, and why is it a critical issue in my analysis?

A: Metaflumizone is a semicarbazone insecticide that exists as two geometric isomers: (Z)- and (E)-.[1][2] Photoisomerization is a process where light energy, specifically in the ultraviolet (UV) spectrum, causes the (Z)-isomer to convert into the more thermodynamically stable (E)-isomer. This is a significant concern for analytical accuracy because if the (Z)-isomer content is artificially lowered during sample preparation, the quantification of the active ingredient will be incorrect, leading to unreliable data for regulatory submissions, quality control, or research studies.

Q2: What specific factors trigger the isomerization of (Z)-Metaflumizone?

A: The primary trigger is exposure to light containing UV wavelengths. Metaflumizone exhibits two strong UV absorption peaks at approximately 234 nm and 280 nm .[1][2][3] Exposure to light sources that emit energy in this range, such as direct sunlight and standard fluorescent laboratory lighting, provides the necessary energy to overcome the rotational barrier of the central carbon-nitrogen double bond (C=N), causing the molecule to flip from the (Z) to the (E) configuration. While temperature and solvent composition can influence reaction kinetics, light exposure is the most critical factor to control during sample preparation.[4]

Q3: How can I determine if my samples have undergone photoisomerization?

A: The most direct evidence is found in your chromatographic data, typically from an LC-MS/MS analysis.[5][6] When analyzing a pure (Z)-Metaflumizone standard or a sample known to have a specific E/Z ratio, you will observe a significant increase in the peak area of the (E)-isomer and a corresponding decrease in the peak area of the (Z)-isomer compared to a properly protected reference. If you run the same sample multiple times and see the (E)-isomer peak growing with each injection, it is a strong indicator that isomerization is occurring in the vial while in the autosampler.

Section 2: The Photoisomerization Mechanism

The conversion from the (Z)- to the (E)-isomer is a direct result of energy absorption from UV light, which facilitates the rotation around the imine double bond.

Caption: Photoisomerization of (Z)-Metaflumizone to the (E)-isomer upon UV light exposure.

Section 3: Proactive Prevention - A Validated Protocol for Sample Preparation

This section provides a detailed, step-by-step protocol designed to eliminate light exposure at every critical stage of the sample preparation process. This protocol is based on the widely used QuEChERS method, adapted for photosensitive analytes.[7][8][9]

Principle: The Light-Exclusion Workflow

The core principle is to create a light-free path for the sample from the moment it is weighed until it is injected into the analytical instrument. This is achieved by using specialized equipment and modifying the laboratory environment.

Materials & Equipment
  • Glassware: Amber glass volumetric flasks, vials, and Pasteur pipettes.

  • Vials: 2 mL amber autosampler vials with slit septa caps.

  • Syringe Filters: 0.22 µm PTFE filters.

  • Covering: Aluminum foil.

  • Lighting: A dedicated darkroom or a bench space shielded from direct light, ideally equipped with a low-UV or red/amber safety light.

  • Solvents: HPLC or MS-grade acetonitrile, methanol, and reagent water.

  • Standard: Certified reference material of (Z)-Metaflumizone.

Step-by-Step Protocol
  • Preparation of Standards and Samples (In a Shielded Environment):

    • Conduct all weighing and solvent addition steps under dim or amber light. Avoid working near windows or under direct overhead fluorescent lighting.

    • Accurately weigh the (Z)-Metaflumizone reference standard and transfer it into an amber volumetric flask.

    • For sample extraction (e.g., soil, produce), perform the initial homogenization and extraction steps of the QuEChERS method in opaque centrifuge tubes.[9][10]

  • Dissolution and Dilution:

    • Add the appropriate solvent (e.g., acetonitrile) to the amber flask.

    • Immediately wrap the flask's stopper and neck with aluminum foil to prevent light entry.

    • Vortex or sonicate the solution until fully dissolved, keeping the flask wrapped.

    • Perform all serial dilutions using amber flasks and amber glass pipettes.

  • Filtration and Transfer:

    • When ready for analysis, draw the final extract into a syringe.

    • Wrap the body of the syringe with aluminum foil.

    • Attach a 0.22 µm syringe filter and dispense the solution directly into a 2 mL amber autosampler vial.

    • Immediately cap the vial. This minimizes the sample's exposure to light during the filtration step.

  • Analysis and System Validation:

    • Place the amber vials in the autosampler tray. If the tray is not enclosed and dark, cover it with a light-blocking box or cloth.

    • Self-Validation / Control Experiment: To confirm the effectiveness of your protocol, prepare two control samples.

      • Control A (Protected): A known concentration of (Z)-Metaflumizone standard prepared following this light-exclusion protocol.

      • Control B (Exposed): The same standard prepared in clear glassware and intentionally left on the open bench under lab lighting for 30 minutes before analysis.

    • A comparison of the chromatograms from Control A and B will provide definitive proof of your protocol's efficacy. Control A should show a minimal (E)-isomer peak, while Control B will show a significant (E)-isomer peak.

Recommended Workflow Diagram

G cluster_0 Light-Controlled Environment (Dim/Amber Light) cluster_1 Analytical Instrument Weigh 1. Weigh Sample/Standard Dissolve 2. Dissolve in Solvent (Amber Volumetric Flask) Weigh->Dissolve Vortex 3. Vortex/Sonicate (Flask Wrapped in Foil) Dissolve->Vortex Filter 4. Filter with Foil-Wrapped Syringe into Amber Vial Vortex->Filter Analyze 5. Place in Autosampler (Cover if Exposed to Light) Filter->Analyze

Caption: Recommended light-exclusion workflow for Metaflumizone sample preparation.

Section 4: Troubleshooting Guide

Scenario 1: "My (E)-isomer peak is still growing in my analytical sequence."

  • Cause: This indicates that photoisomerization is occurring within the autosampler itself. Many autosamplers have internal lighting or are not perfectly light-tight.

  • Solution:

    • Cover the Tray: Use a custom-made light-blocking cover for the autosampler tray.

    • Limit Residence Time: Program your sequence to minimize the time vials sit in the tray before injection.

    • Use Slit Septa: Ensure your vial caps have slit septa. Punctured septa from previous injections can allow light to enter the vial.

Scenario 2: "My results for the (Z)-isomer are inconsistent between different sample preparations on different days."

  • Cause: This points to variable light conditions in the lab. The amount of sunlight from a window or the use of different bench spaces can introduce variability.

  • Solution:

    • Standardize the Environment: Designate a specific, shielded area for all Metaflumizone sample preparation.

    • Create a Checklist: Implement a strict SOP checklist that includes verification of light-protection steps (e.g., "Confirm amber vials used," "Confirm foil wrapping applied").

    • Run a Control: Prepare and analyze a "Protected Control" (Control A from the protocol) with every batch. This control will help you normalize results and flag any preparation batch that deviates due to light exposure.

Scenario 3: "I cannot use amber vials due to potential analyte adsorption issues with my specific matrix. What are my alternatives?"

  • Cause: While uncommon for Metaflumizone, some complex matrices might interact with the amber coating of vials.

  • Solution:

    • Wrap Clear Vials: Use clear glass (silanized, if necessary) vials and meticulously wrap the entire vial, from the base to the bottom of the cap, with at least two layers of aluminum foil.

    • Work Quickly: Perform the transfer to the vial as the absolute last step before placing it in a dark autosampler. Minimize all light exposure time.

    • Use Low-Actinic Glassware: This is an alternative to amber glass. It is red-tinted and offers excellent protection in the UV and blue light spectrum.

Section 5: Summary of Key Parameters and Preventative Measures

FactorRisk ParameterMitigation StrategyRationale & Source
Light Wavelength 234 nm - 280 nm Use amber or low-actinic glassware; wrap containers in aluminum foil.These wavelengths correspond to Metaflumizone's maximum UV absorbance, providing the energy for isomerization.[1][2][3]
Laboratory Lighting Sunlight, Fluorescent LightsWork in a darkroom, a shielded area, or under amber/red safety lights.Standard lab lighting emits a broad spectrum, including the UV range that triggers the reaction.[11][12]
Sample Containers Clear Glass or PlasticMandatory use of amber glass vials and flasks. Amber glass is specifically designed to filter out >95% of light below 500 nm, effectively blocking the harmful UV radiation.[11][12]
Autosampler Internal Lights, Open TrayCover the autosampler tray; use vials with protective slit septa.Samples can reside in the autosampler for hours during a sequence, representing a significant period of potential light exposure.
Sample Storage Long-term BenchtopStore all stock solutions and prepared samples at -20°C in the dark .Cold temperatures slow down all chemical reactions, providing stability, while dark storage prevents photoisomerization.[5][13]

References

  • Metaflumizone (Ref: BAS 320l) - AERU - University of Hertfordshire. Available at: [Link]

  • Metaflumizone (Ref: BAS 320l) - AERU - University of Hertfordshire (Second Link). Available at: [Link]

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. Available at: [Link]

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS. ACS Omega. Available at: [Link]

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. ACS Omega. Available at: [Link]

  • METAFLUMIZONE (236) - Food and Agriculture Organization. Available at: [Link]

  • Environmental Chemistry Method for Metaflumizone & Degradates - EPA. Available at: [Link]

  • Photography Lab Safety Guidelines for Lab Workers & Students. Available at: [Link]

  • How To Protect Light Sensitive Products - LFA Tablet Presses. Available at: [Link]

  • Pesticide Sample Preparation - Organomation. Available at: [Link]

  • Kinetic parameters and half-life values of metaflumizone in field experiment - ResearchGate. Available at: [Link]

  • Metaflumizone - Wikipedia. Available at: [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA. Available at: [Link]

  • Photostability - IAGIM. Available at: [Link]

  • Metaflumizone - PubChem. Available at: [Link]

  • Metaflumizone (Alverde®): a new broad-spectrum insecticide for potato and vegetables. Available at: [Link]

  • Degradation of metaflumizone in rice, water and soil under field conditions - PubMed. Available at: [Link]

  • Solvent-controlled E/Z isomerization vs. [2 + 2] photocycloaddition mediated by supramolecular polymerization - Chemical Science (RSC Publishing). Available at: [Link]

  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Available at: [Link]

  • A Review of Sample Preparation Methods for the Pesticide Residue Analysis in Foods. Available at: [Link]

  • METAFLUMIZONE: A NEW INSECTICIDE FOR URBAN INSECT CONTROL FROM BASF. Available at: [Link]

  • Sample Preparation Methods for Pesticide Analysis in Food Commodities, Biological and Environment Matrices | IntechOpen. Available at: [Link]

  • Metaflumizone is a novel sodium channel blocker insecticide - PubMed. Available at: [Link]

Sources

Optimization

Troubleshooting poor peak resolution of Metaflumizone, (Z)- in reverse-phase chromatography

Welcome to the Technical Support Center for Metaflumizone analysis. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic resolution of geometric isomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Metaflumizone analysis. As a Senior Application Scientist, I frequently encounter challenges regarding the chromatographic resolution of geometric isomers. Metaflumizone is a semicarbazone insecticide that exists as a mixture of E and Z isomers, typically in a 90:10 (E:Z) ratio[1]. Because the E-isomer exhibits significantly higher biological activity, accurate quantification of both isomers is critical for regulatory compliance and efficacy studies[2].

In reverse-phase chromatography (RPC), poor peak resolution between these isomers can lead to inaccurate integration, as the retention time difference can be as narrow as 0.15 minutes[3]. Furthermore, the instrumental response of the E-isomer can be up to 261% higher than that of the Z-isomer depending on the matrix, necessitating baseline resolution for accurate individual quantification rather than relying on a single summed peak[3].

Below is our comprehensive guide to understanding, troubleshooting, and validating the separation of Metaflumizone isomers.

Troubleshooting FAQs: Mechanistic Causality

Q1: I am experiencing co-elution of the E and Z isomers. How can I improve selectivity? Causality & Solution: Co-elution in RPC for geometric isomers is often driven by insufficient differential partitioning between the mobile phase and the stationary phase. If you are using Acetonitrile (ACN) as your organic modifier, switch to Methanol (MeOH). Methanol provides distinct hydrogen-bonding capabilities that enhance the selectivity for semicarbazone stereoisomers. Experimental data demonstrates that a mobile phase of Methanol and water supplemented with 0.1% Formic Acid (FA) increases the summation of isomer areas by 366% compared to plain Methanol/water, and an impressive 585% compared to Acetonitrile/water, all while maintaining the natural E/Z ratio[4].

Q2: My Z-isomer peak is exhibiting significant tailing. What is causing this, and how do I fix it? Causality & Solution: Peak tailing for the minor Z-isomer is typically caused by secondary interactions between the polar functional groups of metaflumizone and residual, unendcapped silanol groups on the C18 stationary phase. Action: Incorporate 0.1% Formic Acid into both the aqueous and organic mobile phases. The low pH (approx. 2.7) suppresses silanol ionization (pKa ~3.5-4.5) on the silica support. This neutralizes the secondary cation-exchange interactions, sharpening the peak shape and improving the signal-to-noise ratio[5].

Q3: Does column temperature induce on-column isomerization of Metaflumizone? Causality & Solution: No, within standard operational ranges (30°C–50°C), temperature does not significantly alter the E/Z distribution[5]. However, temperature heavily impacts mobile phase viscosity and mass transfer kinetics. Action: Set the column compartment to exactly 40°C. Thermodynamic studies indicate that 40°C provides the optimal balance, yielding the highest total response (ΣEZ) and chromatographic sensitivity without shifting the E/Z ratio (which remains stable around 5.89–6.19)[5].

Troubleshooting Issue Issue: Poor E/Z Resolution or Co-elution Check1 1. Mobile Phase Selectivity Switch ACN to MeOH Issue->Check1 Step 1 Check2 2. Silanol Suppression Add 0.1% Formic Acid Check1->Check2 Step 2 Check3 3. Thermodynamics Set Column Temp to 40°C Check2->Check3 Step 3 Success Baseline Resolution (Rs ≥ 1.5) RT Δ ≥ 0.15 min Check3->Success Validation

Logical workflow for troubleshooting Metaflumizone E/Z isomer co-elution in reverse-phase LC.

Standardized Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure authoritative and reproducible results, follow this self-validating protocol utilizing a modified QuEChERS extraction followed by LC-MS/MS analysis[3][5].

Phase 1: System Suitability Test (SST)

Before processing any samples, the system must self-validate its resolving power.

  • Prepare a 10 µg/L standard solution of technical Metaflumizone in Methanol.

  • Inject the standard into the LC-MS/MS system.

  • Validation Criteria:

    • The retention time difference between the E and Z isomers must be ≥ 0.15 minutes[3].

    • The E:Z peak area ratio must reflect the technical grade composition (approximately 90:10)[1].

    • If these criteria are not met, halt the analysis and re-equilibrate the column with the optimized mobile phase (Table 1).

Phase 2: Sample Extraction (Modified QuEChERS)
  • Homogenization: Weigh 10 g of homogenized sample matrix (e.g., vegetable or soil) into a 50 mL PTFE centrifuge tube[3].

  • Extraction: Add 10 mL of Acetonitrile. Shake the samples vigorously in an axial extractor for 4 minutes[3].

  • Partitioning: Add 4 g anhydrous Magnesium Sulfate (MgSO4), 1 g Sodium Chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogencitrate sesquihydrate. Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes[3].

  • dSPE Clean-up: Transfer a 5 mL aliquot of the supernatant to a 15 mL PTFE tube containing 750 mg anhydrous MgSO4 and 125 mg Primary Secondary Amine (PSA). Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes[3].

  • Stabilization: Acidify the final extract with 10 µL of 5% formic acid in acetonitrile per mL of extract to stabilize the analytes prior to injection[3].

Phase 3: LC-MS/MS Analysis
  • Column: Accucore RP-MS C18 (100 mm × 2.1 mm, 2.6 μm) or equivalent[5].

  • Mobile Phase: (A) Ultrapure water with 0.1% formic acid; (B) Methanol with 0.1% formic acid[5].

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C[5].

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM) (See Table 2).

Protocol N1 Sample Prep QuEChERS Extraction N2 System Suitability Verify 90:10 E:Z Ratio N1->N2 N3 Chromatography C18, MeOH/H2O + 0.1% FA N2->N3 Pass N4 Detection ESI-MS/MS (m/z 507->287) N3->N4 N5 Data Analysis Individual Isomer Quant N4->N5

Self-validating experimental workflow for the extraction and quantification of Metaflumizone.

Quantitative Data & Method Performance Summaries

Table 1: Chromatographic Optimization Parameters for E/Z Resolution

Parameter Tested Condition Effect on E/Z Separation & Sensitivity Recommendation
Organic Modifier Acetonitrile (ACN) Poor selectivity, lower overall sensitivity. Avoid for isomer resolution.
Organic Modifier Methanol (MeOH) Enhanced selectivity; 585% signal increase vs ACN. Optimal [4].
Aqueous Additive None Broad peaks, potential tailing from silanol interactions. Sub-optimal.
Aqueous Additive 0.1% Formic Acid Suppresses silanols, sharpens peaks, increases signal 366% vs no additive. Optimal [4].
Column Temp. 30°C, 50°C Lower total response (ΣEZ). Sub-optimal.

| Column Temp. | 40°C | Highest total response; E/Z ratio remains stable (~6.0). | Optimal [5]. |

Table 2: MS/MS Parameters for Metaflumizone Detection [6][7]

Analyte Precursor Ion (m/z) Quantitation Product Ion (m/z) Confirmation Product Ion (m/z)

| Metaflumizone (E & Z) | 507 | 287 | 178 |

(Note: The limit of quantification (LOQ) using this optimized method in complex matrices is typically established at 0.005 mg/kg, well below regulatory Maximum Residue Limits[4].)

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase Gradients for Metaflumizone and (Z)-Isomer Separation

Welcome to the technical support center for the chromatographic separation of Metaflumizone and its (Z)-isomer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of Metaflumizone and its (Z)-isomer. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you overcome challenges in your analytical workflow.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for separating Metaflumizone and its (Z)-isomer?

A: For the separation of Metaflumizone and its isomers, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed. A good starting point would be:

  • Column: A C18 column is a standard choice. For instance, an Accucore RP-MS C18 column (100 mm × 2.1 mm, 2.6 µm) has been shown to be effective.[1][2]

  • Mobile Phase: A gradient elution using water and an organic modifier is typical.

    • Aqueous Phase (A): Ultrapure water with an acidic additive. 0.1% formic acid is frequently used to improve peak shape and promote ionization for mass spectrometry (MS) detection.[1][2]

    • Organic Phase (B): Methanol or acetonitrile with the same acidic additive (e.g., 0.1% formic acid).[1][2]

  • Gradient Program: A representative gradient could start at a low percentage of the organic phase, ramp up to a higher concentration to elute the analytes, and then return to the initial conditions for re-equilibration. A sample program could be: start at 10% B, hold for 2 minutes, increase linearly to 90% B over 6 minutes, hold for 2 minutes, then return to 10% B.[1][2]

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3 mL/min is a reasonable starting point.[1][2]

  • Column Temperature: A controlled temperature, for example, 40°C, can improve reproducibility.[1][2]

  • Detection: UV detection or, for higher sensitivity and selectivity, tandem mass spectrometry (LC-MS/MS) is often used.[1][3][4]

Q2: Why am I seeing poor resolution between the E and Z isomers?

A: Geometric isomers like the E and Z forms of Metaflumizone can be challenging to separate due to their similar physicochemical properties. Poor resolution is often linked to the selectivity of your chromatographic system. Here are the primary factors to investigate:

  • Mobile Phase Composition: The choice and proportion of the organic modifier are critical.[5][6] Different organic modifiers (e.g., methanol vs. acetonitrile) interact differently with the analyte and the stationary phase, which can significantly alter selectivity.[6][7][8] You may need to systematically evaluate different organic modifiers and gradient slopes.

  • pH of the Mobile Phase: While Metaflumizone is not strongly ionizable, subtle changes in pH can influence interactions with the stationary phase, especially if there are active silanol groups.[9][10] Ensuring a consistent and appropriate pH with a buffer or acidic additive can be crucial.

  • Gradient Slope: A shallow gradient (a slow increase in the organic modifier percentage over time) increases the residence time of the analytes in the column, providing more opportunity for separation.[11][12] If your isomers are co-eluting, try decreasing the gradient slope.

  • Column Chemistry: While C18 is a good starting point, not all C18 columns are the same. Differences in end-capping and silica purity can affect selectivity. Trying a C18 column from a different manufacturer or a column with a different stationary phase chemistry (e.g., phenyl-hexyl) might provide the necessary selectivity.

Q3: My peak shapes are poor (tailing or fronting). What should I do?

A: Poor peak shape is a common issue in HPLC. Here's a breakdown of potential causes and solutions:

  • Peak Tailing:

    • Secondary Interactions: This is often caused by interactions between the analyte and active silanol groups on the silica-based stationary phase. Adding a small amount of acid (like 0.1% formic or acetic acid) to the mobile phase can suppress this interaction by protonating the silanols.[13]

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.[13]

    • Column Contamination: The inlet of the column can become contaminated with strongly retained sample components. Back-flushing the column (if permitted by the manufacturer) or using a guard column can help.[14]

    • Mobile Phase pH: If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and unionized forms, leading to peak tailing.[10][15] Adjusting the pH to be at least 1.5-2 units away from the pKa is recommended.

  • Peak Fronting: This is less common and is often a sign of column overload or a collapsed column bed.

Q4: My retention times are drifting. What is the cause?

A: Retention time drift can compromise the reliability of your analytical method. The most common causes include:

  • Inadequate Column Equilibration: It's crucial to allow sufficient time for the column to re-equilibrate to the initial mobile phase conditions between injections, especially in gradient elution.[13][16] Insufficient equilibration will lead to shifting retention times.

  • Mobile Phase Composition Changes: The mobile phase composition must be consistent.[16] This can be affected by the evaporation of the more volatile organic component or inconsistent mixing. It is recommended to prepare fresh mobile phase daily and keep the solvent bottles capped.

  • Temperature Fluctuations: Column temperature has a significant impact on retention time. Using a thermostatted column compartment is essential for reproducible results.[13][14]

  • Leaks in the System: Even a small leak can cause pressure fluctuations and, consequently, retention time drift.[14] A systematic check for leaks at all fittings is a good troubleshooting step.

  • Column Degradation: Over time, the stationary phase can degrade, especially when using mobile phases with extreme pH values.[10] This will lead to changes in retention behavior.

Q5: Can I switch between methanol and acetonitrile as the organic modifier?

A: Yes, and this is a powerful tool for optimizing selectivity. Methanol and acetonitrile have different properties that can be exploited:

  • Elution Strength: Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography, meaning it will generally lead to shorter retention times at the same percentage in the mobile phase.[6]

  • Selectivity: The two solvents offer different selectivities due to their differing abilities to engage in dipole-dipole interactions and hydrogen bonding.[5][7][8] Switching from one to the other can sometimes reverse the elution order of closely related compounds, such as isomers, potentially improving their separation.[6]

When switching, you will likely need to adjust the gradient profile to account for the difference in elution strength. It is advisable to perform scouting runs with both solvents to determine which provides the better initial separation.

Troubleshooting Guides

Issue: Co-elution or Poor Resolution of Isomers

This is one of the most significant challenges when separating Metaflumizone and its (Z)-isomer. A systematic approach is required to improve the resolution.

Logical Troubleshooting Workflow

cluster_mobile_phase Mobile Phase Adjustments cluster_stationary_phase Stationary Phase Adjustments start Poor Isomer Resolution step1 Decrease Gradient Slope (e.g., 0-100% B in 20 min vs. 10 min) start->step1 Isocratic or steep gradient? step2 Change Organic Modifier (Methanol <-> Acetonitrile) step1->step2 No improvement? step3 Adjust Mobile Phase pH (e.g., try 0.1% Acetic Acid) step2->step3 Still co-eluting? step4 Evaluate Different C18 Column (Different Manufacturer/Brand) step3->step4 Minor improvement? step5 Try a Different Stationary Phase (e.g., Phenyl-Hexyl) step4->step5 Selectivity still insufficient? end Resolution Achieved step5->end Success

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:
  • Flatten the Gradient: A shallower gradient increases the separation window for the isomers. If your initial gradient is steep, try doubling the gradient time while keeping the starting and ending percentages of the organic modifier the same.[11][12]

  • Switch the Organic Modifier: As discussed in the FAQs, methanol and acetonitrile offer different selectivities.[6][7][8] Prepare mobile phases with the alternative solvent and run your sample under similar gradient conditions (you may need to adjust for elution strength).

  • Modify the Additive: While formic acid is common, trying a different acid like acetic acid can sometimes alter selectivity. If your analyte is sensitive to pH, consider using a buffer system to maintain a constant pH throughout the gradient.[9][10]

  • Test a Different Column: If mobile phase optimization is insufficient, the issue may be the column chemistry. Try a C18 column from a different vendor or one with a different bonding density or end-capping.

Issue: Peak Tailing

Peak tailing can negatively impact integration and quantification.

Causality and Solutions
Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions Basic functional groups on the analyte can interact with acidic silanol groups on the silica surface, causing tailing.Add a competitor to the mobile phase, such as 0.1% formic acid or acetic acid, to protonate the silanols and minimize this interaction.[13]
Column Contamination Strongly adsorbed matrix components can create active sites at the column inlet.Use a guard column and replace it regularly. If possible, reverse and flush the analytical column with a strong solvent.[14]
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase.
Inadequate Buffering If the mobile phase pH is near the analyte's pKa, both ionized and non-ionized forms exist, leading to tailing.Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa and use an appropriate buffer to maintain it.[10][15]
Issue: Unstable Baseline

A noisy or drifting baseline can make it difficult to detect and quantify low-level analytes.

Baseline Troubleshooting Flow

start Unstable Baseline (Noise or Drift) check1 Are mobile phase solvents fresh and degassed? start->check1 check2 Is the pump operating correctly? (Check pressure) check1->check2 Yes solution1 Prepare fresh, degassed mobile phase. check1->solution1 No check3 Is the column properly equilibrated? check2->check3 Yes solution2 Purge the pump. Check seals and check valves. check2->solution2 No check4 Is there a leak in the system? check3->check4 Yes solution3 Increase equilibration time. check3->solution3 No check5 Is the detector lamp failing? (UV) check4->check5 No solution4 Tighten fittings. Replace ferrules if necessary. check4->solution4 Yes solution5 Replace detector lamp. check5->solution5 Yes

Caption: Diagnostic flow for an unstable HPLC baseline.

Key Considerations:
  • Mobile Phase Quality: Always use high-purity solvents (HPLC or MS grade). Contaminants in the mobile phase can cause a drifting baseline, especially during gradient elution.

  • Degassing: Ensure your mobile phase is properly degassed to prevent air bubbles from entering the pump and detector, which can cause pressure fluctuations and baseline noise.[14]

  • System Contamination: If the baseline is noisy after a sample injection but was stable before, it could indicate that a contaminant from the sample is slowly eluting from the column. A thorough column wash is recommended.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Isomer Separation

This protocol outlines a structured approach to optimize the mobile phase for resolving Metaflumizone and its (Z)-isomer.

Objective: To achieve baseline resolution (Rs > 1.5) between the Metaflumizone E and Z isomers with good peak shape and a reasonable run time.
Materials:
  • HPLC or UHPLC system with a gradient pump, autosampler, thermostatted column compartment, and UV or MS detector.

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 2.6 µm).

  • HPLC-grade water, acetonitrile, and methanol.

  • Formic acid (or other suitable additive).

  • Standard solutions of Metaflumizone.

Methodology:

Step 1: Initial Scouting with Different Organic Modifiers

  • Prepare Mobile Phases:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B1: Acetonitrile with 0.1% formic acid.

    • Mobile Phase B2: Methanol with 0.1% formic acid.

  • Scouting Gradient 1 (Acetonitrile):

    • Equilibrate the column with 95% A / 5% B1 for 10 column volumes.

    • Inject the Metaflumizone standard.

    • Run a fast linear gradient from 5% B1 to 95% B1 over 10 minutes.

    • Hold at 95% B1 for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Scouting Gradient 2 (Methanol):

    • Thoroughly flush the system with Mobile Phase B2.

    • Equilibrate the column with 95% A / 5% B2 for 10 column volumes.

    • Inject the Metaflumizone standard.

    • Run a fast linear gradient from 5% B2 to 95% B2 over 10 minutes.

    • Hold at 95% B2 for 2 minutes.

    • Return to initial conditions and re-equilibrate.

  • Evaluation: Compare the chromatograms from both runs. Identify which organic modifier provides better initial selectivity (i.e., greater separation) between the two isomers, even if it's not baseline resolution.

Step 2: Gradient Optimization with the Chosen Modifier

  • Based on the results from Step 1, select the more promising organic modifier (e.g., let's assume methanol).

  • From the scouting run, determine the approximate percentage of the organic modifier at which the isomers elute. Let's say this is around 60% methanol.

  • Design a Shallow Gradient: Create a new gradient that is much shallower around the elution point of the isomers.

    • Example Optimized Gradient:

      • 0.0 min: 40% B2

      • 10.0 min: 70% B2 (This is a 3%/min slope)

      • 11.0 min: 95% B2 (Wash step)

      • 13.0 min: 95% B2

      • 13.1 min: 40% B2 (Return to initial)

      • 18.0 min: 40% B2 (Re-equilibration)

  • Inject and Analyze: Run the Metaflumizone standard with this new gradient.

  • Assess Resolution: Calculate the resolution (Rs) between the E and Z isomer peaks. If Rs is still below 1.5, further flatten the gradient slope (e.g., to 1.5%/min) around the elution window.

Step 3: Fine-Tuning and Verification

  • Temperature Effects: If resolution is still marginal, investigate the effect of column temperature. Test the separation at 35°C, 40°C, and 45°C to see if it improves selectivity.[1]

  • Method Robustness: Once an acceptable separation is achieved, perform several replicate injections to ensure that retention times and resolution are stable and reproducible.

References

  • Benchchem. A Comparative Guide to Validating Analytical Methods for Metaflumizone Detection in Complex Matrices.
  • Bi, Y., Yao, W., Han, L., Qiao, C., Song, S., Qin, F., & Xu, Y. (2021). Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 44(19), 3860–3869. Available from: [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography.
  • LCGC International. The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. (2023). Chromatography Today.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
  • Vial, J., & Jardy, A. (2001). Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. Journal of Chromatography A, 928(2), 143-157. Available from: [Link]

  • Crawford Scientific. (2016). Reversed Phase HPLC 12 - The Organic Modifier. YouTube. Available from: [Link]

  • Heinisch, S., & Rocca, J. L. (2004). Effect of mobile phase composition, pH and buffer type on the retention of ionizable compounds in reversed-phase liquid chromatography: application to method development. Journal of Chromatography A, 1048(2), 183–193. Available from: [Link]

  • Balkan, T., et al. (2025). Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. ACS Omega. Available from: [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Taddese, A. M., & Tadesse, H. (2022). Mobile Phase Selection by Optimization for the Determination of Multiple Pesticides Using Liquid Chromatography-Tandem Mass Spectrometry. IntechOpen. Available from: [Link]

  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Restek. (2021). Effect of Organic Solvent on Selectivity in LC Separations.
  • Cytiva. (2024). How buffer pH and NaCl affect size exclusion chromatography.
  • Labcompare. (2025). Troubleshooting Common HPLC Issues.
  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
  • Balkan, T., et al. (2025). Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS. ACS Omega.
  • University of California, Irvine. HPLC Troubleshooting Guide.
  • SIELC Technologies. (2018). Separation of Metaflumizone on Newcrom R1 HPLC column.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

Sources

Optimization

Overcoming matrix effects in LC-MS/MS residue analysis of Metaflumizone, (Z)-

Technical Support Center: Metaflumizone (Z)- Residue Analysis A Senior Application Scientist's Guide to Overcoming Matrix Effects in LC-MS/MS Welcome to the technical support guide for the LC-MS/MS analysis of Metaflumiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Metaflumizone (Z)- Residue Analysis

A Senior Application Scientist's Guide to Overcoming Matrix Effects in LC-MS/MS

Welcome to the technical support guide for the LC-MS/MS analysis of Metaflumizone. This resource is designed for researchers and analytical scientists encountering challenges with matrix effects in complex samples. As a semicarbazone insecticide, Metaflumizone consists of (E)- and (Z)-isomers, and achieving accurate quantification, particularly for the (Z)-isomer, requires robust methods that account for matrix-induced signal suppression or enhancement.[1] This guide provides in-depth, experience-based solutions in a practical question-and-answer format.

Part 1: Understanding the Core Problem: Matrix Effects

This section addresses the fundamental questions surrounding matrix effects and their impact on your analysis.

Q1: What exactly are "matrix effects" in the context of LC-MS/MS analysis?

A: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency caused by co-eluting, undetected components from the sample matrix.[2][3] In electrospray ionization (ESI), the most common technique for pesticide analysis, a finite number of charges are available on the surface of sprayed droplets. When matrix components like salts, lipids, or pigments co-elute with your target analyte (Metaflumizone), they compete for these charges, typically leading to a reduction in the analyte signal, a phenomenon known as ion suppression .[4][5] Less commonly, co-eluting compounds can facilitate the ionization process, causing ion enhancement .[3][4] These effects are a primary source of inaccuracy and poor reproducibility in quantitative LC-MS/MS methods.[2]

Q2: My results for Metaflumizone show poor recovery and high variability between samples. Could this be a matrix effect?

A: Absolutely. Poor or inconsistent recovery, reduced sensitivity, and failed quality control (QC) samples are classic symptoms of uncompensated matrix effects.[2][4] Because Metaflumizone is often analyzed in complex matrices such as fruits, vegetables, and soil, the potential for interference is significant.[6][7] These matrices contain a high concentration of endogenous components that can easily interfere with the ionization of Metaflumizone isomers, leading to an underestimation of the true residue level.

Part 2: Diagnosing and Quantifying the Issue

Before you can fix the problem, you must quantify its extent. This section provides the protocol for a self-validating experiment to measure the impact of your specific matrix.

Q3: How can I definitively measure the matrix effect in my samples?

A: The most direct way is to perform a post-extraction spike comparison . This experiment isolates the effect of the matrix on the MS signal by comparing the response of an analyte in a clean solvent to its response in a blank matrix extract.

  • Prepare a Blank Matrix Extract: Process a sample known to be free of Metaflumizone using your established extraction and cleanup protocol. This is your "blank matrix."

  • Prepare Solution A (Neat Standard): Dilute your Metaflumizone analytical standard in the final solvent (e.g., acetonitrile/water) to a known concentration (e.g., 50 ng/mL).

  • Prepare Solution B (Post-Extraction Spike): Take an aliquot of your blank matrix extract and spike it with the Metaflumizone standard to achieve the exact same final concentration as Solution A.

  • Analysis: Inject both solutions into the LC-MS/MS system and record the peak area for the target Metaflumizone isomer.

  • Calculation: Use the following formula to calculate the matrix effect percentage (ME%):

    ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100%

ME (%) ValueInterpretationSignificance
80% to 120%Minor or No Significant Matrix EffectMethod may be acceptable; proceed with solvent-based calibration.
< 80%Ion SuppressionSignificant underestimation of analyte concentration. Mitigation is required.
> 120%Ion EnhancementSignificant overestimation of analyte concentration. Mitigation is required.

This quantitative assessment is the cornerstone of a trustworthy protocol; it validates the need for corrective action.

cluster_prep Sample & Standard Preparation A Prepare Blank Matrix Extract (No Analyte) C Spike Blank Extract with Standard (Post-Extraction Spike) A->C B Prepare Neat Standard (Analyte in Solvent) D Inject Both Samples into LC-MS/MS B->D C->D E Compare Peak Areas (Matrix vs. Solvent) D->E F Calculate ME% [(Area_matrix / Area_solvent) * 100] E->F

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Part 3: Troubleshooting and Mitigation Strategies

Once you have confirmed a significant matrix effect, you can employ a systematic approach to eliminate or compensate for it. This section details field-proven strategies, from sample preparation to data acquisition.

Q4: What is the most effective first step to reduce matrix effects?

A: The most robust defense is a highly efficient sample preparation and cleanup protocol .[8][9] The goal is to remove as many interfering matrix components as possible before the sample reaches the ion source. For pesticide residues like Metaflumizone in food matrices, the QuEChERS method is an excellent and widely adopted starting point.[10][11]

  • Homogenization: Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.[12] The use of acetonitrile is effective for Metaflumizone extraction and generally results in fewer matrix effects compared to methanol.[13][14]

  • Salting Out: Add a salt mixture, typically magnesium sulfate (MgSO₄) and sodium acetate, to induce phase separation. Shake for 1 minute.

  • Centrifugation: Centrifuge at >4000 rpm for 5-10 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) - The Cleanup Step:

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube.

    • Add a mixture of dSPE sorbents. For many plant-based matrices, a combination of PSA (Primary Secondary Amine) to remove sugars and fatty acids, and C18 to remove non-polar interferences is effective. For pigmented samples, add GCB (Graphitized Carbon Black) to remove pigments, but be cautious as GCB can also adsorb planar analytes like Metaflumizone.

    • Vortex for 30 seconds and centrifuge.

  • Final Preparation: The resulting supernatant is your cleaned extract. Filter and dilute as needed before injection.

Causality: The dSPE step is critical. Each sorbent is chosen for its affinity to specific types of interferences, physically removing them from the extract while leaving the analyte of interest in solution. This reduces the load of co-eluting compounds entering the MS.

Q5: I'm still observing ion suppression after cleanup. Can I just dilute my extract?

A: Yes, the dilution approach is a surprisingly simple and effective strategy.[15][16] By diluting the cleaned extract with the initial mobile phase, you lower the concentration of both the analyte and the interfering matrix components. Often, the concentration of interferences falls below the threshold where they cause significant ion suppression, while modern triple quadrupole mass spectrometers are sensitive enough to still detect the diluted analyte.

Expert Insight: A dilution factor of 5x to 20x is often sufficient to eliminate most matrix effects.[15][16] The trade-off is a potential loss in sensitivity. You must ensure that after dilution, your Metaflumizone concentration remains above the Limit of Quantification (LOQ).[14][17]

Q6: Beyond sample prep, how can I use chromatography to my advantage?

A: Optimizing your chromatographic separation is key. The goal is to chromatographically separate the Metaflumizone peak from the region where most matrix components elute (often at the beginning and end of the gradient).

  • Adjust the Gradient: Instead of a steep, rapid gradient, try a longer, shallower gradient. This provides more time to separate Metaflumizone from closely eluting interferences.

  • Extend Retention Time: Modify your mobile phase or gradient to push the Metaflumizone peak to a later retention time, away from the initial "void volume" elution of many polar matrix compounds.[18]

  • Consider a Different Column: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.

Q7: If matrix effects persist, what is the best way to ensure accurate quantification?

A: When sample cleanup and chromatography are not enough, the solution lies in your calibration strategy. You must use a method that actively compensates for the effect.

  • Matrix-Matched Calibration (Good): This involves preparing your calibration standards in a blank matrix extract instead of a clean solvent.[3][4] By doing this, your standards and your samples experience the same degree of ion suppression or enhancement. The effect is essentially "factored out" during quantification. This is a very common and accepted practice.[6]

  • Stable Isotope-Labeled Internal Standard (Best): This is the gold standard for overcoming matrix effects. A stable isotope-labeled (SIL) version of Metaflumizone (e.g., ¹³C₆-Metaflumizone) is added to every sample before extraction. This SIL internal standard is chemically identical to the analyte and will co-elute perfectly, experiencing the exact same extraction inefficiencies and matrix effects. Quantification is based on the peak area ratio of the analyte to the SIL internal standard. Since both signals are suppressed or enhanced equally, the ratio remains constant and accurate.[15]

A Matrix Effect Confirmed (ME% <80% or >120%) B Optimize Sample Cleanup (e.g., QuEChERS with dSPE) A->B Start Here C Is ME% acceptable now? B->C D Dilute Extract (e.g., 10x) C->D No H Proceed with Solvent Calibration C->H Yes E Is Analyte > LOQ? D->E F Use Matrix-Matched Calibration E->F Yes G Use Stable Isotope-Labeled Internal Standard E->G No (Signal too low) Or for highest accuracy F->H G->H

Caption: Decision Tree for Mitigating Matrix Effects.

Part 4: Method Parameters for Metaflumizone

Q8: Can you provide a starting point for LC-MS/MS conditions for Metaflumizone analysis?

A: Certainly. The following parameters are based on validated methods from the literature and serve as an excellent starting point for your method development.[1][14][17]

ParameterRecommended ConditionRationale / Notes
LC Column C18 Reversed-Phase (e.g., Accucore RP-MS, 100 mm x 2.1 mm, 2.6 µm)Provides good retention and separation for Metaflumizone isomers.
Mobile Phase A Water + 0.1% Formic AcidAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidMethanol was used effectively in a recent study.[1][17]
Flow Rate 0.3 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CHelps ensure sharp peaks and reproducible retention times.[1][17]
Injection Vol. 2 - 5 µLKeep low to minimize loading of matrix components.
Ionization Mode ESI Positive or NegativeBoth can work. Negative mode (monitoring m/z 505.5) has been reported.[7] Positive mode is also common for similar compounds.
MRM Transitions Precursor > Product 1 (Quantifier), Product 2 (Qualifier)Must be optimized by infusing a pure standard. A published negative mode transition is 505.5 > 302.0 .[7] A second qualifier ion should always be monitored for identity confirmation.

Note: It is imperative to empirically optimize MS parameters (e.g., collision energy, source voltages) on your specific instrument to achieve the best sensitivity for Metaflumizone.

References

  • A Review: Sample Preparation Methods for the Pesticide Residue Analysis in Food Samples. (2020). Google Scholar.
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024).
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025).
  • QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. (n.d.). PubMed.
  • A Comprehensive Guide to Pesticide Residue Analysis. (2025). SCION Instruments.
  • Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. (2012). RETSCH.
  • Perspective Chapter: Sample Preparation Techniques for Electrochemical Analysis of Pesticides and Heavy Metals in Environmental and Food Samples. (2023). IntechOpen.
  • Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex.
  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS. (2025). ACS Omega.
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2024). Longdom Publishing.
  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. (2025). ACS Omega.
  • Validation of bioanalytical LC-MS/MS assays: evaluation of m
  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (2020). Journal of Agricultural and Food Chemistry.
  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. (2025). PMC.
  • Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS. (n.d.).
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Environmental Chemistry Method for Metaflumizone & Degradates in W
  • Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. (2011). PubMed.
  • Overcoming matrix effects using the dilution approach in multiresidue methods for fruits and vegetables. (n.d.).
  • Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chrom

Sources

Troubleshooting

Technical Support Center: A Guide to Minimizing Degradation of Metaflumizone, (Z)- in Aqueous Buffer Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Metaflumizone, (Z)-. Its purpose is to offer a comprehensive understanding of the factors influe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Metaflumizone, (Z)-. Its purpose is to offer a comprehensive understanding of the factors influencing its stability in aqueous buffer solutions and to provide actionable strategies, troubleshooting advice, and validated protocols to minimize degradation and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of Metaflumizone, (Z)-.

Q1: What are the primary factors causing the degradation of Metaflumizone, (Z)- in aqueous buffer solutions?

A1: The degradation of Metaflumizone in aqueous solutions is primarily driven by two key factors: pH-mediated hydrolysis and photolysis. Temperature can also play a role in accelerating these degradation processes. Understanding and controlling these factors are critical for maintaining the stability of your solutions.

Q2: How does pH affect the stability of Metaflumizone, (Z)-? What is the optimal pH range for storage?

A2: Metaflumizone is highly susceptible to hydrolysis under acidic conditions. Studies have shown that it degrades significantly at pH 4 and pH 5, with half-lives of approximately 6 days and 27-31 days, respectively, at 25°C.[1] Conversely, it is stable in neutral to alkaline buffer solutions, with no significant degradation observed at pH 7 and pH 9.[1] Therefore, to maximize stability, it is strongly recommended to prepare and store aqueous solutions of Metaflumizone in buffers with a pH of 7 or higher.

Q3: Is Metaflumizone, (Z)- sensitive to light? What precautions should I take?

A3: Yes, Metaflumizone is extensively degraded by light.[1] Photolytic conditions can lead to a rapid breakdown of the molecule, with a reported half-life (DT50) of just 2-3 days under continuous irradiation.[1] This process involves the isomerization of the E-isomer to the Z-isomer and the formation of numerous degradation products. To prevent photolysis, all solutions containing Metaflumizone should be prepared and stored in amber or light-blocking containers and protected from direct exposure to natural and artificial light.

Q4: What is the recommended storage temperature for aqueous solutions of Metaflumizone, (Z)-?

A4: While specific temperature-dependent degradation kinetics for the (Z)-isomer are not extensively detailed in the provided search results, general chemical principles and best practices for pesticide residue analysis suggest that stock and working solutions should be stored at low temperatures to maintain stability.[2][3] A storage temperature of -20°C is recommended for standard solutions to minimize both hydrolytic and potential microbial degradation.[2][3] For short-term storage of aqueous buffer solutions (i.e., during an experiment), refrigeration at 2-8°C is advisable.

Q5: Metaflumizone has low water solubility. Can I use a co-solvent, and will it affect stability?

A5: Due to its low aqueous solubility, a water-miscible organic co-solvent is often necessary to prepare a stock solution before dilution into an aqueous buffer.[4] Acetonitrile is a commonly used solvent for preparing Metaflumizone stock solutions.[2][3][5] When preparing working solutions, the final concentration of the organic solvent should be kept to a minimum to avoid affecting the experimental system. The impact of the co-solvent on the long-term stability in the final buffer should be validated with a small-scale stability study if extended storage is required.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to Metaflumizone, (Z)- degradation.

Problem: I am observing a rapid and unexpected loss of Metaflumizone, (Z)- concentration in my experiments.

This is a common issue that can often be traced back to solution stability. Follow this workflow to identify the root cause.

TroubleshootingWorkflow start Problem: Rapid Loss of Metaflumizone Concentration check_ph Step 1: Verify Buffer pH Is it ≥ 7.0? start->check_ph ph_yes Yes check_ph->ph_yes pH ≥ 7 ph_no No check_ph->ph_no pH < 7 check_light Step 2: Assess Light Exposure Are solutions protected from light? light_yes Yes check_light->light_yes Protected light_no No check_light->light_no Exposed check_temp Step 3: Evaluate Storage Temp Are solutions stored at ≤ 4°C? temp_yes Yes check_temp->temp_yes Correct temp_no No check_temp->temp_no Too high ph_yes->check_light ph_solution Solution: Adjust buffer to pH 7-9. Metaflumizone is unstable in acidic conditions. ph_no->ph_solution light_yes->check_temp light_solution Solution: Use amber vials and work in subdued light. Photodegradation is rapid. light_no->light_solution contact_support If all conditions are met, consider other factors (e.g., buffer reactivity) and perform a stability study. temp_yes->contact_support temp_solution Solution: Store solutions at 2-8°C or -20°C for long term. Heat accelerates degradation. temp_no->temp_solution

Caption: Workflow for an abridged stability study.

Part 4: Data Summary & Visualization

Table 1: pH-Dependent Hydrolytic Stability of Metaflumizone

This table summarizes the hydrolytic degradation rates of Metaflumizone in sterile buffer solutions at 25°C, highlighting the critical importance of pH control.

pHHalf-Life (DT₅₀)Stability AssessmentPrimary Degradation Products
4~6 daysUnstableM320I04, M320I08
5~27-31 daysModerately UnstableM320I04, M320I08
7No degradation observedStableNot Applicable
9No degradation observedStableNot Applicable
Data sourced from the Food and Agriculture Organization of the United Nations.[1]
Diagram: Primary Degradation Pathways

This diagram illustrates the main routes of Metaflumizone degradation in aqueous environments.

DegradationPathways cluster_hydrolysis pH-Mediated Hydrolysis cluster_photolysis Photolysis Meta Metaflumizone (Z)-Isomer Condition1 Acidic Conditions (pH 4-5) Meta->Condition1 Condition2 Light Exposure (UV/Vis) Meta->Condition2 HydrolysisProducts Hydrolysis Products (e.g., M320I04, M320I08) Condition1->HydrolysisProducts PhotoProducts Numerous Photoproducts (e.g., M320I04, M320I06) Condition2->PhotoProducts

Caption: Key degradation pathways for Metaflumizone.

References

  • Food and Agriculture Organization of the United Nations. (n.d.). Metaflumizone 217. Retrieved from [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals 105: Water Solubility. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • PubMed. (2021). Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • ACS Omega. (2025). Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. Retrieved from [Link]

  • AERU, University of Hertfordshire. (2026). Metaflumizone (Ref: BAS 320l). Retrieved from [Link]

  • ACS Publications. (2025). Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS. Retrieved from [Link]

  • PubMed. (2012). Degradation of metaflumizone in rice, water and soil under field conditions. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Senior Application Scientist's Guide to Improving Metaflumizone Extraction Recovery

Welcome to the technical support center for the analysis of Metaflumizone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of Metaflumizone. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your own methods effectively. Extracting Metaflumizone, particularly its biologically active (Z)-isomer, from complex biological samples presents a significant challenge due to its physicochemical nature. This guide is structured to walk you through understanding the molecule, selecting the right strategy, and resolving common issues you may encounter in the lab.

The Core Challenge: Why is Metaflumizone Difficult to Extract?

Success in the lab begins with understanding your analyte. Metaflumizone is a semicarbazone insecticide that exists as a mixture of E and Z isomers, with commercial formulations typically containing a 90:10 ratio.[1][2] The primary challenge in its extraction stems from its high lipophilicity (hydrophobicity) and very low water solubility.[3][4] When working with biological matrices—especially those rich in lipids like adipose tissue, brain, or certain food products—the analyte has a strong tendency to remain in the fatty portions of the sample, making it difficult to partition into an extraction solvent.

Furthermore, these complex matrices are laden with endogenous materials (lipids, proteins, pigments) that are often co-extracted. If not adequately removed, these interferences can cause significant matrix effects , primarily ion suppression, in the LC-MS/MS source, leading to artificially low recovery values and poor reproducibility.[5][6][7]

Part 1: Foundational Knowledge - Understanding Your Analyte

A clear understanding of Metaflumizone's properties is the foundation for developing a robust extraction method.

Table 1: Physicochemical Properties of Metaflumizone

PropertyValueImplication for ExtractionSource(s)
Molecular Formula C₂₄H₁₆F₆N₄O₂-[8]
Molecular Weight 506.4 g/mol -[8]
LogP (Kow) 4.6High lipophilicity; strong affinity for fatty matrices. Requires organic solvents for efficient extraction.[3]
Water Solubility 0.0018 mg/L (at 20°C)Very low; analyte will not readily partition into aqueous phases.[3]
Isomerism Exists as E/Z isomersThe two isomers may exhibit different chromatographic behavior. Analytical methods must be able to separate or co-elute them consistently.[1][2][1][2]
Stability Can degrade during storage; one study showed 22.9% degradation in Chinese broccoli after 10 weeks at -20°C.Samples should be stored frozen and analyzed promptly to prevent analyte loss.[9][10][9][10]

Part 2: Strategic Planning - Selecting Your Extraction Approach

The "best" extraction method is highly dependent on your sample matrix. For Metaflumizone, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and its variations have proven to be highly effective and are widely adopted.[11][12] The following decision tree can help guide your initial choice.

G Decision Tree for Metaflumizone Extraction start Start: Define Sample Matrix high_water High Water Content? (e.g., Plasma, Urine, Fruits, Vegetables) start->high_water low_water Low Water Content? (e.g., Dry Feed, Grains) start->low_water low_lipid Low to Moderate Lipid/Pigment? (e.g., Tomatoes, Peppers) high_water->low_lipid Yes high_lipid High Lipid Content? (e.g., Adipose Tissue, Brain, Oily Seeds) high_water->high_lipid Yes high_pigment High Pigment Content? (e.g., Leafy Greens, Broccoli) high_water->high_pigment Yes quechers_rehydrate Rehydrate Sample, then standard QuEChERS low_water->quechers_rehydrate Yes quechers_psa QuEChERS with d-SPE (PSA/MgSO₄) low_lipid->quechers_psa quechers_c18 QuEChERS with d-SPE (C18/PSA/MgSO₄) high_lipid->quechers_c18 quechers_freeze QuEChERS with Freezing Step Cleanup high_lipid->quechers_freeze quechers_gcb QuEChERS with d-SPE (GCB/PSA/MgSO₄) Caution: Test for analyte loss high_pigment->quechers_gcb

Caption: Decision tree for selecting an appropriate extraction and cleanup strategy.

Part 3: Troubleshooting Guide & FAQs

This section addresses the most common problems encountered during method development and routine analysis.

Problem Area 1: Low or Inconsistent Recovery Yields

This is the most frequent issue. The cause can usually be traced to inefficient extraction, analyte loss during cleanup, or degradation.

Q: Why is my Metaflumizone recovery low even before the cleanup step?

A: The issue likely lies with your initial extraction. Due to its high lipophilicity, Metaflumizone requires a solvent that can effectively penetrate the matrix and solubilize the compound.

  • Expertise & Causality: Acetonitrile is the solvent of choice in virtually all validated QuEChERS methods for Metaflumizone.[13][14] It is polar enough to be miscible with the residual water in most samples, yet has the right polarity to efficiently extract Metaflumizone. Its immiscibility with water in the presence of high salt concentrations allows for the critical liquid-liquid partitioning step that separates the analyte from many water-soluble matrix components.[12] Using a less effective solvent like methanol can sometimes be an option but may lead to different extraction efficiencies.[15]

  • Trustworthiness: Ensure your sample is thoroughly homogenized. For solid samples like tissues, cryogenic grinding or using a high-power homogenizer is critical to break down cell walls and expose the analyte to the solvent. For dry samples like grains, rehydration with water prior to adding acetonitrile is a validated step to ensure proper swelling and extraction.[16]

Q: My recovery drops significantly after the dispersive SPE (d-SPE) cleanup step. What's going wrong?

A: This indicates that your chosen d-SPE sorbent is likely adsorbing your analyte along with the matrix interferences. Choosing the correct sorbent is a balancing act between removing interferences and retaining the analyte.

  • Expertise & Causality:

    • PSA (Primary Secondary Amine): This is the most common sorbent used for general cleanup. It effectively removes organic acids, sugars, and some fatty acids. It has a low risk of adsorbing Metaflumizone and is a good starting point for matrices like fruits and vegetables.[3][17]

    • C18 (Octadecylsilane): This is a reverse-phase sorbent that is excellent for removing highly non-polar interferences, especially lipids. It is often used in combination with PSA for fatty matrices.[13][18]

    • GCB (Graphitized Carbon Black): GCB is extremely effective at removing pigments (like chlorophyll) and sterols. However, it can strongly adsorb planar molecules. While Metaflumizone is not strictly planar, there is a risk of analyte loss. Always validate recovery with and without GCB if you need to use it for highly pigmented samples.[11][13]

Table 2: Comparison of Common d-SPE Sorbents for Metaflumizone Cleanup

SorbentPrimary FunctionIdeal ForPotential IssuesSource(s)
PSA Removes polar interferences (sugars, fatty acids, organic acids)General purpose; most matrices with low-to-moderate complexity.Insufficient lipid removal for very fatty samples.[10][12]
C18 Removes non-polar interferences (lipids, oils)Fatty matrices (e.g., animal tissue, oilseeds, avocado).May not remove polar or pigmented interferences.[13][18]
GCB Removes pigments (chlorophyll) and sterolsHighly pigmented matrices (e.g., spinach, kale, broccoli).High risk of analyte loss. Must be used with caution and validated carefully.[10][11]

Q: I'm working with adipose tissue and my extracts are still cloudy/oily, and my recovery is poor. What else can I do?

A: High-fat samples represent the toughest challenge. Co-extracted lipids can saturate the capacity of d-SPE sorbents and cause severe matrix effects.

  • Expertise & Causality: For these matrices, a simple d-SPE is often insufficient. A "freeze-out" step is a highly effective and low-cost solution.[19] After the initial acetonitrile extraction and centrifugation, the supernatant is placed in a freezer (e.g., -20°C or -80°C) for several hours. The majority of the lipids will precipitate out of the cold acetonitrile. The extract can then be decanted or centrifuged again while cold to separate the liquid from the solidified fats before proceeding to d-SPE or direct analysis.[19] This dramatically reduces the lipid load on your subsequent cleanup and analytical system.

Problem Area 2: Significant Matrix Effects in LC-MS/MS Analysis

Even with good recovery, matrix effects can compromise quantification. This is observed when the instrument response for an analyte in a sample extract is different from its response in a clean solvent standard at the same concentration.[5]

Q: How do I know if I have a matrix effect, and how can I correct for it?

A: The presence of a matrix effect is confirmed by comparing the peak area of a post-extraction spiked sample to a neat standard in solvent. A significant difference (typically >20%) indicates a problem.[5][7]

  • Expertise & Causality:

    • Improve Cleanup: The best defense is a good offense. Revisit your d-SPE cleanup. If you are seeing ion suppression, it means interfering compounds are co-eluting with your analyte and competing for ionization in the MS source. Adding C18 to your d-SPE tube for fatty samples or using a freeze-out step can significantly reduce these effects.[3][17][19]

    • Dilute the Extract: A simple and often effective strategy is to dilute the final extract (e.g., 2x to 5x) with the initial mobile phase.[3] This reduces the concentration of co-eluting matrix components, thereby lessening their impact on the ionization of your analyte. While this also dilutes your analyte, modern LC-MS/MS systems are often sensitive enough to compensate.

    • Use Matrix-Matched Calibration: This is the gold standard for quantification in complex matrices. Instead of preparing your calibration standards in pure solvent, you prepare them in a blank matrix extract that has been through the entire extraction and cleanup procedure. This ensures that the standards and the samples experience the same matrix effects, which are then canceled out during quantification, leading to more accurate results.[19]

Part 4: Validated Protocol - QuEChERS for Biological Matrices

This protocol is a robust starting point based on the widely accepted AOAC Official Method 2007.01 and numerous validated studies.[11] It should be validated for your specific matrix and instrumentation.

G Validated QuEChERS Workflow for Metaflumizone cluster_cleanup 4. Cleanup (d-SPE) start 1. Sample Homogenization (10-15g of sample) extract 2. Extraction - Add 15 mL Acetonitrile (1% Acetic Acid) - Shake vigorously for 1 min start->extract partition 3. Liquid-Liquid Partitioning - Add MgSO₄ and NaOAc salts - Shake immediately for 1 min - Centrifuge @ >1500 rcf for 5 min extract->partition d_spe - Transfer aliquot of supernatant to d-SPE tube (containing MgSO₄ and appropriate sorbent, e.g., PSA/C18) - Shake for 30 sec - Centrifuge at high speed for 2 min partition->d_spe analysis 5. Final Extract Preparation - Transfer supernatant - Filter if necessary - Dilute for analysis d_spe->analysis lcms 6. LC-MS/MS Analysis analysis->lcms

Caption: A typical QuEChERS workflow for Metaflumizone analysis.

Step-by-Step Methodology
  • Sample Homogenization:

    • Weigh 10-15 g of your homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add an appropriate amount of water to rehydrate before proceeding.[16]

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid to the tube. The acid helps to stabilize certain pesticides, though for Metaflumizone, neutral acetonitrile is also widely used.

    • If using an internal standard, add it at this stage.

    • Cap the tube and shake vigorously for 1 minute. A mechanical shaker provides the best consistency.

  • Salting-Out / Partitioning:

    • Add a salt packet, typically containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).[11] The MgSO₄ absorbs excess water, while the salts induce the phase separation between the water and acetonitrile.

    • Immediately cap and shake vigorously for 1 minute. Delaying this step can cause the salts to clump, leading to poor partitioning.

    • Centrifuge the tube at >1500 rcf for 5 minutes. You should see a distinct acetonitrile layer on top.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Carefully transfer an aliquot (e.g., 6-8 mL) of the upper acetonitrile layer into a 15 mL d-SPE tube.

    • The d-SPE tube should contain anhydrous MgSO₄ (to remove remaining water) and the appropriate sorbent(s) based on your matrix (see Table 2). For a fatty sample, this might be 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

    • Cap and shake for 30-60 seconds.

    • Centrifuge at high speed (e.g., >5000 rcf) for 5 minutes to pellet the sorbent.

  • Final Analysis:

    • Carefully remove the supernatant and filter it through a 0.22 µm filter (e.g., PTFE) into an autosampler vial.

    • This final extract is now ready for LC-MS/MS analysis. Consider diluting it if matrix effects are a concern.[3]

References

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. ACS Omega. [Link][17][20][21]

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS. ACS Publications. [Link][3]

  • Dissipation patterns of acrinathrin and metaflumizone in Aster scaber. Applied Biological Chemistry. [Link][15]

  • Metaflumizone (Ref: BAS 320l). AERU, University of Hertfordshire. [Link][1]

  • Metaflumizone (Ref: BAS 320l) - Physical & Chemical Properties. AERU, University of Hertfordshire. [Link][4]

  • Metaflumizone | C24H16F6N4O2. PubChem, National Institutes of Health. [Link][8]

  • Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS. ResearchGate. [Link][13]

  • METAFLUMIZONE (236) Evaluation. Food and Agriculture Organization (FAO). [Link][2]

  • Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS. PMC, National Institutes of Health. [Link][5]

  • Metaflumizone Evaluation. Food and Agriculture Organization (FAO). [Link]

  • Metaflumizone is a novel sodium channel blocker insecticide. ResearchGate. [Link][9]

  • Optimization and validation of a QuEChERS-based method with a freezing-out clean-up for pesticide residues in commercial dry food for cats and dogs. ScienceDirect. [Link][19]

  • Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS. PubMed, National Institutes of Health. [Link][14]

  • Modified QuEChERS Extraction and HPLC-MS/MS for Simultaneous Determination of 155 Pesticide Residues in Rice (Oryza sativa L.). MDPI. [Link][16]

  • Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link][6]

  • Automated Solid-Phase Extraction (SPE) for Pesticides. State of Wisconsin. [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Semantic Scholar. [Link][7]

  • Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry. PubMed, National Institutes of Health. [Link][10]

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. ACS Omega. [Link]

  • (PDF) Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. ResearchGate. [Link]

  • Challenges and Advantages of Using Spatially Resolved Lipidomics to Assess the Pathological State of Human Lung Tissue. MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Insecticidal Efficacy of Metaflumizone: (E)-Isomer vs. (Z)-Isomer

Authored for Researchers, Scientists, and Drug Development Professionals Metaflumizone, a member of the semicarbazone class of insecticides, represents a significant tool in pest management, particularly for controlling...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Metaflumizone, a member of the semicarbazone class of insecticides, represents a significant tool in pest management, particularly for controlling a broad spectrum of pests in orders such as Lepidoptera, Coleoptera, Hemiptera, and Isoptera.[1][2] Its unique mode of action and chemical properties, including the existence of geometric isomers, necessitate a detailed understanding for effective research and application. This guide provides an in-depth comparison of the insecticidal efficacy of Metaflumizone's (E)- and (Z)-isomers, supported by mechanistic insights and detailed experimental protocols.

Introduction to Metaflumizone and its Geometric Isomerism

Metaflumizone is a novel insecticide that functions by blocking voltage-gated sodium channels in insect neurons.[3] This action is distinct from other sodium channel-targeting insecticides like pyrethroids.[4][5] A crucial aspect of Metaflumizone's chemistry is the C=N double bond in its structure, which gives rise to geometric (E/Z) isomerism.[6][7] Commercial formulations of Metaflumizone are typically a mixture of these two isomers, with the (E)-isomer being predominant, often in a 90:10 ratio with the (Z)-isomer.[7][8] This ratio is not arbitrary; it reflects the differential biological activity between the two forms, a critical consideration for both efficacy and regulatory assessment.

The existence of isomers can significantly influence a pesticide's biological activity, toxicity, and environmental fate.[9] For Metaflumizone, the predominant (E)-isomer is reported to exhibit more significant insecticidal activity, particularly against lepidopteran larvae, than the (Z)-isomer.[7]

Mechanism of Action: A State-Dependent Blockade

Metaflumizone's insecticidal effect stems from its ability to block the flow of sodium ions through voltage-gated sodium channels, which are essential for the propagation of nerve impulses. Unlike other insecticides that may force the channel to stay open, Metaflumizone selectively binds to and traps the sodium channels in a slow-inactivated, non-conducting state.[1][3][10][11] This leads to a cessation of nerve activity, causing flaccid paralysis and, ultimately, the death of the insect.[3][10] This state-dependent binding is a key feature of its mode of action.[3][12]

The Insecticide Resistance Action Committee (IRAC) has classified Metaflumizone as the sole representative of Group 22, highlighting its unique mechanism that does not require metabolic activation to become effective.[13]

cluster_Neuron Insect Neuron cluster_Result Physiological Outcome Na_Channel Voltage-Gated Sodium Channel Resting Resting State (Closed) Active Active State (Open) Resting->Active Depolarization Inactive Slow-Inactivated State (Closed & Blocked) Active->Inactive Prolonged Depolarization Inactive->Resting Repolarization No_AP Nerve Impulse Blocked Inactive->No_AP Metaflumizone Metaflumizone (E-Isomer) Metaflumizone->Inactive Preferential Binding & Stabilization Paralysis Flaccid Paralysis No_AP->Paralysis Death Insect Death Paralysis->Death

Caption: Mechanism of Metaflumizone at the insect sodium channel.

Comparative Efficacy: (E)-Isomer vs. (Z)-Isomer

While both isomers contribute to the overall effect of the technical mixture, experimental evidence points to the superior insecticidal activity of the (E)-isomer.

  • Biological Activity: The (E)-isomer is the more biologically active component of the Metaflumizone mixture.[7] Its spatial configuration is presumed to allow for a more optimal fit into the receptor site within the insect's sodium channel, leading to a more potent blocking action.

  • Quantitative Disparity: Although direct, side-by-side LC50 data for the purified (E) and (Z) isomers against a wide range of pests is not extensively published in readily available literature, the commercial product's composition, which heavily favors the (E)-isomer, is a strong indicator of its primary role in the insecticide's efficacy.[8] The difference in instrumental response between the two isomers also suggests distinct physical properties, which can correlate with differential biological uptake and activity.[6]

Table 1: Summary of Metaflumizone Isomer Properties

Feature(E)-Metaflumizone(Z)-Metaflumizone
Prevalence in Technical Grade ~90%[7][8]~10%[7][8]
Biological Activity Higher insecticidal efficacy[7]Lower insecticidal efficacy
Thermodynamic Stability Generally the more stable formOften the kinetic product
Role in Commercial Product Primary active componentContributes to total residue

Table 2: Documented Efficacy of Metaflumizone (Technical Grade) Against Key Pests

SpeciesBioassay MethodLC50 / LD50Exposure TimeReference(s)
Spodoptera frugiperda (Fall Armyworm)Diet Incorporation2.43 mg/L72 hours[14]
Plutella xylostella (Diamondback Moth)Leaf-dipLC50 values vary with resistance levels-[10]
Spodoptera exigua (Beet Armyworm)Diet IncorporationField populations show high resistance-[15]

Note: The values above are for the technical mixture of Metaflumizone and are intended to provide context for its general potency. The efficacy is primarily driven by the (E)-isomer.

Experimental Protocols for Efficacy Assessment

To rigorously evaluate the comparative efficacy of Metaflumizone isomers or the technical product, standardized bioassays are essential. The choice of method depends on the target pest and the primary route of exposure to be tested.

This method directly assesses the toxicity of the insecticide upon contact with the insect's cuticle.

  • Preparation of Dosing Solutions: Dissolve purified (E)-isomer, (Z)-isomer, or technical Metaflumizone in a suitable volatile solvent (e.g., acetone) to create a serial dilution of known concentrations.

  • Insect Selection: Select healthy, uniform-sized larvae or adult insects for testing. Anesthetize the insects briefly with CO2 if necessary.

  • Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each insect. Apply solvent only to a control group.

  • Incubation: Place the treated insects in clean containers with an appropriate food source and maintain them under controlled conditions (e.g., 25°C, >60% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-application. Mortality is typically defined as the inability to make coordinated movement when gently prodded.[14]

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate LD50 (Lethal Dose, 50%) values and their 95% confidence intervals using probit analysis.

This method evaluates the insecticide's toxicity when ingested.

  • Preparation of Treated Diet: Incorporate the test compounds (dissolved in a small amount of solvent) into the insect's artificial diet while it is still liquid and mix thoroughly to ensure uniform distribution.[14] Prepare a control diet containing only the solvent.

  • Dispensing: Dispense a standard amount of the treated and control diet into the wells of a multi-well bioassay tray.

  • Insect Infestation: Place one larva of a consistent instar into each well.[14] Use a sufficient number of insects (e.g., 24-32) for each concentration.

  • Incubation: Seal the trays and incubate under controlled environmental conditions.

  • Mortality Assessment: Record mortality at regular intervals (e.g., 24, 48, 72, 96 hours).[14]

  • Data Analysis: As with the topical bioassay, calculate LC50 (Lethal Concentration, 50%) values and their confidence intervals after correcting for control mortality.

cluster_Prep Preparation cluster_App Application cluster_Inc Incubation cluster_Assess Assessment & Analysis A Prepare Serial Dilutions of Metaflumizone Isomers D1 Topical Application: Apply 1µL to Thorax A->D1 D2 Diet Incorporation: Mix Compound into Diet A->D2 B Select Healthy, Uniform Insects B->D1 B->D2 C Prepare Artificial Diet (for Diet Bioassay) C->D2 E Incubate under Controlled Conditions (Temp, Humidity, Light) D1->E D2->E F Record Mortality at 24, 48, 72h E->F G Correct with Abbott's Formula F->G H Calculate LD50/LC50 (Probit Analysis) G->H

Caption: General experimental workflow for insecticide bioassays.

Synthesis and Separation Considerations

For research focused on the individual isomers, synthesis and separation are key preliminary steps. Phenylhydrazone derivatives like Metaflumizone are typically synthesized via a condensation reaction.[16] This synthesis can result in a mixture of (E) and (Z) isomers. Separation of these isomers can be achieved using standard chromatographic techniques, such as column chromatography, which exploits the differences in polarity between the two forms.[16][17] The ability to isolate pure isomers is fundamental to accurately determining their individual contributions to insecticidal activity and for conducting structure-activity relationship (SAR) studies.

Conclusion

The insecticidal efficacy of Metaflumizone is predominantly driven by its (E)-isomer. This isomer's higher biological activity is reflected in its prevalence in commercial formulations. The unique mode of action—a state-dependent blockade of insect voltage-gated sodium channels—results in effective control through flaccid paralysis. For researchers, understanding the distinct properties and contributions of the (E) and (Z) isomers is crucial. The application of standardized bioassay protocols, such as topical application and diet incorporation, is essential for generating reliable and comparable data on the lethal and sublethal effects of this important insecticide. This detailed knowledge facilitates the development of effective pest management strategies and the proactive management of potential insecticide resistance.

References

  • Biochemical Mechanisms, Cross-resistance and Stability of Resistance to Metaflumizone in Plutella xylostella. (2020). PMC.
  • Metaflumizone is a novel sodium channel blocker insecticide. (2007). PubMed.
  • Metaflumizone is a novel sodium channel blocker insecticide. (n.d.).
  • Biochemical mechanisms for metaflumizone resistance in beet armyworm, Spodoptera exigua. (2014). PubMed.
  • State-Dependent Actions Of Sodium Channel Inhibitor Insecticides On Mammalian Voltage-Gated Sodium Channels. (n.d.). Cornell eCommons.
  • The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides. (2016). The American Society for Biochemistry and Molecular Biology, Inc..
  • The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides. (2016). Duke Scholars.
  • Biochemical Mechanisms, Cross-resistance and Stability of Resistance to Metaflumizone in Plutella xylostella. (2020).
  • Application Notes and Protocols for Bioassays to Determine Metaflumizone Efficacy on Insects. (n.d.). BenchChem.
  • METAFLUMIZONE (236). (n.d.).
  • Comparison of the instrumental response of different constituents of specific pesticides. (n.d.). EURL-FV.
  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. (2025). ACS Omega.
  • STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. (2025). LinkedIn.
  • Metaflumizone (Alverde®): a new broad-spectrum insecticide for potato and vegetables. (n.d.). CABI Compendium.
  • A Comparative Guide to the E-Z Configuration Isomers of Phenylhydrazones for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Metaflumizone: A new insecticide for structural pest control
  • Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. (n.d.). RSC Publishing.

Sources

Comparative

Validation of Analytical Methods for Trace-Level Metaflumizone (Z)-Isomer Detection: A Comparative Guide

Executive Summary Metaflumizone is a highly effective, broad-spectrum semicarbazone insecticide. Synthesized as a mixture of E and Z isomers (typically in a 90:10 ratio), its trace-level quantification in complex agricul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Metaflumizone is a highly effective, broad-spectrum semicarbazone insecticide. Synthesized as a mixture of E and Z isomers (typically in a 90:10 ratio), its trace-level quantification in complex agricultural and environmental matrices is a critical regulatory requirement. While the E-isomer is the predominant active form, the (Z)-isomer is toxicologically relevant and subject to environmental isomerization[1]. This guide provides an objective, data-driven comparison of analytical platforms for the trace-level detection of (Z)-Metaflumizone, detailing a self-validating QuEChERS and LC-MS/MS methodology designed to meet stringent global Maximum Residue Limits (MRLs)[2].

Toxicological Context & The Isomeric Challenge

Metaflumizone operates by binding to voltage-dependent sodium channels (VGSCs) in the insect nervous system. Unlike pyrethroids that keep sodium channels open, metaflumizone blocks the influx of sodium ions, leading to flaccid paralysis and rapid cessation of feeding[3][4].

Because environmental factors (such as UV radiation and plant metabolism) can induce transformations between the E and Z isomers, regulatory bodies like the European Union mandate the quantification of the sum of both isomers for dietary risk assessments[1][2]. The analytical challenge lies in preserving the E:Z ratio during extraction and achieving distinct chromatographic resolution to prevent co-elution, ensuring the (Z)-isomer is accurately quantified even at trace levels (≤0.005 mg/kg)[2].

MOA Meta Metaflumizone (E/Z Isomers) VGSC Voltage-Dependent Sodium Channels Meta->VGSC Binds to Block Channel Blocking (Inhibits Na+ Influx) VGSC->Block Induces Paralysis Flaccid Paralysis & Insect Death Block->Paralysis Results in

Metaflumizone Mechanism of Action: Voltage-Dependent Sodium Channel Blocking.

Comparative Analysis of Analytical Platforms

Selecting the appropriate analytical platform requires balancing sensitivity, selectivity, and the thermal stability of the target isomers. Below is an objective comparison of the primary methodologies used for Metaflumizone detection[2][5][6].

Performance Comparison Table
Analytical PlatformTarget MatrixLOQ (mg/kg)Recovery (%)Precision (RSD %)Primary Limitation / Observation
LC-MS/MS (ESI+) Tomatoes, Peppers0.00577.2 - 94.1< 5.7Optimal: Preserves E/Z isomers; requires dSPE to prevent ion suppression.
LC-MS/MS (ESI-) Soil, Cabbage0.00477.6 - 87.93.5 - 7.9Highly sensitive but requires strict mobile phase pH control.
GC-MS/MS Soil (Multi-residue)0.01070.0 - 119.0< 20.0High risk of thermal degradation/isomerization in the injection port.
HPLC-UV Formulations0.10085.0 - 95.0< 5.0Lacks the sensitivity required for trace-level regulatory compliance.

Platform Verdict: LC-MS/MS is the undisputed gold standard for (Z)-Metaflumizone analysis. Because Metaflumizone is a relatively large (MW ~506 g/mol ) and polar molecule, it is susceptible to thermal degradation in Gas Chromatography (GC) inlet ports[5]. Liquid Chromatography (LC) coupled with a Triple Quadrupole Mass Spectrometer allows for ambient-temperature separation, preserving the native E:Z ratio while achieving Limits of Quantification (LOQs) well below the EU MRLs (e.g., 0.7 mg/kg for tomatoes)[2].

Methodological Design: The QuEChERS-LC-MS/MS System

To achieve trace-level detection without matrix interference, the sample preparation must be a self-validating system. The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is universally adopted due to its thermodynamic and chemical efficiency[5][7][8].

Workflow Homogenize 1. Homogenization (Cryogenic) Extract 2. Extraction (1% HAc in ACN) Homogenize->Extract Partition 3. Salting Out (MgSO4 + NaCl) Extract->Partition Phase Separation Cleanup 4. dSPE Cleanup (PSA + C18) Partition->Cleanup Matrix Removal LCMS 5. LC-MS/MS (MRM Mode) Cleanup->LCMS Trace Detection

Modified QuEChERS and LC-MS/MS Workflow for Metaflumizone Detection.

Step-by-Step Experimental Protocol

This protocol is engineered to isolate (Z)-Metaflumizone from complex matrices (e.g., leafy greens, nightshades) while mitigating matrix-induced ion suppression.

Phase 1: Extraction & Partitioning
  • Sample Homogenization: Weigh 15 g of cryogenically homogenized sample into a 50 mL PTFE extraction tube[8]. Causality: Cryo-milling prevents enzymatic degradation of the pesticide prior to extraction.

  • Internal Standard Addition: Spike the sample with a known concentration of Triphenyl phosphate (TPP)[8]. Causality: TPP acts as a surrogate internal standard, creating a self-validating system that corrects for volumetric losses and MS ion suppression.

  • Solvent Extraction: Add 15 mL of Acetonitrile (ACN) containing 1% acetic acid. Vortex for 1 minute[8]. Causality: ACN extracts a broad polarity range. The acetic acid lowers the pH, stabilizing the metaflumizone isomers and driving them into the organic phase.

  • Salting Out: Add 6 g of anhydrous Magnesium Sulfate (MgSO₄) and 1.5 g of Sodium Acetate (Na-acetate). Shake vigorously and centrifuge at 5,000 rpm for 5 minutes[8]. Causality: MgSO₄ acts as an exothermic desiccant, aggressively binding water and forcing a distinct phase separation between the aqueous matrix and the ACN layer.

Phase 2: Dispersive Solid Phase Extraction (dSPE) Cleanup
  • Transfer: Aliquot 1 mL of the upper ACN supernatant into a 2 mL Eppendorf tube[8].

  • Matrix Cleanup: Add 50 mg Primary Secondary Amine (PSA) and 150 mg MgSO₄. For highly pigmented samples (e.g., spinach), add 5 mg Graphitized Carbon Black (GCB)[8]. Causality: PSA is a weak anion exchanger that strips out organic acids and sugars. GCB removes chlorophyll, which is a primary culprit for severe baseline noise in MS analysis.

  • Final Centrifugation: Vortex for 1 minute and centrifuge. Transfer the purified supernatant to an LC vial for analysis[2][8].

Phase 3: LC-MS/MS Parameters
  • Column: Accucore RP-MS C18 (100 mm × 2.1 mm, 2.6 μm) maintained at 40 °C[2]. Causality: The C18 stationary phase provides the necessary hydrophobic interactions to chromatographically resolve the E and Z isomers.

  • Mobile Phase: (A) Ultrapure water with 0.1% formic acid; (B) Methanol with 0.1% formic acid[2]. Causality: Formic acid acts as a proton donor, drastically enhancing the [M+H]+ precursor ion formation in the ESI source.

  • Gradient Elution: 10% B held for 2 min, linearly increased to 90% B over 6 min, held for 2 min, and reverted to 10% B[2]. Flow rate: 0.3 mL/min[2].

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM)[2][5].

Validation Parameters (SANTE Guidelines)

To ensure trustworthiness, the method must be validated against the European Commission's SANTE guidelines:

  • Selectivity & Matrix Effects: Matrix-matched calibration curves must be used. Studies show that optimized QuEChERS reduces matrix effects (ME) to negligible levels (e.g., −2.72% for tomatoes)[2].

  • Linearity: Calibration curves plotted from 0.0005 to 0.1 mg/kg should yield an R2≥0.999 [6][8].

  • Accuracy & Precision: Recoveries must fall strictly within the 70–120% range, with a Relative Standard Deviation (RSD) of ≤20% [2][8]. The outlined protocol consistently achieves recoveries of 77.2–94.1% with RSDs below 6%[2].

  • Sensitivity: The established LOQ of 0.005 mg/kg guarantees that (Z)-Metaflumizone can be detected at levels far below global regulatory thresholds[2][8].

References

  • Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. ACS Omega.[Link]

  • Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS. ResearchGate. [Link]

  • Metaflumizone 217. Food and Agriculture Organization of the United Nations (FAO).[Link]

  • Evaluation of a Modified QuEChERS Extraction of Multiple Classes of Pesticides from a Rice Paddy Soil by LC-APCI-MS/MS. Journal of Agricultural and Food Chemistry (ACS). [Link]

  • Review of the existing maximum residue levels for metaflumizone. EFSA / Semantic Scholar.[Link]

Sources

Validation

A Comparative Guide to the Binding Affinities of Metaflumizone (Z)-Isomer and Indoxacarb on Insect Sodium Channels

This guide provides an in-depth comparison of two prominent sodium channel blocker insecticides (SCBIs), metaflumizone and indoxacarb. We will delve into their distinct mechanisms of action, quantitatively compare their...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two prominent sodium channel blocker insecticides (SCBIs), metaflumizone and indoxacarb. We will delve into their distinct mechanisms of action, quantitatively compare their binding affinities to voltage-gated sodium channels (VGSCs), and detail the rigorous experimental protocols required to generate such data. This document is intended for researchers, neurotoxicologists, and drug development professionals engaged in the study of insecticide action and sodium channel pharmacology.

Introduction: Targeting the Neural Epicenter

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in insect neurons. Their blockade leads to a rapid cessation of nerve signaling, resulting in paralysis and death.[1][2] Both metaflumizone, a semicarbazone insecticide, and indoxacarb, an oxadiazine insecticide, exploit this critical pathway.[2][3] However, their interaction with the sodium channel is nuanced, involving pro-insecticide activation and stereoisomer-specific activity. This guide aims to dissect these nuances, focusing on the comparative binding affinity of the active forms: the (Z)-isomer of metaflumizone and the indoxacarb metabolite, DCJW.

Mechanism of Action: Two Paths to Channel Blockade

While both compounds are classified as sodium channel blockers, their pathways and specific actions differ significantly. A core, unifying principle is their state-dependent binding . Both metaflumizone and the active form of indoxacarb show a much higher affinity for the inactivated states of the sodium channel over the resting state.[4][5][6][7][8][9] This preferential binding traps the channel in a non-conducting conformation, effectively preventing further neuronal firing.[7][8][9]

Indoxacarb: A Pro-Insecticide Requiring Bioactivation

Indoxacarb itself is a pro-insecticide with limited activity.[1][10] Its potent insecticidal properties are realized only after it is metabolized within the target insect.[10][11][12][13] Esterase or amidase enzymes cleave a carbomethoxy group from the parent molecule, converting it into the highly active metabolite, DCJW (N-decarbomethoxylated JW062).[1][2][10][11][12][13] This bioactivation step is a key element of indoxacarb's selective toxicity, as insects metabolize the compound more efficiently than mammals.[10] The S-enantiomer of DCJW is the primary active form responsible for blocking the sodium channel.[1]

Metaflumizone: Isomer-Specific Activity

Metaflumizone is a mixture of two geometric isomers, (E) and (Z).[14][15][16] While commercial formulations are predominantly the (E)-isomer (typically a 90:10 E/Z ratio), which is more active against lepidopteran pests, the query's focus is on the (Z)-isomer.[14][15][16] Unlike indoxacarb, metaflumizone does not require metabolic activation to the same extent and acts directly on the sodium channel.[2] It has been shown to inhibit sodium channels by targeting the kinetics of recovery from slow inactivation.[17][18]

The relationship between the chemical structure, its bioactivation (or lack thereof), and its ultimate effect on the neuron is a critical pathway to understand.

Conceptual Action Pathways

Comparative Binding Affinity: A Quantitative Analysis

Direct, quantitative comparisons of binding affinity for metaflumizone's (Z)-isomer are less common in public literature than for the (E)-isomer or for indoxacarb's active metabolite, DCJW. However, electrophysiological studies provide robust functional data that serve as a proxy for affinity, measuring the concentration required to inhibit channel function (IC50). Lower IC50 values indicate a more potent block and imply a higher binding affinity.

CompoundTarget Organism/ChannelAssay TypeKey FindingReference
DCJW Cockroach (BgNav1-4)Two-Electrode Voltage Clamp20 µM DCJW reduced peak current by ~40% at -90 mV holding potential.[5][19]
DCJW Tobacco BudwormNerve Cord RecordingDCJW is a highly potent, voltage-dependent blocker of action potentials.[1][12]
Indoxacarb & DCJW Rat DRG NeuronsWhole-Cell Patch ClampBoth block Na+ channels voltage-dependently; DCJW is more potent.[20]
Metaflumizone Rat (Nav1.4)Two-Electrode Voltage ClampShifts voltage dependence of slow inactivation in the hyperpolarizing direction.[17]
Metaflumizone Honeybee (AmNav1)Two-Electrode Voltage ClampInhibits channel by targeting recovery from slow inactivation.[18]

Note: This table summarizes functional data. Direct competitive binding (Ki) values are often determined through radioligand assays as described below.

Experimental Determination of Binding Affinity: Protocols and Rationale

To provide trustworthy and reproducible data, two primary methodologies are employed: radioligand binding assays for direct affinity measurement and electrophysiological assays for functional validation.

Radioligand Competitive Binding Assay

This technique is the gold standard for directly quantifying the binding affinity (Ki) of an unlabeled compound (the "competitor," e.g., metaflumizone or DCJW) by measuring its ability to displace a radiolabeled ligand from the receptor.[21]

Principle: A fixed concentration of a radioligand known to bind to the sodium channel is incubated with a preparation of neuronal membranes. This is done in the presence of increasing concentrations of the unlabeled test compound. The more effectively the test compound binds to the channel, the less radioligand will be able to bind. The concentration of the test compound that displaces 50% of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki).

Detailed Protocol:

  • Preparation of Neuronal Membranes:

    • Rationale: To isolate the target protein (VGSCs), which are embedded in the cell membrane.

    • Procedure: Dissect neural tissue (e.g., insect heads or ganglia) and homogenize in a cold buffer (e.g., Tris-HCl with protease inhibitors). Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

  • Incubation:

    • Rationale: To allow the binding reaction to reach equilibrium.

    • Procedure: In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]batrachotoxin), and a range of concentrations of the unlabeled competitor (metaflumizone or DCJW). Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Separation of Bound and Free Ligand:

    • Rationale: To isolate the radioligand that is physically bound to the channel from the unbound ligand in the solution.

    • Procedure: Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester.[22] The membranes and bound radioligand are trapped on the filter, while the free radioligand passes through. Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification:

    • Rationale: To measure the amount of radioligand bound at each competitor concentration.

    • Procedure: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Rationale: To determine the IC50 and calculate the Ki value.

    • Procedure: Plot the bound radioactivity against the log of the competitor concentration to generate a competition curve. Fit the data using non-linear regression to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This powerful electrophysiological technique provides functional data on how the insecticide affects the channel's activity in a living cell system, complementing the direct binding data from radioligand assays.[24][25]

Principle: The channel protein of interest is expressed in a large, robust cell, typically a Xenopus laevis oocyte.[26][27] Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current.[24][26] A feedback amplifier compares the measured membrane potential to a desired "command" potential and injects the precise amount of current needed to hold the membrane at that potential. This allows for the direct measurement of ion flow through the expressed channels in response to voltage changes and the application of compounds.

Detailed Protocol:

  • Oocyte Preparation and cRNA Injection:

    • Rationale: To create a biological system that overexpresses the specific insect sodium channel subtype under investigation.

    • Procedure: Harvest oocytes from a Xenopus laevis frog. Prepare complementary RNA (cRNA) encoding the insect sodium channel.[26] Inject a precise volume (e.g., 50 nl) of the cRNA solution into the oocyte cytoplasm.[26] Incubate the oocytes for 2-5 days to allow for channel protein expression and insertion into the cell membrane.[27]

  • Electrode Preparation and Oocyte Impalement:

    • Rationale: To establish an electrical circuit with the oocyte's interior to control voltage and measure current.

    • Procedure: Pull glass microelectrodes to a fine tip (resistance of 0.5-1.5 MΩ) and fill with a conductive solution (e.g., 3 M KCl).[26][28] Carefully impale an oocyte with both the voltage-sensing and current-injecting electrodes.

  • Voltage Clamp Recording:

    • Rationale: To measure the baseline activity of the sodium channels before and after insecticide application.

    • Procedure: Using the TEVC amplifier, clamp the oocyte's membrane potential at a holding potential where channels are closed (e.g., -90 mV). Apply a series of voltage steps to activate and inactivate the channels, recording the resulting sodium currents.

  • Compound Application:

    • Rationale: To measure the effect of the insecticide on channel function.

    • Procedure: Perfuse the recording chamber with a solution containing a known concentration of metaflumizone or DCJW. Allow several minutes for the compound to take effect.

  • Data Acquisition and Analysis:

    • Rationale: To quantify the degree of channel inhibition.

    • Procedure: Repeat the voltage-step protocol in the presence of the compound. Measure the reduction in the peak sodium current amplitude. Perform this for a range of concentrations to generate a dose-response curve and calculate the IC50 value, which reflects the functional affinity of the compound for the channel.

Sources

Validation

Inter-laboratory validation of Metaflumizone, (Z)- residue analysis techniques

An Inter-Laboratory Comparative Guide to the Validation of Metaflumizone Residue Analysis Techniques Introduction: The Analytical Imperative for Metaflumizone Metaflumizone is a broad-spectrum semicarbazone insecticide t...

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Author: BenchChem Technical Support Team. Date: April 2026

An Inter-Laboratory Comparative Guide to the Validation of Metaflumizone Residue Analysis Techniques

Introduction: The Analytical Imperative for Metaflumizone

Metaflumizone is a broad-spectrum semicarbazone insecticide that effectively controls a range of pests in agriculture and veterinary applications.[1][2] Its mode of action involves blocking sodium channels in the nervous systems of insects, leading to paralysis and death.[3] As with any pesticide, the presence of its residues in food products and the environment is a critical concern for consumer safety and ecological health.[4] Regulatory bodies worldwide, such as the European Union and the US Environmental Protection Agency, have established Maximum Residue Limits (MRLs) for metaflumizone in various commodities.[5][6][7][8][9][10] This necessitates the use of robust, validated analytical methods for the accurate and precise quantification of its residues.

This guide provides a comprehensive comparison of the predominant analytical techniques for metaflumizone residue analysis, with a focus on inter-laboratory validation. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most appropriate methodology for their specific needs, ensuring data integrity and regulatory compliance.

Core Analytical Methodologies: A Comparative Overview

The primary analytical techniques for the determination of metaflumizone residues are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1] While other methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD) exist, LC-MS/MS and GC-MS/MS offer superior sensitivity and selectivity, making them the methods of choice for trace-level residue analysis in complex matrices.[1][2][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for metaflumizone residue analysis due to its high sensitivity, specificity, and applicability to a wide range of food and environmental matrices.[1][11] The technique combines the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for pesticide residue analysis. While it is a viable option, specific validated performance data for metaflumizone is less abundant compared to LC-MS/MS.[1] It is often employed in multi-residue methods that screen for a wide range of pesticides.[12]

The Cornerstone of Sample Preparation: The QuEChERS Method

Effective sample preparation is paramount to achieving accurate and reliable results in residue analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and validated sample preparation technique for metaflumizone in various matrices, including fruits, vegetables, and soil.[1][4][13]

Experimental Workflow for QuEChERS Sample Preparation

cluster_extraction Extraction cluster_cleanup Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_final Final Preparation homogenize 1. Homogenize Sample weigh 2. Weigh 15g into a 50mL Tube homogenize->weigh add_solvent 3. Add 15mL Acetonitrile (1% Acetic Acid) weigh->add_solvent add_salts 4. Add MgSO4 and NaOAc Salts add_solvent->add_salts shake 5. Shake Vigorously add_salts->shake centrifuge_extract 6. Centrifuge shake->centrifuge_extract transfer_supernatant 7. Transfer Supernatant centrifuge_extract->transfer_supernatant add_sorbent 8. Add d-SPE Sorbent (PSA and MgSO4) transfer_supernatant->add_sorbent vortex 9. Vortex add_sorbent->vortex centrifuge_cleanup 10. Centrifuge vortex->centrifuge_cleanup final_extract 11. Transfer to Autosampler Vial centrifuge_cleanup->final_extract analysis 12. Ready for LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

QuEChERS Sample Preparation Workflow

Performance Comparison of Analytical Methods

The selection of an analytical method is critically dependent on factors such as sensitivity, selectivity, and the nature of the sample matrix.[1] The following table summarizes the performance of LC-MS/MS and GC-MS/MS methods for metaflumizone detection based on available experimental data.

Analytical MethodMatrixLimit of Quantification (LOQ) (mg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)Citation
LC-MS/MS Tomatoes & Peppers0.00577.2 - 94.1< 20[5][6]
LC-MS/MS Chinese Broccoli0.00571.8 - 94.61.5 - 3.2[4][13]
LC-MS/MS Soil0.0172.6 - 119< 20[1]
LC-MS/MS Cabbage0.00477.6 - 87.93.5 - 7.9[14]
GC-MS/MS Soil (Multi-residue)0.0170 - 119< 20[1]

Note: The GC-MS/MS data is for a multi-residue method and not specific to Metaflumizone alone. The performance for Metaflumizone is expected to be within these ranges.[1]

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the detailed protocols for the widely used QuEChERS sample preparation method followed by LC-MS/MS analysis.

QuEChERS Sample Preparation Protocol
  • Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) using a high-speed blender to achieve a uniform consistency. For samples with low water content, the addition of a specific amount of water may be necessary before homogenization.[1][15]

  • Extraction: a. Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[1] b. Add 15 mL of acetonitrile containing 1% acetic acid.[1] c. Add an appropriate internal standard.[1] d. Vigorously shake the tube for 1 minute to ensure thorough mixing and extraction of the analyte.[1] e. Add the contents of a salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).[1] f. Immediately shake for 1 minute to prevent the formation of salt agglomerates. g. Centrifuge at high speed for 5 minutes.[16]

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up: a. Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄. b. Vortex for 30 seconds. c. Centrifuge at a high speed for 1 minute.[1]

  • Final Extract Preparation: a. Transfer the cleaned extract into an autosampler vial. b. The extract is now ready for analysis by LC-MS/MS or GC-MS/MS. For LC-MS/MS, the extract may be diluted with the mobile phase. For GC-MS/MS, the extract can be analyzed directly or after a solvent exchange.[1]

LC-MS/MS Analysis Protocol

The following is a general protocol for the analysis of Metaflumizone using LC-MS/MS. Specific parameters may need to be optimized based on the instrument and column used.

  • Instrument: Dionex Ultimate 3000 RS UHPLC+ system coupled with a Thermo Fisher Scientific TSQ Altis Triple Quadrupole mass spectrometer.[1][5]

  • Column: Accucore RP-MS C18 column (100 mm × 2.1 mm, 2.6 μm).[1][5]

  • Mobile Phase:

    • A: Ultrapure water with 0.1% formic acid (v/v).[1][5]

    • B: Methanol with 0.1% formic acid (v/v).[1][5]

  • Gradient Elution: A typical gradient starts with a low percentage of the organic phase (B), which is gradually increased to elute the analyte.[1]

  • Flow Rate: 0.3 mL/min.[1][5]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Metaflumizone.[1]

Visualizing the Validation Workflow

A crucial aspect of developing a reliable analytical method is a robust validation process. The following diagram illustrates a typical workflow for validating an analytical method for pesticide residue analysis.

start Start: Define Method Requirements (Analyte, Matrix, Intended Use) dev_opt Method Development & Optimization start->dev_opt sop Write Standard Operating Procedure (SOP) dev_opt->sop plan Develop Validation Plan sop->plan specificity Specificity/ Selectivity plan->specificity linearity Linearity & Range plan->linearity lod_loq LOD & LOQ plan->lod_loq accuracy Accuracy (Recovery) plan->accuracy precision Precision (RSD) plan->precision robustness Robustness plan->robustness report Validation Report specificity->report linearity->report lod_loq->report accuracy->report precision->report robustness->report implement Implement for Routine Analysis report->implement end End implement->end

Workflow for Analytical Method Validation

Conclusion and Recommendations

The inter-laboratory validation of analytical methods for metaflumizone residue is crucial for ensuring data comparability and regulatory compliance. Based on the available scientific literature, the QuEChERS sample preparation method coupled with LC-MS/MS analysis provides a highly sensitive, accurate, and reliable approach for the determination of Metaflumizone in complex matrices like vegetables and soil.[1] The low limits of quantification achieved with this method are well below the maximum residue limits (MRLs) set by regulatory bodies, making it suitable for food safety and environmental monitoring.[1][5][6]

While GC-MS/MS also presents a viable option, particularly for multi-residue analysis, specific performance data for Metaflumizone is less readily available.[1] Therefore, for laboratories seeking to establish a robust and validated method specifically for metaflumizone, the LC-MS/MS approach is highly recommended. The detailed protocols and validation data presented in this guide serve as a valuable resource for researchers and analysts in the field.

References

  • A Comparative Guide to Validating Analytical Methods for Metaflumizone Detection in Complex Matrices - Benchchem. (n.d.).
  • Abdallah, O. I., et al. (2025). Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. ACS Omega.
  • Lozowicka, B., et al. (n.d.). Simultaneous Determination of Multi-Class Pesticide Residues and PAHs in Plant Material and Soil Samples Using the Optimized QuEChERS Method and Tandem Mass Spectrometry Analysis. ResearchGate.
  • Lozowicka, B., et al. (n.d.). Estimation of the validation parameters for a fast analysis of herbicide residues by LC-MS/MS. PubMed.
  • Li, Y., et al. (2021). Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry. Journal of Separation Science, 44(20), 3860-3869.
  • LGC Standards. (n.d.). Metaflumizone | CAS 139968-49-3.
  • Sigma-Aldrich. (n.d.). Metaflumizone certified reference material, TraceCERT®.
  • Codex Alimentarius. (n.d.). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2017.
  • European Commission. (n.d.). METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED.
  • Thermo Fisher Scientific. (n.d.). Validation of the Method for Determination of Pesticide Residues by Gas Chromatography – Triple-Stage Quadrupole Mass Spectrometry.
  • Abdallah, O. I., et al. (2025). (PDF) Residue Dynamics of Metaflumizone in Tomatoes and Peppers Using LC–MS/MS: Pre-Harvest Intervals and Dietary Risk Assessment. ResearchGate.
  • Food and Agriculture Organization. (n.d.). METAFLUMIZONE (236).
  • Li, Y., et al. (2025). Method validation and residue analysis of methoxyfenozide and metaflumizone in Chinese broccoli under field conditions by liquid chromatography with tandem mass spectrometry | Request PDF. ResearchGate.
  • European Food Safety Authority. (2019). Review of the existing maximum residue levels for metaflumizone according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal, 17(11), e05865.
  • USDA Food Safety and Inspection Service. (2017). GB 2763-2016.
  • Environmental Protection Agency. (2021). Metaflumizone; Pesticide Tolerances. Federal Register, 86(73), 20290-20294.
  • Environmental Protection Agency. (2021). Metaflumizone; Pesticide Tolerances. Federal Register.
  • Ye, C., et al. (2009). Determination of metaflumizone residues in cabbage and soil using ultra-performance liquid chromatography/ESI-MS/MS. Journal of AOAC International, 92(6), 1736-1741.
  • Hossain, M. A., et al. (2025). Innovative Analytical Approaches for Food Pesticide Residue Detection: Towards One Health-Oriented Risk Monitoring. Molecules, 30(18), 4237.

Sources

Comparative

A Comparative Analysis of the Environmental Persistence of Semicarbazone Insecticides: Metaflumizone and its Isomers vs. Indoxacarb

Introduction: The Environmental Significance of Semicarbazone Insecticides Semicarbazones represent a critical class of insecticides, valued for their unique mode of action targeting voltage-dependent sodium channels in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Environmental Significance of Semicarbazone Insecticides

Semicarbazones represent a critical class of insecticides, valued for their unique mode of action targeting voltage-dependent sodium channels in insects, which leads to paralysis and mortality.[1] This mechanism provides an essential tool in managing resistance to other insecticide classes. However, the introduction of any synthetic compound into the environment necessitates a thorough understanding of its persistence and ultimate fate. The environmental half-life (t½) of a pesticide is a key parameter in assessing its potential for accumulation, off-target effects, and overall environmental risk.[2][3][4] A shorter half-life generally indicates a lower risk of long-term contamination, while a longer half-life may raise concerns about bioaccumulation and chronic exposure.[2][3]

This guide provides a detailed comparative analysis of the environmental half-life of metaflumizone, a prominent semicarbazone insecticide, and its (E)- and (Z)-isomers, alongside another widely used semicarbazone, indoxacarb. We will delve into the experimental data governing their persistence in various environmental compartments, including soil and aquatic systems. Furthermore, this guide will elucidate the methodologies for determining these crucial parameters, providing researchers and drug development professionals with a comprehensive understanding of the environmental behavior of these important insecticides.

Metaflumizone is a mixture of (E)- and (Z)-isomers, typically in a 9:1 ratio, with the (E)-isomer being the more active form.[5][6][7] Indoxacarb also possesses a chiral center, with the S-isomer being the biologically active enantiomer.[8] Understanding the environmental fate of these individual isomers is as critical as evaluating the parent compound, as their degradation rates and potential for transformation can differ.[6]

Comparative Environmental Half-Life Data

The environmental persistence of metaflumizone and indoxacarb is influenced by a multitude of factors, including the environmental matrix (soil, water), pH, temperature, light exposure, and microbial activity.[2][9] The following tables summarize the available experimental data for the half-lives of these compounds under various conditions.

Table 1: Comparative Soil Half-Life (DT50) of Metaflumizone and Indoxacarb

CompoundConditionSoil TypeHalf-Life (days)Reference(s)
Metaflumizone AerobicVarious202 - 423[5]
AerobicNot Specified~20 - 150[9]
AerobicNot Specified50.1[9][10]
AnaerobicNot Specified33.4[9][10]
Field ConditionsNot Specified4.0 - 4.8[11]
Rice Paddy SoilNot Specified13.7[12]
Indoxacarb AerobicVarious<1 - 693[5]
AerobicSilt Loam55 - 60 (field)[13]
AnaerobicNot Specified147 - 233[5][10]
Acidic Soil (R-isomer)Not Specified10.43[6]
Acidic Soil (S-isomer)Not Specified14.00[6]
Alkaline Soil (R-isomer)Not Specified12.14[6]
Alkaline Soil (S-isomer)Not Specified4.88[6]
Field DissipationVarious16 - 114[12]

Table 2: Comparative Aquatic Half-Life (DT50) of Metaflumizone and Indoxacarb

CompoundConditionpHTemperature (°C)Half-Life (days)Reference(s)
Metaflumizone Hydrolysis425~6[5][6]
Hydrolysis525~27 - 31[5][6]
Hydrolysis725Stable[5][6]
Hydrolysis925Stable[5][6]
Aqueous PhotolysisNot SpecifiedNot Specified1.85 - 3.8[6]
Paddy WaterNot SpecifiedNot Specified3.5[12]
Indoxacarb Hydrolysis5Not Specified~500[5]
Hydrolysis7Not Specified38[5][12]
Hydrolysis9Not Specified1[5]
Aqueous PhotolysisNot SpecifiedNot Specified3[5]

Causality Behind Experimental Choices and Methodologies

The determination of a pesticide's environmental half-life is not a singular measurement but rather a comprehensive evaluation under controlled and field conditions that simulate various environmental scenarios. The choice of experimental parameters is critical for obtaining meaningful and predictive data.

Rationale for Key Experimental Parameters
  • Soil Type: Soil composition, including organic matter content, clay content, and pH, significantly influences pesticide adsorption, bioavailability, and microbial activity, all of which affect degradation rates.[9] Comparing degradation in different soil types, such as the Oxisol and Inceptisol in the metaflumizone study, provides a broader understanding of its persistence across different agricultural regions.[9]

  • Aerobic vs. Anaerobic Conditions: Aerobic conditions, prevalent in the upper soil layers, facilitate oxidative degradation by microorganisms. In contrast, anaerobic conditions, found in waterlogged soils or deeper soil profiles, favor reductive degradation pathways.[9][10] Testing under both conditions is essential for a complete environmental risk assessment.

  • pH: The pH of both soil and water can dramatically impact the rate of chemical hydrolysis. As seen with both metaflumizone and indoxacarb, stability can vary significantly across the pH range typically found in the environment.[5][6]

  • Temperature: Chemical and microbial degradation processes are generally temperature-dependent, with higher temperatures often leading to faster degradation.[9] Studies are typically conducted at standardized temperatures to allow for comparison.

  • Light (Photodegradation): Sunlight can be a significant driver of pesticide degradation, particularly in aquatic systems and on soil surfaces.[9] Laboratory studies often use simulated sunlight to assess the potential for photodegradation.

Standardized Experimental Protocols: A Foundation of Trustworthiness

To ensure data reliability and comparability across different studies and compounds, standardized testing guidelines are followed. The Organisation for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, including those for determining the environmental fate of pesticides.[14][15]

The following is a generalized workflow based on OECD Guideline 307 for determining the aerobic and anaerobic transformation of pesticides in soil.

Caption: Generalized workflow for determining the aerobic soil half-life of a pesticide.

Step-by-Step Methodology:

  • Soil Collection and Characterization: Representative soil samples are collected from relevant agricultural areas. Key soil properties such as texture, organic carbon content, pH, and microbial biomass are characterized.

  • Preparation of Soil Microcosms: The soil is sieved and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity). The treated soil is then placed in incubation vessels (microcosms).

  • Application of Radiolabeled Pesticide: To trace the fate of the pesticide and its degradation products, a ¹⁴C-labeled version of the test substance is typically used. The pesticide is applied to the soil surface at a concentration relevant to its agricultural use.

  • Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 20-25°C). For aerobic studies, a continuous flow of air is passed through the vessels.

  • Periodic Sampling: At specific time intervals, replicate microcosms are removed for analysis.

  • Extraction: The soil samples are extracted with appropriate organic solvents to remove the parent pesticide and its transformation products.

  • Analysis: The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the parent compound and its metabolites.

  • Data Analysis: The concentration of the parent pesticide over time is plotted, and the data are fitted to a kinetic model, typically first-order kinetics.[16][17]

  • Half-Life Calculation: The half-life (DT50), the time required for 50% of the initial concentration to dissipate, is calculated from the first-order rate constant.[16][17]

Structural Comparison and Degradation Pathways

The chemical structures of metaflumizone and indoxacarb, while both belonging to the semicarbazone class, have distinct features that influence their environmental stability.

G cluster_0 Metaflumizone cluster_1 Indoxacarb a a b b

Caption: Chemical structures of Metaflumizone and Indoxacarb.

The degradation of these molecules can proceed through several pathways, including hydrolysis of the semicarbazone linkage, oxidation, and cleavage of the molecule into smaller fragments. For instance, studies on metaflumizone have identified degradation products resulting from the breakdown of the molecule into its constituent aromatic ring moieties.[5] Similarly, indoxacarb degradation involves the formation of several metabolites, some of which may also have toxicological significance.[5][9]

Caption: Conceptual degradation pathways for semicarbazone insecticides.

Discussion and Conclusion

The compiled data reveals that both metaflumizone and indoxacarb can exhibit a wide range of environmental half-lives, from relatively short to persistent, depending on the specific environmental conditions.

Metaflumizone generally demonstrates moderate to high persistence in soil under aerobic conditions, with half-lives extending to several hundred days in some studies.[5] Its persistence is significantly influenced by microbial activity, as evidenced by the much faster degradation under anaerobic conditions.[9][10] In aquatic environments, the hydrolysis of metaflumizone is highly pH-dependent, being relatively rapid in acidic conditions but stable at neutral and alkaline pH.[5][6] Photodegradation appears to be a more significant dissipation pathway in water.[6]

Indoxacarb also displays variable persistence in soil, with reported half-lives ranging from a few days to over a year.[5] Similar to metaflumizone, its degradation is influenced by microbial activity. In aquatic systems, indoxacarb's hydrolysis is also pH-dependent, but in contrast to metaflumizone, it is more rapid in alkaline conditions.[5] Aqueous photolysis is also a notable degradation route for indoxacarb.[5]

The persistence of the individual isomers of these insecticides can also differ. For example, in alkaline soil, the active S-(+)-isomer of indoxacarb degrades more rapidly than the R-(-)-isomer.[6] This highlights the importance of isomer-specific analysis in environmental fate studies.

References

  • U.S. Environmental Protection Agency. (2005, April 14). Pesticides; Indoxacarb. Retrieved from [Link]

  • Liu, X., et al. (2013). Degradation of metaflumizone in rice, water and soil under field conditions. Ecotoxicology and environmental safety, 92, 240-5.
  • Chatterjee, N. S., & Gupta, S. (2012).
  • Bhattacherjee, A., & Gupta, S. (2016). Persistence of metaflumizone on cabbage (Brassica oleracea Linne) and soil, and its risk assessment. Environmental monitoring and assessment, 188(10), 576.
  • National Pesticide Information Center. (n.d.). Pesticide Half-life. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2010). Metaflumizone. In Pesticide residues in food 2009 - Report 2009. Retrieved from [Link]

  • Dias, J. L. (2006, August). Environmental Fate of Indoxacarb.
  • Singles, S. (2002). Aerobic soil metabolism of [14C]racemic indoxacarb. Unpublished study submitted to the US EPA.
  • Moncada, A. (2003, March 6). Environmental Fate of Indoxacarb.
  • U.S. Environmental Protection Agency. (2000, October 30). Pesticide Fact Sheet for Indoxacarb.
  • U.S. Environmental Protection Agency. (2025, June 14). Indoxacarb: Human Health Draft Risk Assessment for Indoxacarb to Support Registration Review and the Proposed New Use for. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Pesticide Half-life. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107720, Indoxacarb. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020, August 20). Indoxacarb. Huma. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of indoxacarb. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary - Evaluation of the new active INDOXACARB in the product DuPont Steward Insecticide.
  • University of Hertfordshire. (n.d.). Indoxacarb (Ref: DPX KN128). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, June 26). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18772464, Indoxacarb, (-)-. Retrieved from [Link]

  • Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2007, October 16). OECD Guidelines for the Testing of Chemicals.
  • U.S. Environmental Protection Agency. (2016, February 22). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. EPA Archive. Retrieved from [Link]

  • Food and Agriculture Organization of the United N
  • precisionFDA. (n.d.). METAFLUMIZONE, (E)-. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2007, October 16). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • California Department of Pesticide Regulation. (n.d.).
  • Organisation for Economic Co-operation and Development. (n.d.). OECD GUIDELINE FOR THE TESTING OF CHEMICALS.
  • Wikidata. (2025, November 3). (EZ)-metaflumizone. Retrieved from [Link]

  • Wikipedia. (n.d.). Metaflumizone. Retrieved from [Link]

  • Fantke, P., et al. (2014). Estimating Half-Lives for Pesticide Dissipation from Plants. Environmental Science & Technology, 48(15), 8588-8602.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11614934, Metaflumizone. Retrieved from [Link]

  • Sustainability Directory. (2026, January 14). What Is the Environmental Half-Life of Common Pesticides?.
  • University of Hertfordshire. (n.d.). Metaflumizone (Ref: BAS 320l). Agriculture & Environment Research Unit (AERU). Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic parameters and half-life values of metaflumizone in field experiment.
  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Metaflumizone, (Z)-

For Researchers, Scientists, and Drug Development Professionals Metaflumizone, a potent insecticide, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Metaflumizone, a potent insecticide, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. This guide provides a detailed, step-by-step approach to the proper disposal of Metaflumizone, (Z)-, grounded in established safety protocols and regulatory compliance.

Understanding the Hazards of Metaflumizone

Metaflumizone is classified with several hazards that necessitate careful disposal procedures. It is recognized as a potential carcinogen and is suspected of damaging fertility or the unborn child.[1] Furthermore, it may cause damage to organs through prolonged or repeated exposure.[1] Of significant environmental concern, Metaflumizone is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must not be released into the environment.[1][3]

Key Hazard Information:

Hazard ClassificationDescriptionSource
CarcinogenicityCategory 1B: May cause cancer[1]
Reproductive ToxicityCategory 2: Suspected of damaging fertility or the unborn child[1][4]
Specific Target Organ ToxicityCategory 2: May cause damage to organs through prolonged or repeated exposure[1][3]
Aquatic Hazard (Acute)Category 1: Very toxic to aquatic life[3][5]
Aquatic Hazard (Chronic)Category 1: Very toxic to aquatic life with long lasting effects[3]

Pre-Disposal Handling and Storage of Metaflumizone Waste

Proper handling and storage from the point of generation are critical to prevent accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

When handling Metaflumizone waste, it is imperative to wear appropriate PPE to minimize exposure risks. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles or a face shield.[5]

  • Lab Coat: A long-sleeved lab coat to protect the skin.[6]

  • Respiratory Protection: Use in a well-ventilated area.[3][7] If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Waste Segregation and Containerization

All materials contaminated with Metaflumizone must be treated as hazardous waste.

  • Solid Waste: Place contaminated items such as personal protective equipment (gloves, etc.), absorbent materials from spills, and empty containers into a designated, clearly labeled hazardous waste container.[8] This container should be made of a compatible material, be in good condition, and have a secure lid.[9]

  • Liquid Waste: Unused solutions of Metaflumizone should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "Metaflumizone, (Z)-".[6][8]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

Minor Spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1]

  • Don PPE: Wear the appropriate personal protective equipment.

  • Containment: For solid spills, cover with a plastic sheet to minimize dust.[1] For liquid spills, use an absorbent material like sand or diatomite.[4]

  • Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[1][3]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

Major Spills:

In the case of a large spill, evacuate the area immediately and contact your institution's environmental health and safety (EHS) department for assistance.

Disposal Procedures

The disposal of Metaflumizone must comply with all applicable regional, national, and local laws and regulations.[1] Never dispose of Metaflumizone down the drain or in the regular trash.[4][10][11]

Step-by-Step Disposal Protocol
  • Waste Collection: All Metaflumizone waste, including contaminated materials and unused product, must be collected in properly labeled hazardous waste containers.

  • Contact EHS: Arrange for the collection of the hazardous waste through your institution's environmental health and safety (EHS) or equivalent department.[9] They will have established procedures for the proper disposal of chemical waste.

  • Incineration: The recommended method for the disposal of Metaflumizone is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[2][8] This high-temperature process is designed to destroy the chemical compound, minimizing its environmental impact.

  • Licensed Disposal Company: Alternatively, the waste can be sent to a licensed disposal company that specializes in handling and treating chemical waste.[2]

Disposal of Empty Containers

Empty containers that once held Metaflumizone are still considered hazardous due to residual contamination.[10]

  • Triple Rinsing: For non-acute hazardous waste containers, a common practice is to triple-rinse the container with a suitable solvent.[9][12] The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[9]

  • Disposal: After triple rinsing, the defaced container may be disposed of as regular trash, but it is crucial to confirm this with your local regulations and institutional policies.[9] Some regulations may still require the container to be disposed of as hazardous waste.

Decision Workflow for Metaflumizone Disposal

The following diagram illustrates the decision-making process for the proper disposal of Metaflumizone waste.

Metaflumizone_Disposal_Workflow start Metaflumizone Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate containerize Place in Labeled Hazardous Waste Container segregate->containerize store Store Securely in Designated Area containerize->store minor_spill Minor Spill Protocol: Contain, Collect, Decontaminate spill->minor_spill Minor major_spill Major Spill Protocol: Evacuate & Contact EHS spill->major_spill Major minor_spill->containerize contact_ehs Contact EHS for Waste Pickup major_spill->contact_ehs store->contact_ehs disposal Professional Disposal contact_ehs->disposal incineration High-Temperature Incineration disposal->incineration licensed_facility Licensed Disposal Facility disposal->licensed_facility

Caption: Decision workflow for the safe disposal of Metaflumizone waste.

Regulatory Compliance

It is the responsibility of the researcher and their institution to comply with all federal, state, and local regulations regarding hazardous waste disposal. The U.S. Environmental Protection Agency (EPA) provides guidelines for the disposal of pesticides and their containers.[11][13] Always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for Metaflumizone for the most accurate and up-to-date information.

References

  • Innovation to Impact. (n.d.). Insecticide Waste Disposal Procedure. Retrieved from [Link]

  • Agilent Technologies. (2024, August 23). Safety Data Sheet: Metaflumizone Standard (1X1 mL). Retrieved from [Link]

  • HPC Standards. (n.d.). Metaflumizone | 1X50MG | C24H16F6N4O2 | 692221 | 139968-49-3. Retrieved from [Link]

  • Pesticide Stewardship. (n.d.). Pesticide and Container Disposal. Retrieved from [Link]

  • BASF. (2008, March 19). Safety data sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Purdue University. (n.d.). US EPA Pesticide Registration (PR) Notice 83-3. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National University of Singapore. (2016, March 16). Chemical Waste Disposal. Retrieved from [Link]

  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. Retrieved from [Link]

  • National Center for Vector Borne Diseases Control. (n.d.). GUIDELINES ON PROPER STORAGE, SAFE HANDLING AND DISPOSAL OF INSECTICIDES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, July 3). Safe Disposal of Pesticides. Retrieved from [Link]

  • eCFR. (n.d.). 40 CFR Part 165 -- Pesticide Management and Disposal. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

Sources

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Metaflumizone, (Z)-
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